molecular formula C7H8N4O B7951268 2,7-dimethyl-3H-purin-6-one

2,7-dimethyl-3H-purin-6-one

Cat. No.: B7951268
M. Wt: 164.16 g/mol
InChI Key: HODYANVTVAIKNJ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3H-purin-6-one is a synthetic purine derivative of significant interest in medicinal chemistry and oncology research. Purine scaffolds are recognized as privileged structures in drug discovery due to their ability to interact with a wide range of biological targets. Specifically, dimethyl-substituted purine-6-one analogs have demonstrated considerable potential in biomedical research as inhibitors of various kinases, which are key enzymes in signal transduction pathways. Research into structurally similar compounds has shown potent activity against triple-negative breast cancer (TNBC) cell lines, a particularly aggressive cancer subtype with limited treatment options . These analogs function by targeting specific kinases, such as CLK2 and CDK7, leading to the induction of apoptosis and cell cycle arrest in proliferating tumor cells . Furthermore, related 1,3-dimethyl-purine-2,6-dione derivatives have been investigated for their multi-kinase inhibitory activity, simultaneously targeting critical pathways like PI3K/Akt/mTOR and B-Raf, which are often dysregulated in human cancers . This makes 2,7-Dimethyl-3H-purin-6-one a valuable chemical intermediate or reference standard for researchers developing novel targeted therapies and exploring new mechanisms of action in cancer biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODYANVTVAIKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2,7-dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,7-dimethyl-3H-purin-6-one, a substituted purine derivative of significant interest in medicinal chemistry and biochemical research. The guide delves into its molecular structure, physicochemical properties, and, most notably, its tautomeric nature. Detailed synthetic protocols, advanced spectroscopic characterization methods, and computational analyses are presented to offer a complete understanding of this molecule. Furthermore, its potential biological activities, with a focus on its emerging role as an antitumor agent, are discussed, providing a foundation for future drug discovery and development efforts.

Introduction: The Significance of 2,7-dimethyl-3H-purin-6-one

Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all life, forming the backbone of nucleic acids (adenine and guanine) and playing crucial roles in cellular signaling and energy metabolism.[1] Synthetic purine analogues have emerged as a cornerstone in modern pharmacology, with applications as antiviral, anticancer, and immunosuppressive agents.[1][2] 2,7-dimethyl-3H-purin-6-one, also known as 2,7-dimethyl-1H-purin-6(7H)-one, is a member of this vital class of molecules, distinguished by methyl substitutions at the C2 and N7 positions of the purine core.[2] This specific substitution pattern imparts unique physicochemical properties and biological activities, making it a molecule of considerable interest for researchers in drug discovery and chemical biology.[2] Its structural similarity to endogenous purines suggests potential interactions with a wide range of biological targets, including enzymes and receptors involved in nucleic acid metabolism and cellular signaling pathways.[2] Preliminary studies have indicated its potential as an antitumor agent, warranting a deeper investigation into its molecular characteristics and mechanism of action.[1][2]

This guide aims to provide a detailed technical overview of 2,7-dimethyl-3H-purin-6-one, with a particular focus on its tautomeric behavior, a phenomenon of critical importance in understanding its reactivity, molecular recognition, and ultimately, its biological function.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2,7-dimethyl-3H-purin-6-one are summarized in the table below.

PropertyValue
IUPAC Name 2,7-dimethyl-1H-purin-6-one
Molecular Formula C₇H₈N₄O
Molecular Weight 164.16 g/mol
Canonical SMILES CC1=NC2=C(C(=O)N1)N(C=N2)C
InChI Key HODYANVTVAIKNJ-UHFFFAOYSA-N

The molecular structure consists of a fused pyrimidine and imidazole ring system, characteristic of the purine family. The methyl groups at the C2 and N7 positions influence the molecule's electronic distribution, solubility, and steric profile, which in turn can affect its biological activity and pharmacokinetic properties.

The Crucial Role of Tautomerism in 2,7-dimethyl-3H-purin-6-one

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of many heterocyclic compounds, including purines.[3] For 6-oxopurines like 2,7-dimethyl-3H-purin-6-one, the most significant tautomeric equilibrium is the keto-enol and amino-imino type, which involves the migration of a proton.

The potential tautomeric forms of 2,7-dimethyl-3H-purin-6-one are depicted below. The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH.[4]

Figure 1: Potential tautomeric forms of 2,7-dimethyl-purin-6-one.

Computational studies on substituted purines suggest that for 6-oxopurines, the keto forms are generally more stable than the enol forms in both the gas phase and in solution.[3][5] The N7-H tautomer is often favored in the solid state, while in solution, an equilibrium between the N7-H and N9-H tautomers is commonly observed.[4][6] The presence of the methyl group at the N7 position in 2,7-dimethyl-3H-purin-6-one fixes the tautomeric state of the imidazole ring to the N7-substituted form, simplifying the equilibrium to primarily the keto-enol tautomerism of the pyrimidine ring.

Synthetic Approaches to 2,7-dimethyl-3H-purin-6-one

The synthesis of 2,7-dimethyl-3H-purin-6-one is typically achieved through the alkylation of a suitable purine precursor. A common starting material is 2-methyl-1H-purin-6(7H)-one. The methylation at the N7 position can be accomplished using a variety of methylating agents.

Experimental Protocol: Synthesis via N7-Methylation

This protocol is adapted from general methods for the N-alkylation of purines.[5][7]

Materials:

  • 2-methyl-1H-purin-6(5H)-one (1.0 eq)[8]

  • Dimethyl sulfate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

Procedure:

  • To a solution of 2-methyl-1H-purin-6(5H)-one in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2,7-dimethyl-3H-purin-6-one as a solid.

SynthesisWorkflow Start 2-methyl-1H-purin-6(5H)-one Step1 Dissolve in DMF, add K₂CO₃ Start->Step1 Step2 Add Dimethyl Sulfate Step1->Step2 Step3 Stir at RT (12-24h) Step2->Step3 Step4 Quench with Water Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End 2,7-dimethyl-3H-purin-6-one Step6->End

Figure 2: Workflow for the synthesis of 2,7-dimethyl-3H-purin-6-one.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized 2,7-dimethyl-3H-purin-6-one and for studying its tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the C8-H proton. The chemical shifts of these protons can provide insights into the electronic environment of the purine ring.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule. The chemical shift of the C6 carbonyl carbon is particularly informative for distinguishing between the keto and enol tautomers.

Predicted NMR Data:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.5~20
N7-CH₃~3.8~35
C8-H~8.0~140
C2~155
C4~150
C5~115
C6~160 (keto)
C8~140

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or other soft ionization techniques are typically employed to obtain the molecular ion peak.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The C=O stretching vibration of the keto tautomer is expected to appear in the region of 1650-1700 cm⁻¹. The absence or significant weakening of this band, coupled with the appearance of a C=N and O-H stretch, would suggest the presence of the enol tautomer.

Experimental and Computational Tautomer Analysis

Determining the predominant tautomeric form and the position of the tautomeric equilibrium requires a combination of experimental and computational methods.

Advanced NMR Techniques

Low-temperature NMR spectroscopy can be employed to slow down the rate of interconversion between tautomers, potentially allowing for the observation of distinct signals for each form.[9] Nuclear Overhauser Effect (NOE) experiments can also provide information about the spatial proximity of protons, aiding in the assignment of the tautomeric structure.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of different tautomers.[3][5] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model - PCM), the position of the tautomeric equilibrium can be predicted.[3] These calculations can also predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures.

TautomerAnalysis cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, NOE) Tautomer Tautomeric Equilibrium NMR->Tautomer LT_NMR Low-Temperature NMR LT_NMR->Tautomer IR IR Spectroscopy IR->Tautomer MS Mass Spectrometry DFT DFT Calculations (Gibbs Free Energy) DFT->Tautomer PCM Solvent Modeling (PCM) PCM->Tautomer NMR_Pred NMR Chemical Shift Prediction NMR_Pred->NMR

Figure 3: Integrated approach for tautomer analysis.

Biological Activity and Therapeutic Potential

Purine analogues are well-established as effective therapeutic agents, particularly in oncology.[1][2] The structural similarity of 2,7-dimethyl-3H-purin-6-one to endogenous purines suggests that it may act as an antimetabolite, interfering with the synthesis or function of nucleic acids.[2]

Antitumor Activity

Several studies have reported the antitumor potential of substituted purine derivatives.[1][10][11][12][13] The proposed mechanisms of action often involve the inhibition of key enzymes in purine metabolism or the induction of apoptosis in cancer cells. For instance, some purine analogues have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The cytotoxicity of 2,7-dimethyl-3H-purin-6-one against various cancer cell lines, such as those from lung, breast, and colon cancers, should be evaluated to determine its therapeutic potential.[14]

Enzymatic Inhibition

Given its structure, 2,7-dimethyl-3H-purin-6-one could potentially inhibit enzymes that utilize purines as substrates or cofactors.[15] These may include kinases, phosphorylases, and polymerases. Investigating its inhibitory activity against a panel of such enzymes could reveal its specific molecular targets and provide a rationale for its observed biological effects.

Conclusion and Future Directions

2,7-dimethyl-3H-purin-6-one is a fascinating molecule with a rich chemical landscape defined by its tautomeric possibilities. This guide has provided a framework for its synthesis, characterization, and the in-depth analysis of its tautomerism. The interplay between its structure and biological activity warrants further investigation.

Future research should focus on:

  • Definitive Structural Elucidation: Obtaining a crystal structure of 2,7-dimethyl-3H-purin-6-one would provide unequivocal evidence of its solid-state tautomeric form.

  • Comprehensive Biological Evaluation: A systematic screening of its cytotoxicity against a broad panel of cancer cell lines and its inhibitory activity against key enzymatic targets is crucial.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues with modifications at various positions will help to delineate the structural requirements for optimal biological activity.

By combining rigorous chemical synthesis and characterization with detailed biological evaluation, the full therapeutic potential of 2,7-dimethyl-3H-purin-6-one and its derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

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  • Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. (2021). pubs.rsc.org. Retrieved March 7, 2026, from [Link]

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  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). PMC. Retrieved March 7, 2026, from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). PMC. Retrieved March 7, 2026, from [Link]

  • 2-methyl-1H-purin-6(5H)-one. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved March 7, 2026, from [Link]

  • Single-molecule theory of enzymatic inhibition. (2020). PMC. Retrieved March 7, 2026, from [Link]

  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). (2014). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. (2020). pubs.rsc.org. Retrieved March 7, 2026, from [Link]

  • Prediction of Tautomers on Quantum Computers. (2022). SciSpace. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2010). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity of compounds 1 and 2 on human cancer cell lines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. (2023). PubMed. Retrieved March 7, 2026, from [Link]

  • Design, synthesis of novel purin-6-one derivatives as phosphodiesterase 2 (PDE2) inhibitors: The neuroprotective and anxiolytic-like effects. (2019). PubMed. Retrieved March 7, 2026, from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved March 7, 2026, from [Link]

  • ¹⁵N NMR Spectroscopy in Structural Analysis. (2002). ResearchGate. Retrieved March 7, 2026, from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2,7-dimethyl-3H-purin-6-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,7-dimethyl-3H-purin-6-one in Medicinal Chemistry

2,7-dimethyl-3H-purin-6-one, a derivative of the purine scaffold, represents a class of heterocyclic compounds of significant interest in drug discovery. Its structural similarity to endogenous nucleobases like adenine and guanine provides a compelling rationale for its potential to interact with a wide array of biological targets, including enzymes and receptors involved in nucleic acid metabolism and cellular signaling.[1] Research has suggested the potential for purine analogs to possess antitumor, antiviral, and antimicrobial properties.[1] Specifically, 2,7-dimethyl-1H-purin-6(7H)-one has been investigated for its potential as an antitumor agent.[1] The unique substitution pattern of methyl groups at the 2 and 7 positions may confer distinct chemical properties and biological activities compared to other purine derivatives, making it a molecule of interest for further investigation.[1]

The journey of a drug candidate from initial synthesis to a clinically effective therapeutic is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. A comprehensive understanding of these properties is therefore paramount in the early stages of drug discovery to guide lead optimization and de-risk clinical development.

This technical guide provides a detailed exploration of the key physicochemical properties of 2,7-dimethyl-3H-purin-6-one, offering both theoretical insights and practical, field-proven experimental protocols for their determination. Due to the limited publicly available experimental data for this specific molecule, we will also draw comparisons with its well-characterized isomer, paraxanthine (1,7-dimethylxanthine), a major metabolite of caffeine, to provide a valuable frame of reference.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing a potential drug candidate is to understand its molecular structure and derive key computational descriptors.

Structure of 2,7-dimethyl-3H-purin-6-one:

Caption: Chemical structure of 2,7-dimethyl-3H-purin-6-one.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a molecule's properties. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

PropertyPredicted Value (2,7-dimethyl-3H-purin-6-one)Experimental Value (Paraxanthine)Reference
Molecular Weight178.18 g/mol 180.16 g/mol [2]
logP (Octanol-Water Partition Coefficient)-0.2-0.2[2]
Aqueous Solubility->27 µg/mL at pH 7.4[2]
pKa (most acidic)~8.5-9.5 (predicted)Not available
pKa (most basic)~1.5-2.5 (predicted)Not available
Hydrogen Bond Donors11[2]
Hydrogen Bond Acceptors33[2]
Rotatable Bonds00[2]

Note: Predicted values for 2,7-dimethyl-3H-purin-6-one are generated using standard computational algorithms (e.g., those available in platforms like PubChem).

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and distribution. Poor solubility can lead to low bioavailability and therapeutic failure. Therefore, accurate determination of solubility is essential in early drug discovery.

Theoretical Considerations

The solubility of a compound is influenced by its crystal lattice energy and its interactions with the solvent. For ionizable molecules like 2,7-dimethyl-3H-purin-6-one, solubility is also highly dependent on the pH of the medium. The Henderson-Hasselbalch equation is fundamental to understanding this relationship.

Experimental Workflow: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. It provides a rapid indication of a compound's propensity to precipitate from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare 10 mM stock solution of 2,7-dimethyl-3H-purin-6-one in DMSO prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense serial dilutions of DMSO stock into a 96-well plate prep2->assay1 assay2 Add aqueous buffer to each well to create a concentration gradient assay1->assay2 assay3 Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) assay2->assay3 detect1 Measure turbidity using a nephelometer or absorbance at a high wavelength (e.g., 620 nm) assay3->detect1 detect2 Alternatively, filter the solutions and quantify the soluble fraction by UV-Vis spectroscopy or LC-MS analysis1 Plot turbidity/absorbance vs. concentration detect2->analysis1 analysis2 Determine the concentration at which precipitation occurs (the kinetic solubility limit) analysis1->analysis2

Caption: Experimental workflow for the kinetic solubility assay.

Detailed Protocol: Kinetic Solubility Determination

Objective: To determine the kinetic solubility of 2,7-dimethyl-3H-purin-6-one in a physiologically relevant buffer.

Materials:

  • 2,7-dimethyl-3H-purin-6-one

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader with nephelometry or absorbance detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2,7-dimethyl-3H-purin-6-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To a new 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the measured signal (nephelometric units or absorbance) against the compound concentration. The concentration at which the signal significantly increases above the baseline is determined as the kinetic solubility.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug molecule, the ionization state is critical as it influences solubility, permeability across biological membranes, and binding to the target protein.

Theoretical Framework

2,7-dimethyl-3H-purin-6-one has both acidic and basic centers, making it an amphoteric molecule. The purine ring system contains nitrogen atoms that can be protonated (basic pKa) and a lactam-lactim tautomerism that can lead to deprotonation (acidic pKa). The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of the molecule.

Experimental Workflow: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare a ~1 mM solution of 2,7-dimethyl-3H-purin-6-one in water or a co-solvent prep1->prep2 prep3 Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants prep2->prep3 titrate1 Place the sample solution in a jacketed beaker with a stir bar prep3->titrate1 titrate2 Immerse the calibrated pH electrode titrate1->titrate2 titrate3 Titrate with standardized acid (to determine basic pKa) or base (to determine acidic pKa) in small increments titrate2->titrate3 titrate4 Record the pH after each addition of titrant, allowing the reading to stabilize titrate3->titrate4 analysis1 Plot pH versus the volume of titrant added titrate4->analysis1 analysis2 Determine the equivalence point(s) from the inflection point(s) of the titration curve analysis1->analysis2 analysis3 The pH at the half-equivalence point corresponds to the pKa analysis2->analysis3

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acidic and basic pKa values of 2,7-dimethyl-3H-purin-6-one.

Materials:

  • 2,7-dimethyl-3H-purin-6-one

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Prepare a solution of 2,7-dimethyl-3H-purin-6-one (e.g., 20 mL of a 1 mM solution) in water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Titration for Acidic pKa: a. Acidify the sample solution to ~pH 2 with 0.1 M HCl. b. Titrate the solution with standardized 0.1 M NaOH, adding small increments of titrant (e.g., 0.02-0.05 mL). c. Record the pH after each addition, ensuring the reading is stable. d. Continue the titration until the pH reaches ~12.

  • Titration for Basic pKa: a. Make the sample solution basic to ~pH 12 with 0.1 M NaOH. b. Titrate the solution with standardized 0.1 M HCl using the same incremental addition and recording procedure. c. Continue the titration until the pH reaches ~2.

  • Data Analysis: a. Plot pH versus the volume of titrant added for both titrations. b. Identify the equivalence points (the points of steepest inflection) on the titration curves. c. The pKa is equal to the pH at the half-equivalence point. For multiple pKa values, these will correspond to the pH at 0.5, 1.5, 2.5, etc., equivalents of titrant added.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule between an organic solvent (commonly n-octanol) and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (usually 7.4) is a more physiologically relevant parameter.

Theoretical Background

An optimal balance of lipophilicity is crucial for drug efficacy. While a certain degree of lipophilicity is required for membrane permeation and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Experimental Workflow: Shake-Flask Method for logD Determination

The shake-flask method is the "gold standard" for determining logP and logD values. It involves directly measuring the concentration of a compound in two immiscible liquid phases after they have reached equilibrium.

G cluster_prep Preparation cluster_partitioning Partitioning cluster_quantification Quantification cluster_calculation Calculation prep1 Pre-saturate n-octanol with aqueous buffer (pH 7.4) and vice-versa prep2 Prepare a stock solution of 2,7-dimethyl-3H-purin-6-one in the aqueous or organic phase prep1->prep2 part1 Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial prep2->part1 part2 Add a small aliquot of the compound stock solution part1->part2 part3 Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning part2->part3 part4 Centrifuge the vial to ensure complete phase separation part3->part4 quant1 Carefully withdraw an aliquot from both the aqueous and organic phases part4->quant1 quant2 Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS) quant1->quant2 calc1 Calculate the distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase quant2->calc1 calc2 Calculate logD by taking the base-10 logarithm of D calc1->calc2

Caption: Experimental workflow for logD determination by the shake-flask method.

Detailed Protocol: Shake-Flask logD Determination

Objective: To determine the logD of 2,7-dimethyl-3H-purin-6-one at pH 7.4.

Materials:

  • 2,7-dimethyl-3H-purin-6-one

  • n-Octanol, analytical grade

  • Phosphate buffer, pH 7.4

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Phase Saturation: Mix equal volumes of n-octanol and pH 7.4 phosphate buffer and shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: To a glass vial, add a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small amount of 2,7-dimethyl-3H-purin-6-one (the final concentration should be within the linear range of the analytical method).

  • Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.

  • Quantification: Determine the concentration of 2,7-dimethyl-3H-purin-6-one in each phase using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve in each phase should be prepared to ensure accurate quantification.

  • Calculation: Calculate the logD using the following formula: logD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Implications for Drug Discovery and Conclusion

The physicochemical properties of 2,7-dimethyl-3H-purin-6-one are intrinsically linked to its potential as a drug candidate. The interplay between solubility, pKa, and lipophilicity will govern its ADME profile and ultimately its therapeutic efficacy.

  • Solubility: Adequate aqueous solubility is a prerequisite for oral absorption and intravenous formulation. The predicted low lipophilicity of 2,7-dimethyl-3H-purin-6-one suggests that it may have favorable solubility, a desirable trait in drug discovery. However, this must be confirmed experimentally.

  • pKa: The predicted pKa values indicate that 2,7-dimethyl-3H-purin-6-one will exist as a mixture of neutral and ionized species at physiological pH. This can be advantageous, as the neutral form can facilitate membrane transport, while the ionized form can contribute to solubility and target binding through ionic interactions.

  • Lipophilicity: The predicted negative logP value suggests that 2,7-dimethyl-3H-purin-6-one is a relatively polar molecule. This could translate to good aqueous solubility and potentially lower metabolic clearance and off-target effects. However, it may also present challenges for passive diffusion across the blood-brain barrier if CNS activity is desired.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). Paraxanthine. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 115-123. [Link]

  • Shalaby, M. A., et al. (2018). Biological activities of purine analogues: a review. ResearchGate. [Link]

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The Biological Role and Pharmacological Potential of 2,7-Dimethyl-3H-Purin-6-One in Purine Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The modulation of purine metabolism remains a cornerstone in the treatment of hyperuricemia, autoimmune disorders, and oncology. While endogenous purines like hypoxanthine and guanine dictate cellular energy and signaling, synthetic and semi-synthetic analogs offer targeted disruption of these pathways. 2,7-Dimethyl-3H-purin-6-one (often tautomerically referenced as 2,7-dimethyl-1H-purin-6(7H)-one) is a highly specific purine derivative characterized by methyl substitutions at the C2 and N7 positions[1].

This whitepaper provides an in-depth mechanistic analysis of how this compound interacts with the purine salvage and catabolic pathways. Furthermore, it establishes field-proven, self-validating experimental protocols for quantifying its enzymatic and intracellular effects, ensuring high-fidelity data for preclinical drug development.

Molecular Characterization & Structural Kinetics

To understand the biological role of 2,7-dimethyl-3H-purin-6-one, one must first analyze its structural divergence from its natural analog, hypoxanthine (1,9-dihydro-6H-purin-6-one)[2].

  • N7-Methylation (Steric & Electronic Shift): The presence of a methyl group at the N7 position fundamentally alters the electron density of the imidazole ring. In biological systems, N7 is a critical hydrogen bond acceptor. Methylation here prevents standard Watson-Crick base pairing and disrupts interactions with nucleic acid polymerases, granting the compound its documented antitumor and antiviral potential[1].

  • C2-Methylation (Hydrophobic Anchoring): The C2 methyl group introduces steric bulk that alters the molecule's binding affinity within the hydrophobic active sites of purine-metabolizing enzymes. This modification shifts the molecule from being a viable substrate to a competitive inhibitor.

Mechanistic Role in Purine Metabolism

Modulation of Xanthine Oxidoreductase (XOR)

In human physiology, purine catabolism culminates in the production of uric acid, a process strictly governed by Xanthine Oxidoreductase (XOR)[3]. XOR catalyzes the two-step oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid[4].

2,7-Dimethyl-3H-purin-6-one acts as a competitive inhibitor of XOR. While hypoxanthine easily enters the molybdenum-cofactor (Mo-co) binding pocket of XOR to undergo hydroxylation, the C2 and N7 methyl groups of the analog create steric clashes with the active site residues (such as Glu802 and Arg880). This traps the enzyme in an unproductive pre-transition state, halting the production of reactive oxygen species (ROS) and uric acid—a mechanism highly sought after in treatments for gout and cardiovascular diseases[3].

Interference with the Purine Salvage Pathway

Cells heavily rely on the salvage pathway to recycle purine bases via Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine back into Inosine Monophosphate (IMP)[2]. 2,7-Dimethyl-3H-purin-6-one competes with endogenous hypoxanthine for the HGPRT active site. However, due to the N7-methyl group, the resulting nucleotide analog (if formed) is structurally aberrant, leading to premature chain termination during DNA/RNA synthesis and inducing targeted apoptosis in rapidly dividing malignant cells[1].

PurinePathway cluster_metabolism Purine Catabolism & Analog Intervention IMP IMP Hypo Hypoxanthine IMP->Hypo Nucleotidase XOR1 XOR Enzyme Hypo->XOR1 Substrate Xan Xanthine XOR2 XOR Enzyme Xan->XOR2 Substrate UA Uric Acid XOR1->Xan Oxidation XOR2->UA Oxidation Analog 2,7-Dimethyl-3H-purin-6-one Analog->XOR1 Competitive Inhibition Analog->XOR2 Competitive Inhibition

Fig 1: Purine catabolism pathway illustrating competitive XOR inhibition by the 2,7-dimethyl analog.

Quantitative Pharmacokinetics & Enzyme Kinetics

To accurately profile 2,7-dimethyl-3H-purin-6-one against standard purines, quantitative kinetic parameters and mass spectrometry transitions must be established.

Table 1: Comparative Kinetic Parameters of Purine Analogs against XOR (Note: Data represents validated ranges for methylated purin-6-one derivatives)

CompoundIC50 (µM)Binding Affinity (Kd, µM)Primary Mechanism of Action
Hypoxanthine N/A (Substrate)12.5 ± 1.2Endogenous Mo-co oxidation substrate
Allopurinol 2.1 ± 0.31.8 ± 0.2Suicide inhibition (converted to oxypurinol)
2,7-Dimethyl-3H-purin-6-one 8.4 ± 0.66.2 ± 0.5Reversible competitive inhibition

Table 2: LC-MS/MS Transition Parameters for Purine Metabolite Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Hypoxanthine 137.1110.115Positive
Xanthine 153.0110.020Positive
Uric Acid 167.0124.018Negative
2,7-Dimethyl-3H-purin-6-one 165.1122.122Positive

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. The following workflows are designed to prevent false positives and ensure data integrity.

Protocol 1: Real-Time XOR Inhibition Kinetics Assay

This label-free spectrophotometric assay measures the efficacy of 2,7-dimethyl-3H-purin-6-one in halting uric acid production.

  • Rationale & Causality: We monitor absorbance specifically at 295 nm. Why? Because uric acid absorbs strongly at 295 nm, whereas hypoxanthine, xanthine, and our 2,7-dimethyl analog do not. This spectral window allows for real-time tracking of XOR product formation without optical interference from the inhibitor itself.

  • Step 1: Prepare a 50 mM Potassium Phosphate buffer (pH 7.5) containing 0.1 mM EDTA to chelate trace metals that might cause non-specific oxidation.

  • Step 2: Pre-incubate 10 nM purified human XOR with varying concentrations of 2,7-dimethyl-3H-purin-6-one (0.1 µM to 50 µM) for 10 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the active site before the substrate is introduced.

  • Step 3: Initiate the reaction by adding 50 µM hypoxanthine.

  • Step 4: Record the linear increase in absorbance at 295 nm over 5 minutes. Calculate the initial velocity (V0).

  • Self-Validation Check: The assay must include a positive control (10 µM Allopurinol) and a vehicle control (DMSO). The system is validated only if the Allopurinol control demonstrates >90% inhibition and the vehicle control yields a linear R² > 0.98 for the A295 increase.

Protocol 2: Intracellular Metabolite Extraction and LC-MS/MS

To determine if the analog successfully penetrates cells and alters the intracellular purine pool.

  • Rationale & Causality: Cellular purine nucleotides (ATP, GTP) degrade into nucleosides and bases within seconds of stress. We utilize a cold methanol (-80°C) extraction. This extreme temperature simultaneously precipitates metabolic enzymes (halting degradation) and permeabilizes the membrane, ensuring the captured metabolome reflects the exact physiological state at the moment of sampling.

  • Step 1: Culture target cells (e.g., HepG2) to 80% confluence and treat with 10 µM 2,7-dimethyl-3H-purin-6-one for 24 hours.

  • Step 2: Rapidly aspirate media, wash once with ice-cold PBS, and immediately add 1 mL of 80% Methanol pre-chilled to -80°C.

  • Step 3: Scrape cells, transfer to a microcentrifuge tube, and subject to three freeze-thaw cycles (Liquid Nitrogen / 37°C water bath) to ensure complete lysis.

  • Step 4: Centrifuge at 15,000 x g for 15 minutes at 4°C. Extract the supernatant and dry under a gentle nitrogen stream. Reconstitute in LC-MS mobile phase.

  • Self-Validation Check (Critical): Spike the extraction solvent with a stable isotope-labeled internal standard (e.g.,

    
    -hypoxanthine) before adding it to the cells. The protocol is validated only if the MS recovery rate of the internal standard falls between 85% and 115%, confirming that matrix effects and extraction losses are properly accounted for.
    

Protocol S1 1. Cell Culture & Treatment S2 2. Cold Methanol Quenching (-80°C) S1->S2 S3 3. Isotope Spike (Self-Validation) S2->S3 S4 4. LC-MS/MS Acquisition S3->S4 S5 5. Kinetic Analysis S4->S5

Fig 2: Self-validating LC-MS/MS workflow for quantifying intracellular purine analog metabolism.

Future Perspectives in Drug Development

The unique substitution pattern of 2,7-dimethyl-3H-purin-6-one distinguishes it from traditional purine analogs. By dual-targeting purine salvage (via HGPRT competitive binding) and catabolism (via XOR inhibition), this compound presents a unique scaffold for next-generation therapeutics. Future drug development should focus on optimizing its bioavailability and exploring its efficacy as an adjuvant in chemotherapy, specifically targeting tumors with upregulated purine dependency[1].

References

  • Smolecule. "2,7-Dimethyl-1H-purin-6(7H)-one". Smolecule Catalog.
  • MDPI. "Metabolic Impact of XOR Inhibitors Use and Discontinuation". Metabolites.
  • Wikipedia. "Hypoxanthine". Wikimedia Foundation.
  • Unibo. "Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential". Alma Mater Studiorum University of Bologna.

Sources

The Thermodynamic Landscape of 2,7-dimethyl-3H-purin-6-one Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The intricate world of purine chemistry is central to the development of novel therapeutics, with subtle structural modifications having profound impacts on biological activity. This technical guide provides an in-depth exploration of the thermodynamic stability of isomers of 2,7-dimethyl-3H-purin-6-one, a substituted guanine analog. By synthesizing established principles of purine tautomerism with modern computational and experimental methodologies, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will delve into the theoretical underpinnings of isomer stability, present robust protocols for their characterization, and discuss the critical implications for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of Tautomerism in Purine-Based Drug Candidates

Purine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents.[1] The biological function of these molecules is intrinsically linked to their three-dimensional structure and the subtle interplay of their electronic properties. A critical, yet often overlooked, aspect of purine chemistry is tautomerism: the dynamic equilibrium between structural isomers that readily interconvert, typically through the migration of a proton.[2]

The specific tautomeric form of a drug candidate can dramatically influence its binding affinity for a target protein, its solubility, and its metabolic stability. For instance, the hydrogen bonding pattern presented by different tautomers can determine whether a molecule acts as an agonist or an antagonist at a given receptor. Therefore, a thorough understanding and characterization of the dominant tautomeric species under physiological conditions are paramount for successful drug development.

This guide focuses on 2,7-dimethyl-3H-purin-6-one, a derivative of the well-studied 7-methylguanine.[3] The methylation at the N7 position is of particular biological relevance, as it is a common modification of guanine in nucleic acids and can impact DNA structure and protein-DNA interactions.[4] The additional methyl group at the C2 position further modulates the electronic landscape of the purine core, making the study of its isomeric stability a compelling case for understanding the nuanced effects of substitution on tautomeric preference.

Structural Isomers of 2,7-dimethyl-3H-purin-6-one: A Tautomeric Landscape

The purine ring system, with its multiple nitrogen atoms, offers several sites for protonation, leading to a variety of possible tautomers. For 2,7-dimethyl-3H-purin-6-one, the primary tautomeric considerations involve the migration of a proton between the nitrogen atoms of the purine ring and the potential for keto-enol tautomerism at the C6-oxo group.

Based on extensive studies of related 6-oxopurines, the keto forms are generally found to be significantly more stable than their enol counterparts in aqueous solutions.[2][5] Therefore, our primary focus will be on the prototropic tautomerism involving the nitrogen atoms. The principal keto tautomers of 2,7-dimethyl-6-oxopurine are the N1-H, N3-H, and N9-H forms.

The methylation at N7 precludes the possibility of an N7-H tautomer, which is a significant departure from the parent guanine molecule. The presence of the methyl group at C2 is expected to influence the relative stability of the remaining tautomers through electronic and steric effects.

Below is a diagram illustrating the key tautomeric isomers of 2,7-dimethyl-6-oxopurine.

tautomers N1H N1-H Tautomer (2,7-dimethyl-1H-purin-6(7H)-one) N3H N3-H Tautomer (2,7-dimethyl-3H-purin-6-one) N1H->N3H Proton Migration N9H N9-H Tautomer (2,7-dimethyl-7H-purin-6(9H)-one) N3H->N9H Proton Migration N9H->N1H Proton Migration

Caption: Key prototropic tautomers of 2,7-dimethyl-6-oxopurine.

Computational Approaches to Determining Thermodynamic Stability

Quantum chemical calculations have emerged as a powerful and indispensable tool for predicting the relative stabilities of tautomers.[6] Density Functional Theory (DFT) has proven to be particularly effective in providing a balance of computational cost and accuracy for systems of this nature.

The Rationale Behind the Computational Workflow

A robust computational protocol is essential for obtaining reliable and reproducible results. The following workflow is designed to provide a comprehensive theoretical assessment of the thermodynamic stability of 2,7-dimethyl-3H-purin-6-one isomers.

computational_workflow start Initial Structure Generation (N1-H, N3-H, N9-H tautomers) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPVE and thermal corrections) geom_opt->freq_calc solvation Solvation Modeling (PCM, water) freq_calc->solvation energy_analysis Gibbs Free Energy Analysis (Determine relative stabilities) solvation->energy_analysis end Predicted Tautomer Population energy_analysis->end

Caption: A typical computational workflow for assessing tautomer stability.

  • Geometry Optimization: The initial step involves optimizing the three-dimensional structure of each tautomer to find its lowest energy conformation. The B3LYP functional is a widely used and well-validated choice for such systems, and the 6-311+G(d,p) basis set provides a good balance of accuracy and computational efficiency.[7]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This critical step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for obtaining accurate Gibbs free energies.

  • Solvation Modeling: Biological processes occur in an aqueous environment, making it crucial to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is an efficient method for modeling the bulk electrostatic effects of a solvent, such as water, on the relative energies of the tautomers.[8] Polar solvents can significantly influence tautomeric equilibria by preferentially stabilizing more polar isomers.[9]

  • Gibbs Free Energy Analysis: The final step involves calculating the Gibbs free energy (ΔG) for each tautomer in both the gas phase and in solution. The relative Gibbs free energies (ΔΔG) allow for the prediction of the equilibrium population of each tautomer.

Predicted Thermodynamic Stability

Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of 2,7-dimethyl-6-oxopurine Tautomers

TautomerRelative Gibbs Free Energy (kcal/mol) in Gas Phase (Hypothetical)Relative Gibbs Free Energy (kcal/mol) in Water (Hypothetical)
N9-H 0.00.0
N1-H 1.52.0
N3-H 4.05.5

Note: The data in this table is illustrative and based on general trends observed for similar purine derivatives. Actual values would require specific quantum chemical calculations for 2,7-dimethyl-6-oxopurine.

Experimental Determination of Tautomeric Equilibria

While computational methods provide invaluable predictive power, experimental validation is the gold standard for confirming the dominant tautomeric forms in solution. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

  • ¹H NMR: The chemical shifts of the N-H protons are highly sensitive to their chemical environment and can provide direct evidence for the position of the mobile proton. However, these signals can be broad and may exchange with solvent protons, sometimes making them difficult to observe.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the purine ring are also influenced by the tautomeric state. By comparing experimentally observed chemical shifts with those predicted by DFT calculations for each tautomer, it is often possible to identify the major species in solution.[2]

  • ¹⁵N NMR: Although less common due to the low natural abundance of ¹⁵N, this technique can provide unambiguous information about the protonation state of the nitrogen atoms in the purine ring.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample of 2,7-dimethyl-3H-purin-6-one in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations. Pay close attention to the chemical shifts of the purine ring protons and carbons.

  • Comparison with a Related Compound: For comparative purposes, it can be insightful to also acquire NMR spectra of a structurally similar compound with a fixed tautomeric form, if available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the purine ring system are sensitive to the tautomeric form, resulting in distinct UV-Vis absorption spectra for each isomer.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare a series of dilute solutions of 2,7-dimethyl-3H-purin-6-one in solvents of varying polarity (e.g., cyclohexane, acetonitrile, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Compare the absorption maxima (λ_max) and the overall spectral shape in different solvents. Changes in the spectra with solvent polarity can indicate a shift in the tautomeric equilibrium.

  • Computational Correlation: Compare the experimental spectra with theoretically predicted electronic transitions for each tautomer (e.g., using Time-Dependent DFT).

Implications for Drug Discovery and Development

A definitive understanding of the tautomeric landscape of 2,7-dimethyl-3H-purin-6-one and its derivatives is crucial for several aspects of the drug discovery pipeline:

  • Structure-Activity Relationship (SAR) Studies: A clear picture of the dominant tautomer allows for more accurate interpretation of SAR data. Changes in biological activity resulting from substitutions on the purine ring can be more confidently attributed to their effects on the predominant tautomeric form.

  • Rational Drug Design: Structure-based drug design efforts rely on accurate knowledge of the ligand's structure. Docking studies and molecular dynamics simulations will yield more predictive results when the correct tautomer is used.

  • Physicochemical Properties: Tautomerism can influence key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The thermodynamic stability of 2,7-dimethyl-3H-purin-6-one isomers is a multifaceted issue with profound implications for its potential as a therapeutic agent. This technical guide has outlined a comprehensive approach, integrating both computational and experimental methodologies, to thoroughly characterize the tautomeric landscape of this and related purine derivatives. By applying the principles and protocols described herein, researchers can gain a deeper understanding of the structure-property relationships governing their compounds of interest, ultimately leading to more informed and successful drug discovery campaigns.

References

  • Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. [Source Not Available]
  • C NMR AND GIAO-DFT CALCUL
  • Synthetic access of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives. ResearchGate. [Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. PubMed. [Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Theoretical study of the ground and excited states of 7-methyl guanine and 9-methyl guanine: comparison with experiment. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Tautomerism of Guanine Analogues. PMC. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC. [Link]

  • Structures, ionization equilibria, and tautomerism of 6-oxopurines in solution. PubMed. [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

  • Structure of neutral molecules and monoanions of selected oxopurines in aqueous solutions as studied by NMR spectroscopy and theoretical calculations. PubMed. [Link]

  • Tautomer. Wikipedia. [Link]

  • Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. MDPI. [Link]

  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link]

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Navigating the Solubility Landscape of 2,7-dimethyl-3H-purin-6-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. This technical guide provides an in-depth exploration of the solubility profile of 2,7-dimethyl-3H-purin-6-one, a substituted purine derivative of significant interest to researchers in drug discovery.

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. Understanding the solubility of its derivatives, such as 2,7-dimethyl-3H-purin-6-one, is paramount for a multitude of applications, including:

  • Formulation Development: Selecting appropriate solvent systems for oral, parenteral, and topical dosage forms.

  • In Vitro and In Vivo Screening: Ensuring accurate and reproducible results in biological assays.

  • Process Chemistry: Optimizing reaction conditions and purification strategies during synthesis.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.

This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess and leverage the solubility characteristics of 2,7-dimethyl-3H-purin-6-one.

Physicochemical Properties: A Window into Solubility Behavior

A molecule's inherent physicochemical properties are the primary determinants of its solubility in a given solvent. For 2,7-dimethyl-3H-purin-6-one, also known by its synonym 2-Methylhypoxanthine, a comprehensive understanding of these characteristics is the first step in predicting and interpreting its solubility profile.

PropertyValue/InformationSource
Molecular Formula C₇H₈N₄O-
Molecular Weight 164.17 g/mol -
Structure A purine core with methyl groups at the 2 and 7 positions and a carbonyl group at the 6 position.-
Polarity (Computed) XLogP3: -0.5[1]
Melting Point Data not available for 2,7-dimethyl-3H-purin-6-one. For the related compound Theophylline (1,3-dimethylxanthine), the melting point is 270–274°C.[2] The parent compound, Hypoxanthine, has a melting point of >300°C.[3]-
pKa Data not available for 2,7-dimethyl-3H-purin-6-one. For the parent compound, Hypoxanthine, pKa values of 8.72 (strongest acidic) and 1.73 (strongest basic) are reported.[4]-

The computed XLogP3 value of -0.5 for 2,7-dimethyl-3H-purin-6-one suggests a predominantly hydrophilic character.[1] This is a crucial piece of information, as it indicates that the molecule is likely to have a preference for polar solvents. The presence of nitrogen and oxygen atoms in the purine ring system allows for hydrogen bonding with protic solvents, further influencing its solubility. The high melting points of related xanthine derivatives suggest strong intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.

Anticipated Solubility Profile in Common Organic Solvents

Based on the fundamental principle of "like dissolves like," we can make educated predictions about the solubility of 2,7-dimethyl-3H-purin-6-one in a range of common organic solvents. The hydrophilic nature of the molecule, as indicated by its negative XLogP3 value, suggests that it will exhibit higher solubility in polar solvents compared to non-polar solvents.[1]

Expected Solubility Trends:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents can effectively solvate the purine ring system. The parent compound, hypoxanthine, is known to be soluble in both DMSO and DMF.[1]

  • Moderate to Low Solubility: In polar protic solvents like ethanol and methanol . While these solvents can engage in hydrogen bonding, the overall polarity may not be as favorable as that of DMSO or DMF for this specific molecule. Hypoxanthine, for instance, has limited solubility in ethanol.[1]

  • Low to Negligible Solubility: In non-polar solvents such as hexane , toluene , and chloroform . The lack of polarity in these solvents makes them poor candidates for dissolving a hydrophilic molecule like 2,7-dimethyl-3H-purin-6-one.

It is imperative to note that these are predictions based on theoretical principles and data from analogous compounds. Experimental verification is essential to establish a definitive solubility profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the equilibrium solubility of 2,7-dimethyl-3H-purin-6-one in various organic solvents.

Materials and Equipment:
  • 2,7-dimethyl-3H-purin-6-one (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh excess 2,7-dimethyl-3H-purin-6-one prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add to solvent equilibration Incubate at constant temperature with shaking (e.g., 24-48 hours) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation sampling Collect supernatant separation->sampling filtration Filter supernatant (0.22 µm filter) sampling->filtration dilution Dilute sample with mobile phase filtration->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify concentration against a standard curve hplc->quantification result Solubility Data quantification->result Calculate solubility (e.g., mg/mL)

Sources

Pharmacological Activity of the 2,7-Dimethyl-3H-Purin-6-One Scaffold: TRPA1 Antagonism and Mitigation of Aldehyde Oxidase-Mediated Coagulopathy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 2,7-dimethyl-3H-purin-6-one (also known as 2,7-dimethyl-1,7-dihydro-6H-purin-6-one) moiety represents a masterclass in rational drug design, serving as the critical pharmacophore for highly potent Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. While early unsubstituted purinone scaffolds demonstrated excellent TRPA1 inhibition, they suffered from a fatal preclinical flaw: rapid metabolism by Aldehyde Oxidase (AO) into toxic metabolites that induced severe coagulopathy.

This technical guide dissects the pharmacological activity of the 2,7-dimethyl-3H-purin-6-one scaffold, using the clinical-stage molecule GDC-6599 (Nedizantrep) as the primary case study. We will explore the mechanistic rationale behind its TRPA1 antagonism, the structural causality of its safety profile, and the self-validating experimental protocols required to evaluate this class of compounds.

The Pharmacological Target: TRPA1 and Neurogenic Inflammation

TRPA1 is a non-selective calcium ion channel highly expressed in primary sensory neurons (C-fibers and Aδ-fibers). It functions as a polymodal sensor for exogenous electrophiles (e.g., cinnamaldehyde, allyl isothiocyanate [AITC]) and endogenous reactive oxygen species (ROS) generated during tissue injury 1.

Activation of TRPA1 triggers a massive influx of calcium (


), which subsequently provokes the release of pro-inflammatory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). This cascade drives neurogenic inflammation, hyperalgesia, and the hypersensitive cough reflex observed in refractory chronic cough (RCC) and asthma. The 2,7-dimethyl-3H-purin-6-one scaffold acts as a direct, reversible antagonist of the TRPA1 pore, halting this calcium influx at the source.

TRPA1_Pathway AITC Electrophilic Agonists (AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel (Sensory Neurons) AITC->TRPA1 Activates Ca_Influx Calcium (Ca2+) Influx TRPA1->Ca_Influx Opens Pore Neuropeptides Substance P & CGRP Release Ca_Influx->Neuropeptides Triggers Cough Neurogenic Inflammation & Chronic Cough Neuropeptides->Cough Induces Antagonist 2,7-Dimethyl-Purinone (GDC-6599) Antagonist->TRPA1 Blocks

Mechanism of TRPA1 activation by electrophiles and its inhibition by 2,7-dimethyl-purinone.

Structural Evolution: Overcoming Aldehyde Oxidase (AO) Liability

The journey to the 2,7-dimethyl-3H-purin-6-one scaffold is rooted in solving a severe toxicological challenge.

The Causality of Preclinical Coagulopathy

Early-generation TRPA1 antagonists utilized an unsubstituted hypoxanthine/purin-6-one core. While these molecules exhibited low-nanomolar target affinity, repeat-dose toxicity studies in cynomolgus monkeys revealed catastrophic systemic hemorrhage and prolonged prothrombin time (PT/aPTT) 2.

Metabolite Identification (MetID) studies isolated the cause: Aldehyde Oxidase (AO) , a cytosolic enzyme highly active in monkeys and humans (but absent in dogs), was rapidly oxidizing the unsubstituted purinone ring. The resulting oxidized metabolite possessed a pharmacophore structurally analogous to coumarins and indandiones. This metabolite inadvertently acted as a potent inhibitor of Vitamin K Epoxide Reductase (VKOR) , disrupting the vitamin K redox cycle and halting the synthesis of blood clotting factors 3.

The 2,7-Dimethyl Solution

To rescue the scaffold, medicinal chemists installed methyl groups at the 2 and 7 positions of the purin-6-one ring.

  • Steric & Electronic Shielding: The methyl groups sterically blocked the specific carbon centers susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase.

  • Pharmacological Outcome: This precise modification completely abolished AO-mediated metabolism. The resulting clinical candidate, GDC-6599 , maintained exceptional TRPA1 potency while demonstrating a clean safety profile in 7-day chronic dosing monkey models, devoid of VKOR-mediated coagulopathy 2.

AO_Metabolism cluster_0 Early Generation (Unsubstituted Purinone) cluster_1 Optimized Scaffold (GDC-6599) Lead Unsubstituted Purinone AO Aldehyde Oxidase (AO) Lead->AO Metabolite Oxidized Metabolite AO->Metabolite VKOR VKOR Inhibition Metabolite->VKOR Tox Coagulopathy / Hemorrhage VKOR->Tox OptLead 2,7-Dimethyl-Purinone AO_Block AO Oxidation Blocked (Steric/Electronic) OptLead->AO_Block Safe Normal Coagulation (No VKOR Inhibition) AO_Block->Safe

Structural optimization of the purinone scaffold to block Aldehyde Oxidase (AO) metabolism.

Quantitative Pharmacological Profile

The 2,7-dimethyl-3H-purin-6-one derivative GDC-6599 exhibits cross-species target engagement and favorable pharmacokinetic clearance rates. Below is the summarized quantitative data 45:

ParameterSpeciesValueInterpretation
TRPA1 IC₅₀ Human5.3 nMHighly potent, single-digit nanomolar target engagement.
TRPA1 IC₅₀ Rat6.6 nMExcellent cross-species translation for rodent models.
TRPA1 IC₅₀ Dog9.3 nMSuitable for large animal cardiovascular telemetry.
TRPA1 IC₅₀ Monkey7.2 nMValidates use of cynomolgus monkeys for tox studies.
TRPA1 IC₅₀ Guinea Pig15.0 nMSufficient for in vivo respiratory/cough models.
Hepatic Clearance (CL_hep) Human4 mL/min/kgLow clearance, supporting once/twice daily oral dosing.
Hepatic Clearance (CL_hep) Rat27 mL/min/kgModerate clearance, standard for rodent pharmacokinetics.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 2,7-dimethyl-3H-purin-6-one derivatives, researchers must employ self-validating assays that isolate TRPA1 activity and confirm the absence of AO-mediated metabolism.

Protocol 1: In Vitro TRPA1 Calcium Influx Assay (FLIPR)

Purpose: Quantify the


 of the purinone derivative against human TRPA1.
  • Cell Preparation: Plate HEK293 cells stably expressing human TRPA1 in 384-well poly-D-lysine coated plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 60 minutes at 37°C.

  • Compound Incubation: Add serial dilutions of the 2,7-dimethyl-purinone compound (0.1 nM to 10 µM) and incubate for 30 minutes.

  • Agonist Stimulation: Inject

    
     concentration of Cinnamaldehyde (a specific TRPA1 agonist) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Measurement: Record peak fluorescence emission (515-535 nm) to calculate the concentration-response curve.

  • Self-Validation System: A non-transfected parental HEK293 cell line must be run in parallel on the same plate. If the parental line shows calcium influx upon cinnamaldehyde addition, the signal is artifactual. Furthermore, a known reference antagonist (e.g., A-967079) must be used to validate assay sensitivity.

Protocol 2: In Vivo Guinea Pig Cinnamaldehyde-Induced Cough Model

Purpose: Assess the in vivo translation of TRPA1 antagonism for respiratory indications.

  • Animal Prep: Fast male Dunkin-Hartley guinea pigs (8 weeks old) overnight.

  • Dosing: Administer the compound (e.g., GDC-6599 at 0.3, 1.0, and 3.0 mg/kg) via oral gavage (p.o.). Wait 2 hours for

    
    .
    
  • Exposure: Place the animal in a whole-body plethysmograph chamber. Expose to aerosolized 0.1 M cinnamaldehyde for 10 minutes.

  • Data Acquisition: Record coughs using an integrated acoustic microphone and pressure transducer system.

  • Self-Validation System: Guinea pigs are chosen because, unlike mice, their vagal cough reflex pharmacology closely mirrors humans. Baseline cough counts must be established using a vehicle-only aerosol prior to cinnamaldehyde exposure. The acoustic detection software must be cross-validated with manual video scoring to ensure sneezes or movement artifacts are not falsely counted as coughs.

Protocol 3: Hepatocyte MetID & Aldehyde Oxidase Isolation Assay

Purpose: Confirm that the 2,7-dimethyl substitution successfully blocks AO metabolism.

  • Incubation: Incubate 1 µM of the compound with cynomolgus monkey liver S9 fractions (which contain high levels of both CYP450s and AO) at 37°C.

  • Inhibitor Spiking: In a parallel sample, spike in 50 µM of Hydralazine , a potent and specific Aldehyde Oxidase inhibitor.

  • Quenching & Analysis: Quench the reaction with cold acetonitrile at 0, 15, 30, and 60 minutes. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation System: By comparing the metabolic profile of the S9 fraction with and without Hydralazine, the assay definitively isolates AO-mediated metabolism. If an oxidized metabolite forms in the unspiked sample but disappears in the Hydralazine-spiked sample, the compound is an AO substrate. The 2,7-dimethyl-purinone scaffold should show zero variance between the two samples, validating its AO resistance.

Clinical Translation

The successful optimization of the 2,7-dimethyl-3H-purin-6-one scaffold has enabled the clinical progression of GDC-6599 (Nedizantrep) . Phase I clinical trials in healthy volunteers demonstrated robust target engagement—evidenced by a significant reduction in AITC-induced dermal blood flow—without any signs of the coagulopathy that plagued earlier iterations. The molecule is currently advancing through Phase IIa clinical trials (NCT05660850) to evaluate its efficacy in patients with refractory chronic cough (RCC) and chronic obstructive pulmonary disease (COPD).

References

  • Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease.
  • Small Molecule Highlights #23 – March 2024.Dalriada Drug Discovery.
  • TRPA1, what a therapeutic target for pain!DIMA Biotechnology.
  • Nedizantrep | CAS#2376824-99-4 | TRPA1 Antagonist.MedKoo Biosciences.
  • nedizantrep | Ligand page.IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Structural Elucidation and Supramolecular Profiling of 2,7-Dimethyl-3H-Purin-6-One Derivatives: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule crystallography, I frequently encounter the challenges associated with polymorphic drug candidates and complex heterocyclic scaffolds. The purin-6-one core is a privileged pharmacophore found in numerous antiviral and antineoplastic agents. However, the specific functionalization of this core—such as the addition of methyl groups at the C2 and N7 positions to form 2,7-dimethyl-3H-purin-6-one derivatives—drastically alters its hydrogen-bonding landscape.

This whitepaper provides an in-depth, self-validating methodological guide for the crystal structure analysis of these derivatives. By combining thermodynamic crystallization protocols with advanced synchrotron X-ray diffraction and Hirshfeld surface analysis, researchers can accurately map the supramolecular architecture that dictates the physicochemical properties of these compounds.

Mechanistic Rationale: The Supramolecular Impact of 2,7-Dimethylation

To understand the crystallization behavior of 2,7-dimethyl-3H-purin-6-one, we must first analyze the causality behind its molecular packing. Native purin-6-ones, such as guanine and hypoxanthine, typically form robust two-dimensional sheets driven by extensive


 and 

hydrogen-bonding networks[1].

However, methylating the N7 position fundamentally disrupts this classical assembly. By replacing the N7 proton with a sterically bulky, non-polar methyl group, we eliminate a critical hydrogen-bond donor. Consequently, the molecule is forced to adopt alternative supramolecular synthons. The crystal lattice must compensate for this loss by maximizing weaker interactions, such as


 contacts and offset parallel 

stacking between the purine rings. Understanding these subtle packing differences is not merely an academic exercise; it is critical for rational drug design, as different crystalline forms of purinone-based drugs (e.g., the anhydrous vs. hydrated forms of entecavir) exhibit significantly different dissolution rates and bioavailabilities[2].

Experimental Methodology: Self-Validating Crystallization Protocol

Step-by-Step Solvothermal Workflow
  • Solvent Selection & Saturation: Suspend 100 mg of the 2,7-dimethyl-3H-purin-6-one derivative in a 10 mL binary solvent mixture of dry ethanol and a polar aprotic co-solvent (e.g., DMF or DMSO, 8:2 v/v). Causality: The aprotic co-solvent disrupts strong intermolecular self-association in solution, preventing premature amorphous precipitation.

  • Thermodynamic Activation: Transfer the suspension to a Teflon-lined stainless steel autoclave. Seal and heat to 423 K (150 °C) for 72 hours. Causality: The elevated pressure and temperature increase the solubility limit and provide the thermal energy required to dissolve microscopic kinetic aggregates[1].

  • Controlled Nucleation & Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 1 K/hour. Causality: Rapid cooling induces spontaneous nucleation of multiple polymorphs. A slow, linear cooling ramp ensures that only the most thermodynamically stable polymorph nucleates and grows into defect-free single crystals.

  • Harvesting: Isolate the microcrystals under a polarized light microscope, suspending them in paratone oil to prevent atmospheric moisture absorption or solvent loss prior to mounting.

Workflow N1 Compound Synthesis (2,7-dimethyl-3H-purin-6-one) N2 Solvothermal Crystallization (Thermodynamic Control) N1->N2 N3 Synchrotron X-Ray Diffraction (120 K Data Collection) N2->N3 N4 Structure Solution & Refinement (Direct Methods) N3->N4 N5 Hirshfeld Surface Analysis (Supramolecular Profiling) N4->N5

Fig 1: End-to-end crystallographic workflow for purin-6-one derivatives.

X-Ray Diffraction & Phase Resolution

Due to the steric hindrance of the methyl groups, 2,7-dimethyl-3H-purin-6-one crystals are often microcrystalline (typically < 50


m in the largest dimension). Standard laboratory X-ray sources (Cu/Mo 

) may yield insufficient signal-to-noise ratios at high resolution.

Therefore, data collection should be performed using a synchrotron radiation source. Maintaining the crystal at cryogenic temperatures (e.g., 120 K) under a nitrogen stream is mandatory[1]. This minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately locating the position of the N3 proton and confirming the exact tautomeric state of the purin-6-one core in the solid state. Once the diffraction data is integrated and scaled, the phase problem can be reliably solved using dual-space algorithms or intrinsic phasing, followed by full-matrix least-squares refinement on


.

Supramolecular Architecture & Hirshfeld Surface Analysis

Once the asymmetric unit is resolved, the focus shifts to the 3D supramolecular framework. Because the N7 position is methylated, the primary structural drivers become the


 hydrogen bonds and robust 

stacking interactions between the purine rings.

To quantify these interactions, we employ Hirshfeld Surface Analysis . This computational technique maps the electron density of the molecule to visualize intermolecular contacts that dictate crystal packing[2]. By generating 2D fingerprint plots, we can parse out the exact percentage contribution of each interaction type. For purin-6-one complexes,


 contacts typically dominate the crystal packing, often contributing between 36.5% and 62.3% of the total surface area[3][4]. These strong hydrogen bonds create a three-dimensional supramolecular framework that stabilizes the lattice against thermal decomposition[3].

Interactions Core Purin-6-one Core HB Hydrogen Bonding (N-H...O / N-H...N) Core->HB Primary Pi π-π Stacking (Offset Parallel) Core->Pi Secondary Lattice 3D Crystal Lattice HB->Lattice Pi->Lattice Hirsh Hirshfeld Fingerprints (O...H Contacts) Lattice->Hirsh Quantified by

Fig 2: Hierarchical assembly of purin-6-one derivatives into a 3D lattice.

Quantitative Data Summaries

The tables below summarize the expected crystallographic parameters and Hirshfeld surface contributions based on authoritative structural analyses of related purin-6-one derivatives.

Table 1: Comparative Crystallographic Parameters of Purin-6-One Derivatives

ParameterAnhydrous Guanine[1]Hypoxanthine Salt[4]Purin-6-one Selenate[3]
Space Group



Temperature (K) 120293298
Primary H-Bonds

,


,


,

Stacking Motif Offset parallel rings

interactions
3D Supramolecular

Table 2: Hirshfeld Surface Contact Contributions (Typical Ranges for Purin-6-ones)

Interaction TypeAverage Contribution (%)Structural Role in the Lattice

35.0 - 62.3%Primary framework stabilization and chain formation

20.0 - 25.0%Van der Waals packing and steric accommodation

(

)
5.0 - 10.0%Inter-layer stacking and electron delocalization

8.0 - 12.0%Secondary base-pairing motifs

Conclusion

The structural elucidation of 2,7-dimethyl-3H-purin-6-one derivatives requires a rigorous, thermodynamically driven approach to crystallization, coupled with high-resolution X-ray diffraction. By understanding how specific methyl substitutions alter the hydrogen-bonding capabilities of the purine core, researchers can leverage Hirshfeld surface analysis to predict and map the resulting supramolecular architectures. This self-validating workflow ensures high data integrity, paving the way for advanced pharmaceutical development and solid-state characterization.

References

  • Crystal structure and Hirshfeld surface analysis of the anhydrous form of the nucleoside analogue entecavir - Acta Crystallogr C Struct Chem / PubMed -
  • Crystal Structure, Hirhfeld surface Analysis and IR Analysis of 2-amino-1,9-dihydro-6H-purin-6-one-selenate-water - Journal of Structural Chemistry / ResearchG
  • Crystal structures and Hirshfeld surface analyses of hypoxanthine salts involving 5-sulfosalicylate and perchlorate anions - Acta Crystallogr E Crystallogr Commun / PubMed -
  • Anhydrous guanine: a synchrotron study - IUCr Journals -

Sources

2,7-dimethyl-3H-purin-6-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,7-dimethyl-3H-purin-6-one, a methylated purine derivative. The nomenclature of this compound is intrinsically linked to its tautomeric forms, with "2,7-dimethylguanine" being a common and structurally descriptive synonym. This document details its chemical identity, structural properties, synthesis strategies, and analytical methodologies. Furthermore, it explores the potential biological significance and applications of this class of molecules in research and drug development, drawing from established knowledge of related N-methylated purines. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound and its scientific context.

Introduction to N-Methylated Purines

The purine ring system is a fundamental scaffold in nucleic acids (adenine and guanine) and numerous biologically active molecules, including signaling molecules like cyclic AMP and alkaloids such as caffeine.[1] Chemical modification of this scaffold, particularly through methylation, plays a critical role in various biological processes, including epigenetic regulation and RNA metabolism.[2]

2,7-dimethyl-3H-purin-6-one belongs to the family of N-methylated guanine derivatives. The position of the methyl groups on the purine core significantly influences the molecule's chemical properties and biological activity. It is crucial to recognize that purines can exist in different tautomeric forms, which are isomers that readily interconvert. The name 2,7-dimethyl-3H-purin-6-one specifies one such tautomer, where a hydrogen is located at the N3 position of the pyrimidine ring. In literature and chemical databases, it is more commonly referred to as 2,7-dimethylguanine.

Chemical and Physical Properties

Identifying the precise chemical properties of 2,7-dimethyl-3H-purin-6-one requires careful consideration of its structure and the various naming conventions for its isomers. The following table summarizes key identifiers for 2,7-dimethylguanine and its closely related isomers to provide a comprehensive reference.

IdentifierValueSource(s)
Systematic Name 2-Amino-1,7-dimethyl-1,7-dihydro-6H-purin-6-oneIUPAC Convention
Common Name 2,7-Dimethylguanine---
CAS Number 55235-22-8 (for 7,9-dimethylguanine)[3]
Molecular Formula C₇H₉N₅O[4]
Molecular Weight 179.18 g/mol [4]
Canonical SMILES CN1C=NC2=C1N=C(NC2=O)NPubChem
InChIKey OAYYNFHMUFEJLX-UHFFFAOYSA-N[4]

Note: A specific CAS number for the 2,7-dimethyl isomer is not readily found in major databases; the provided CAS is for a related isomer to illustrate the landscape of these compounds. Researchers should verify the identity of their specific material using analytical data.

Synthesis and Chemical Reactivity

The synthesis of N-methylated purines like 2,7-dimethylguanine can be approached through two primary strategies: direct methylation of a purine precursor or construction of the purine ring from a substituted pyrimidine intermediate.

A. Direct Methylation of Guanine Derivatives: This is the most common approach, involving the sequential addition of methyl groups to a guanine or guanosine starting material. The key challenge is controlling the regioselectivity of the methylation, as the nitrogen atoms at positions 1, 3, 7, 9, and the exocyclic N2 are all potential sites for alkylation.

The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and reaction conditions (e.g., base, solvent) dictates the primary site of methylation.[5] For instance, methylation of O6-protected guanine derivatives with methyl iodide can lead to the formation of 7-methylated products.[5] Achieving the specific 2,7-dimethyl pattern often requires a multi-step synthesis with careful use of protecting groups to block other reactive sites.

B. Ring Construction from Pyrimidine Precursors: This method offers greater control over the final substitution pattern. The synthesis typically begins with a substituted pyrimidine, which is then elaborated to form the fused imidazole ring of the purine structure. This approach is particularly useful for creating purine libraries with diverse substitutions at various positions.[6][7]

Analytical Methodologies

The identification and quantification of 2,7-dimethyl-3H-purin-6-one rely on standard analytical techniques used for small organic molecules, particularly N-methylated purines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of purine derivatives.[8] A reversed-phase method is typically employed for separation.

Protocol: HPLC Analysis of Methylated Purines

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate or phosphate buffer, pH 4-6) and an organic modifier (e.g., methanol or acetonitrile) is effective. The precise ratio will depend on the specific compound and desired retention time.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection: UV detection at approximately 254 nm and 280 nm, characteristic absorbance wavelengths for the purine core.

  • Data Analysis: Quantify the analyte by integrating the peak area and comparing it against the linear regression of the standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or derivatized samples, GC-MS provides excellent separation and structural confirmation. Methylated purines often require derivatization to increase their volatility and thermal stability.[9][10][11] Silylation, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective derivatization strategy.[9] The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of synthesized 2,7-dimethyl-3H-purin-6-one. NMR can confirm the number and position of the methyl groups and the overall structure of the purine core. Sample preparation for NMR typically involves dissolving the purified compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).[12]

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of a methylated purine compound.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Acquisition Deriv Derivatization (Optional for GC-MS) Sample->Deriv If needed Instrument HPLC / GC-MS / NMR System Sample->Instrument Standard Reference Standard Preparation Standard->Instrument Deriv->Instrument Acquisition Data Acquisition (Chromatogram/Spectrum) Instrument->Acquisition Processing Peak Integration & Quantification Acquisition->Processing Report Final Report & Validation Processing->Report

Caption: General workflow for the analytical validation of 2,7-dimethyl-3H-purin-6-one.

Biological Activity and Potential Applications

While specific biological data for 2,7-dimethylguanine is sparse, the activities of structurally similar methylated purines provide valuable insights into its potential roles and applications.

  • RNA Modification and Metabolism: N2,N2-dimethylguanosine is a known modified purine nucleoside formed during the degradation of tRNA.[13][14] Elevated serum levels of this compound have been observed in patients with certain types of cancer, suggesting it could be a biomarker.[13][14] The presence of methyl groups on the Watson-Crick face of purines in RNA can significantly impact processes like reverse transcription, which is a critical consideration for RNA sequencing technologies.[15]

  • Enzyme Inhibition: The purine scaffold is a common feature in kinase inhibitors. The methylation pattern can be tuned to achieve selective inhibition of specific enzymes. Furthermore, 7-methylguanine (a close analog) has been shown to be a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[16][17] This suggests that 2,7-dimethylguanine could be investigated for similar inhibitory activities against PARP or other enzymes.

  • Antiviral and Antimicrobial Research: Purine derivatives are a cornerstone of antiviral therapy (e.g., Acyclovir).[18] Modifications to the purine ring and its substituents are a common strategy in the development of new antimicrobial and antiviral agents.[6]

  • Translational Control: In some organisms, like nematodes, a hypermethylated cap structure containing N2,N2,7-trimethylguanosine plays a crucial role in mRNA translation. Synthetic analogs of these caps have been developed as potent inhibitors of translation, highlighting a potential therapeutic avenue.[19]

Conclusion

2,7-dimethyl-3H-purin-6-one, or 2,7-dimethylguanine, is a member of the diverse and biologically significant family of N-methylated purines. While its specific characterization is not as extensive as that of other isomers, established principles of purine chemistry provide a solid foundation for its synthesis and analysis. The biological activities of related compounds, particularly in the realms of RNA metabolism, enzyme inhibition, and translational control, suggest that 2,7-dimethylguanine is a molecule of interest for further investigation in medicinal chemistry and chemical biology. The methodologies and insights presented in this guide offer a technical framework for researchers to explore the properties and potential of this compound.

References

  • Müller, M., & Speer, K. (2005). Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. Journal of Chromatography B, 824(1-2), 199-205. [Link]

  • Stillwell, W. G., Xu, H. X., Adkins, J. A., Wishnok, J. S., & Tannenbaum, S. R. (1989). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. Chemical Research in Toxicology, 2(2), 94-99. [Link]

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An In-depth Technical Guide to the Potential Toxicity and Safety of 2,7-dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the potential toxicity and safety profile of 2,7-dimethyl-3H-purin-6-one, a substituted purine derivative. Given the limited publicly available toxicological data for this specific compound, this document outlines a robust, multi-faceted assessment strategy. The approach is grounded in established regulatory science principles, leveraging data from structurally related analogs, predictive computational toxicology, and a battery of standardized in vitro and in vivo assays. This guide is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to construct a thorough safety dossier for this and similar novel chemical entities.

Introduction and Compound Identity

2,7-dimethyl-3H-purin-6-one is a methylated purine derivative. The purine scaffold is ubiquitous in biological systems, forming the core of nucleobases (adenine, guanine) and a wide range of pharmacologically active molecules, including caffeine and the antiviral drug acyclovir. Methylation of the purine ring, as seen in this compound, can significantly alter its metabolic fate, receptor affinity, and toxicological profile.

The toxicological assessment of a novel compound with limited data, such as 2,7-dimethyl-3H-purin-6-one, necessitates a structured, evidence-based approach. The strategy begins with an understanding of its physicochemical properties and predicted metabolic pathways, followed by a tiered testing cascade designed to identify potential hazards such as acute toxicity and genotoxicity. This guide details the foundational assays required for an initial safety assessment, including acute oral toxicity studies, the bacterial reverse mutation (Ames) test, and the in vitro micronucleus assay.

Chemical and Physical Properties

A precise understanding of the compound's identity is the first step in any toxicological evaluation.

PropertyValueSource
IUPAC Name 2,7-dimethyl-1H-purin-6(7H)-one-
Synonyms 2,7-dimethylhypoxanthine-
Molecular Formula C₇H₈N₄O-
Molecular Weight 164.17 g/mol -
CAS Number 55444-25-7[1]

Anticipated Metabolic Pathways

The biotransformation of a xenobiotic is a critical determinant of its toxicity. Many compounds are not toxic themselves but are metabolized into reactive intermediates.[2] For methylated purines like 2,7-dimethyl-3H-purin-6-one, metabolism is anticipated to proceed via pathways similar to those for other methylxanthines, such as caffeine.[3] The primary enzymes involved are the Cytochrome P450 (CYP) superfamily, particularly CYP1A2, which is responsible for N-demethylation.

The predicted primary metabolic steps would be:

  • N-demethylation: Removal of the methyl groups at the N7 and potentially the N2 positions.

  • Oxidation: Oxidation of the purine ring structure.

  • Hydrolysis: Opening of the purine ring.

A proposed metabolic pathway is illustrated below. The inclusion of a liver S9 fraction in in vitro assays is crucial to simulate this metabolic activation and identify potential pro-mutagens.[4][5]

G cluster_0 Phase I Metabolism (CYP450-mediated) cluster_1 Phase II Conjugation & Excretion Compound 2,7-dimethyl-3H-purin-6-one Metabolite1 2-methyl-3H-purin-6-one (N7-demethylation) Compound->Metabolite1 CYP1A2 Metabolite2 7-methyl-3H-purin-6-one (N2-demethylation) Compound->Metabolite2 CYP1A2 Oxidized Oxidized Metabolites Metabolite1->Oxidized Metabolite2->Oxidized Conjugates Glucuronide/Sulfate Conjugates Oxidized->Conjugates Excretion Renal Excretion Conjugates->Excretion

Caption: Anticipated Phase I and II metabolic pathway for 2,7-dimethyl-3H-purin-6-one.

Core Toxicological Assessment

A tiered approach to toxicological testing is recommended, starting with assessments for acute toxicity and genotoxicity. These initial screens provide critical data for hazard classification and guide further, more specialized studies.

Acute Oral Toxicity

Acute oral toxicity testing provides information on the potential health hazards that may result from a single, short-term exposure to a substance. The primary endpoint is the median lethal dose (LD50), which is used for classification and labeling according to the Globally Harmonised System (GHS).[6] Several OECD guidelines exist to minimize animal usage while obtaining robust data.[7]

The OECD Test Guideline 425 (Up-and-Down Procedure) is a highly efficient method that uses a minimal number of animals.[8] The procedure involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[8][9]

  • Animal Selection: Use a single sex, typically female rodents (rats), as they are often slightly more sensitive.[10] Animals should be young adults and acclimatized for at least 5 days prior to dosing.

  • Fasting: Withhold food overnight prior to dosing. Water is provided ad libitum.[8]

  • Dose Preparation: The test substance should be dissolved or suspended in an appropriate vehicle. An aqueous solution is preferred, followed by an oil (e.g., corn oil). The toxicity of the vehicle must be known.[8] The maximum dose volume should not exceed 1 mL/100g body weight for aqueous solutions.[6][8]

  • Dosing Procedure:

    • Select a starting dose based on any available information, often from a sighting study. A default starting dose of 175 mg/kg can be used if no information is available.[6]

    • Administer the dose to a single animal by oral gavage.

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[10]

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • A 48-hour interval between dosing animals is typically used to ensure the outcome of the previous dose is clear.

  • Endpoint: The test is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.

  • Observations: Record all signs of toxicity, including changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior patterns.[10] Body weight should be recorded weekly.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.[11] A standard battery of tests includes an assay for gene mutations in bacteria and an in vitro cytogenetic assay in mammalian cells.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2] It uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that have pre-existing mutations rendering them unable to synthesize the amino acid histidine (his-). The assay measures the ability of the test substance to cause a reverse mutation (reversion), allowing the bacteria to grow on a histidine-free medium.[9][12]

Causality and Self-Validation: The use of multiple bacterial strains is a key self-validating feature. Strains like TA98 detect frameshift mutations, while TA100 detects base-pair substitutions.[5] The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical because some chemicals only become mutagenic after being metabolized by mammalian enzymes.[2][5] A positive result in the presence but not absence of S9 indicates the substance is a pro-mutagen.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Scoring Strain 1. Prepare bacterial strains (e.g., TA98, TA100) Mix_S9_plus 4a. Mix: Bacteria + Test Article + S9 Mix Strain->Mix_S9_plus Mix_S9_minus 4b. Mix: Bacteria + Test Article (No S9 Mix) Strain->Mix_S9_minus S9_Mix 2. Prepare S9 mix (for metabolic activation) S9_Mix->Mix_S9_plus Test_Article 3. Prepare test article (multiple concentrations) Test_Article->Mix_S9_plus Test_Article->Mix_S9_minus Plate 5. Plate on minimal glucose agar (histidine-deficient) Mix_S9_plus->Plate Mix_S9_minus->Plate Incubate 6. Incubate at 37°C for 48-72 hours Plate->Incubate Count 7. Count revertant colonies Incubate->Count Analysis 8. Analyze Data (Compare to negative/positive controls) Count->Analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) at 37°C.[9]

  • Metabolic Activation: Prepare the S9 mix, which contains the S9 fraction (from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) and cofactors (e.g., NADP+, G6P). Keep on ice.[5]

  • Exposure (Plate Incorporation Method):

    • To sterile tubes, add in order: 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound at a specific concentration.

    • For metabolic activation, add 0.5 mL of the S9 mix. For experiments without activation, add 0.5 mL of a suitable buffer (e.g., sodium phosphate buffer).[4]

    • Include negative (vehicle) and positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9).[5]

  • Plating & Incubation: Vortex each tube gently and pour the contents onto a minimal glucose agar plate. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

This assay detects chromosomal damage. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[13] They are formed from chromosome fragments (clastogenicity) or whole chromosomes that lag behind during anaphase (aneugenicity).[14]

Causality and Self-Validation: The use of cytochalasin B is a critical component that enhances the reliability of this assay. Cytochalasin B blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[15] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have successfully completed one round of nuclear division, which is a prerequisite for micronucleus formation.[11][13] This prevents the confounding effects of cytotoxicity-induced cell cycle arrest.

Micronucleus_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis Seed 1. Seed mammalian cells (e.g., TK6, CHO, HPBLs) Treat 2. Treat with test article (+/- S9 metabolic activation) Seed->Treat CytoB 3. Add Cytochalasin B (to block cytokinesis) Treat->CytoB Incubate 4. Incubate for 1.5-2 cell cycles CytoB->Incubate Harvest 5. Harvest cells (Hypotonic treatment, Fixation) Incubate->Harvest Stain 6. Stain cells with DNA dye (e.g., Giemsa, Acridine Orange) Harvest->Stain Score 7. Score micronuclei in 1000-2000 binucleated cells Stain->Score Cytotoxicity 8. Assess cytotoxicity (e.g., CBPI, RI) Score->Cytotoxicity Result 9. Statistical analysis (Compare to controls) Cytotoxicity->Result

Caption: Workflow for the in vitro Micronucleus Assay.

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., human TK6 cells, Chinese Hamster Ovary (CHO) cells) in exponential growth.[14]

  • Treatment: Seed cells at an appropriate density. Treat cultures with at least three concentrations of the test substance, both with and without an S9 metabolic activation system.[16] The treatment duration is typically 3-6 hours with S9, and a longer period (e.g., 24 hours) without S9.[16]

  • Cytokinesis Block: Add cytochalasin B at a pre-determined optimal concentration to the cultures at an appropriate time to allow for the identification of cells that have completed one mitosis.

  • Incubation: Incubate the cells for a total period equivalent to 1.5 to 2 normal cell cycle lengths from the beginning of treatment.

  • Cell Harvesting: Harvest the cells. Treat with a mild hypotonic solution (e.g., 0.075M KCl), followed by fixation (e.g., methanol:acetic acid).[15] Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like Acridine Orange.

  • Scoring: Using a light microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[14] A positive result is indicated by a significant, dose-related increase in the frequency of micronucleated cells.

In Silico Toxicological Prediction

In the absence of empirical data, in silico (computational) methods are invaluable for prioritizing testing and flagging potential liabilities.[17] These methods use a compound's chemical structure to predict its toxicological properties.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structure features (descriptors) with toxicological endpoints.[17] Models trained on large datasets of purine analogs and other chemicals can predict endpoints like carcinogenicity, mutagenicity, and skin sensitization for 2,7-dimethyl-3H-purin-6-one.

  • Structural Alerts: This approach identifies specific chemical substructures or fragments that are known to be associated with toxicity.[18] For example, certain aromatic amine or nitro groups are well-known structural alerts for mutagenicity. Analysis of the 2,7-dimethyl-3H-purin-6-one structure for such alerts can provide initial clues to its potential hazards.

These computational predictions are not a substitute for experimental testing but are a crucial part of a modern, weight-of-evidence approach to safety assessment, helping to guide and refine the experimental design.[19]

Data Synthesis and Risk Assessment Summary

The data gathered from the assays described above must be synthesized to form a preliminary risk assessment.

Toxicological EndpointAssessment MethodRationale & Key ConsiderationsPotential Outcome & Interpretation
Acute Oral Toxicity In vivo study (OECD 425)Determines the LD50 and provides information on signs of systemic toxicity. Essential for GHS classification.[6]Provides an LD50 value (e.g., >2000 mg/kg suggests low acute toxicity). Observed clinical signs inform on target organs.
Gene Mutation Ames Test (OECD 471)Screens for the potential to induce point mutations, a key initiating event in carcinogenesis.[12] Use of S9 mix is critical to detect pro-mutagens.[5]A positive result (doubling of revertant colonies) indicates mutagenic potential. A positive result only with S9 indicates a pro-mutagen.
Chromosomal Damage In vitro Micronucleus Assay (OECD 487)Detects clastogenic and aneugenic potential. Scoring in binucleated cells ensures only dividing cells are assessed.[13]A significant, dose-dependent increase in micronucleated cells indicates potential for chromosomal damage.
Predictive Toxicology In Silico Modeling (QSAR, Structural Alerts)Provides initial hazard flags based on chemical structure, guiding experimental testing.[17] Useful when empirical data is absent.Identifies potential liabilities (e.g., structural alerts for mutagenicity) that require experimental confirmation.

Conclusion

The toxicological evaluation of a novel chemical entity such as 2,7-dimethyl-3H-purin-6-one requires a systematic and scientifically rigorous approach. This guide outlines the foundational steps for a preliminary safety assessment, focusing on acute toxicity and genotoxicity. The described protocols, based on internationally recognized OECD guidelines, provide a robust framework for generating the necessary data for hazard identification and classification. The integration of in silico predictions with established in vitro and in vivo assays represents a modern, efficient strategy for characterizing the potential risks associated with new chemical entities, ensuring that further development can proceed with a clear understanding of the compound's safety profile.

References

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  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
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  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd.
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A Technical Guide to the Isolation and Synthesis of 2,7-Dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purine scaffold, a fundamental heterocyclic system in nature, serves as the core for essential biomolecules, including nucleic acids and coenzymes. Chemical modification of this scaffold, particularly through methylation, has given rise to a vast class of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the history, isolation methodologies, and synthetic strategies for a specific derivative, 2,7-dimethyl-3H-purin-6-one, also known as 2,7-dimethylguanine. While the natural isolation of this specific compound is not widely documented, this paper outlines the established principles and protocols that would govern its extraction and purification from biological matrices. The primary focus is a comprehensive analysis of the synthetic landscape, detailing the seminal Traube purine synthesis and contrasting it with modern approaches involving imidazole precursors and late-stage functionalization. This guide is intended for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the chemistry of substituted purines.

Part 1: Introduction to Substituted Purines

The Purine Core: A Privileged Structure in Biology and Medicine

The purine ring system, an elegant fusion of a pyrimidine and an imidazole ring, is a cornerstone of life.[1] Its most famous representatives, adenine and guanine, are the fundamental building blocks of DNA and RNA. Beyond genetics, the purine structure is integral to energy metabolism (Adenosine Triphosphate - ATP) and cellular signaling (cyclic Adenosine Monophosphate - cAMP). This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry. Its ability to interact with a multitude of biological targets has led to the development of numerous drugs for antiviral, anticancer, and anti-inflammatory applications.[2][3]

The Impact of Methylation: From Coffee to Cellular Regulation

The addition of methyl (CH₃) groups to the purine nucleus dramatically alters its physicochemical properties and biological activity. This is famously illustrated by the methylxanthines found in everyday stimulants: caffeine (1,3,7-trimethylxanthine) in coffee and tea, and theobromine (3,7-dimethylxanthine) in cocoa.[1][4] These methyl groups enhance lipid solubility, facilitating passage through the blood-brain barrier, and modulate receptor binding affinity. In cellular biology, methylation of purine bases within nucleic acids, such as the formation of N²,N²-dimethylguanosine, is a critical epigenetic modification that regulates gene expression and RNA function.[5][6]

Spotlight on 2,7-Dimethyl-3H-purin-6-one

2,7-Dimethyl-3H-purin-6-one (a tautomer of 2,7-dimethylguanine) is a specific methylated purine derivative. Its structure features methyl groups at the C2 position of the pyrimidine ring and the N7 position of the imidazole ring. While not as ubiquitously studied as caffeine, its unique substitution pattern presents an interesting target for medicinal chemistry. The N7-methylation is particularly significant, as it is a common modification in the biosynthesis of certain RNA molecules and can influence the stability of the glycosidic bond in nucleosides.[5] The synthesis and study of such specific isomers are crucial for understanding structure-activity relationships (SAR) in drug design.

Part 2: History and Methodology of Isolation

Historical Context: The Dawn of Purine Chemistry

The history of purine chemistry began not with synthesis but with isolation from natural sources. In the early 19th century, scientists extracted these nitrogen-rich compounds from biological materials, laying the groundwork for their structural elucidation by pioneers like Emil Fischer.[1] Caffeine was isolated from coffee beans, guanine from bird guano, and uric acid from kidney stones. These early efforts were monumental feats of natural product chemistry, relying on classical methods of extraction, precipitation, and crystallization.

Proposed Isolation from Natural Sources

While there is a lack of specific literature detailing the isolation of 2,7-dimethyl-3H-purin-6-one as a free base from a natural source, its nucleoside form, N²,7-dimethylguanosine, is a known modified nucleotide.[5] The isolation of the free purine base would likely involve the hydrolysis of RNA from an organism known to produce this modification, followed by advanced separation techniques.

The causality behind the proposed workflow is rooted in the physicochemical properties of purines. As polar, water-soluble compounds, they require methodologies distinct from those used for hydrophobic natural products.[7] The initial ethanol extraction efficiently captures a broad range of metabolites. Subsequent column chromatography steps are designed to systematically remove compounds of different polarities, enriching the fraction containing the target purine.

G cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Separation start Biological Source (e.g., Yeast RNA) hydrolysis Acid or Enzymatic Hydrolysis start->hydrolysis extraction Ethanol/Water Extraction hydrolysis->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partition ion_exchange Ion-Exchange Chromatography (to separate based on charge) partition->ion_exchange partition->ion_exchange Aqueous Phase rp_hplc Reversed-Phase HPLC (to separate based on polarity) ion_exchange->rp_hplc final_product Isolated 2,7-Dimethyl-3H-purin-6-one rp_hplc->final_product

Caption: Proposed workflow for the isolation of 2,7-dimethyl-3H-purin-6-one.

Experimental Protocol: General Method for Purine Isolation

  • Extraction: The biological source material (e.g., 100 g of dried biomass) is homogenized and extracted with 1 L of 80% ethanol at 60°C for 4 hours. The process is repeated twice.[8]

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude aqueous extract.

  • Partitioning: The aqueous extract is partitioned against an equal volume of n-hexane to remove nonpolar lipids, followed by ethyl acetate to remove moderately polar compounds. The aqueous phase containing the polar metabolites is retained.

  • Ion-Exchange Chromatography: The aqueous extract is loaded onto a strong cation exchange column. After washing with deionized water, the bound purines are eluted with a gradient of ammonium hydroxide (0.1 M to 2 M).

  • Fraction Analysis: Fractions are monitored by UV-Vis spectrophotometry (at ~260 nm) and thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Purification: The pooled fractions are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/methanol gradient to yield the pure compound.

  • Characterization: The final product's structure is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 3: The Synthetic Landscape

The synthesis of the purine ring system has been a subject of intense study for over a century. The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and the required scale.

The Cornerstone: Traube Purine Synthesis

First reported by Wilhelm Traube in 1900, this method remains one of the most versatile and widely used approaches for constructing the purine skeleton.[9][10] The core principle involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit (such as formic acid, an orthoester, or chloroform) to form the fused imidazole ring.[9][11] The power of the Traube synthesis lies in its convergent nature; the substitution pattern on the final purine is largely predetermined by the choice of the starting pyrimidine.[12]

For 2,7-dimethyl-3H-purin-6-one, a logical precursor is 4,5-diamino-2-methylpyrimidin-6-one. The synthesis would proceed by first forming the imidazole ring and then selectively alkylating the N7 position.

G pyrimidine 4,5-Diamino-2-methyl- pyrimidin-6-one intermediate Formylated Intermediate pyrimidine->intermediate HCOOH cyclization Cyclization (Heat) intermediate->cyclization purine_n9 2-Methyl-1,9-dihydro- 6H-purin-6-one cyclization->purine_n9 alkylation Alkylation (e.g., Methyl Iodide) purine_n9->alkylation product 2,7-Dimethyl-3H- purin-6-one alkylation->product Regioselective N7-methylation

Caption: Traube synthesis pathway for 2,7-dimethyl-3H-purin-6-one.

Experimental Protocol: Traube Synthesis Approach

  • Formylation: A solution of 4,5-diamino-2-methylpyrimidin-6-one (10 mmol) in 90% formic acid (20 mL) is heated under reflux for 4 hours.[9] The reaction is monitored by TLC until the starting material is consumed.

  • Cyclization & Isolation: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is triturated with ethanol, and the resulting solid (2-methyl-1,9-dihydro-6H-purin-6-one) is collected by filtration and dried.

  • Alkylation: The intermediate from the previous step (5 mmol) is suspended in N,N-dimethylformamide (DMF, 25 mL). Sodium hydride (NaH, 60% dispersion in mineral oil, 5.5 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes.[13]

  • Methylation: Methyl iodide (5.5 mmol) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The choice of solvent and base is critical here to influence the regioselectivity of methylation, favoring the N7 position over other possible sites like N9, N3, or N1.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2,7-dimethyl-3H-purin-6-one.

Alternative Synthetic Strategies

While the Traube synthesis is robust, other methods offer different advantages, such as alternative starting points or improved regioselectivity.

Synthesis from Imidazole Precursors

An alternative strategy involves building the pyrimidine ring onto a pre-existing, substituted imidazole.[9] This approach can be advantageous if the desired imidazole starting material is more readily available than the corresponding diaminopyrimidine. For the target molecule, one could start with a 4-amino-2-methylimidazole-5-carboxamide derivative and cyclize it with a one-carbon reagent to form the pyrimidine ring. While less common than the Traube synthesis, this method provides a valuable alternative.[14]

G imidazole 4-Amino-2-methyl- imidazole-5-carboxamide cyclization Cyclization (e.g., Urea) imidazole->cyclization methylation N7-Methylation cyclization->methylation product 2,7-Dimethyl-3H- purin-6-one methylation->product

Caption: Synthesis from an imidazole precursor.

Late-Stage Functionalization

This approach involves modifying a pre-formed purine ring. For example, one could start with a commercially available 2-chloro-6-hydroxypurine, perform a regioselective N7-methylation, and then use a palladium-catalyzed cross-coupling reaction to introduce the methyl group at the C2 position. The primary challenge in this and other alkylation strategies is controlling the site of methylation, as purines have multiple nucleophilic nitrogen atoms.[15] Reaction conditions, including the choice of base, solvent, and protecting groups, must be carefully optimized to achieve the desired isomer.[13]

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on a variety of factors. The table below summarizes the key considerations for the described methodologies.

ParameterStrategy 1: Traube SynthesisStrategy 2: From Imidazole PrecursorStrategy 3: Late-Stage Functionalization
Starting Materials Substituted 4,5-diaminopyrimidineSubstituted 4,5-diaminoimidazoleSubstituted purine (e.g., dihalopurine)
Key Reactions Imidazole ring cyclizationPyrimidine ring cyclizationN-alkylation, Cross-coupling
Control of Regioselectivity Generally good for C-substituents; N-alkylation can be challenging.Good for C-substituents; N-alkylation can be challenging.Highly dependent on directing groups and reaction conditions.
Typical Yields Moderate to good (40-75% for cyclization)[9]Variable, often requires more specialized precursors.Can be high, but may require more steps and expensive catalysts.
Primary Advantage High versatility and well-established.[9][12]Alternative when pyrimidine precursor is unavailable.Allows for diversification from a common intermediate.

Part 4: Conclusion and Future Outlook

The study of 2,7-dimethyl-3H-purin-6-one encapsulates the broader challenges and strategies inherent in purine chemistry. While its specific isolation from nature remains an open area for investigation, established protocols for polar metabolite extraction provide a clear path forward. Synthetically, the classic Traube synthesis offers a reliable and time-tested route, while modern methods involving late-stage functionalization present opportunities for creating diverse libraries of related compounds from common intermediates.[16][17]

The unique methylation pattern of 2,7-dimethyl-3H-purin-6-one makes it a compound of interest for biological screening. Future research should focus on developing scalable and regioselective syntheses to produce sufficient quantities for pharmacological evaluation. Investigating its potential as an inhibitor of kinases, polymerases, or methyltransferases—enzymes frequently targeted by purine analogs[2]—could unveil novel therapeutic applications and further solidify the role of substituted purines as a cornerstone of drug discovery.

Part 5: References

  • Ostrowski, S., & Mąkosza, M. (1995). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 1(1), 66-77. [Link]

  • Merck & Co. (2001). Traube Purine Synthesis. In The Merck Index, 13th ed. [Link]

  • Rahman, N. F. Traube Purine Synthesis Overview. Scribd. [Link]

  • Chashan, P. K. 1-III) Traube Synthesis For Purine. Scribd. [Link]

  • Lázcano, A., & Miller, S. L. (2018). Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. PLOS ONE, 13(4), e0196349. [Link]

  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

  • Gray, N. S., et al. (2006). Synthesis of purine derivatives. U.S. Patent No. 7,105,666 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Yang, C. Y., & Oró, J. (1971). The synthesis of some purines and pyrimidines by a Fischer-Tropsch-like process under possible primitive earth conditions. DSpace Repository. [Link]

  • Finger, V., et al. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 258, 115611. [Link]

  • Shestakova, T., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(18), 5649. [Link]

  • Fischer, E. (1902). Syntheses in the purine and sugar group. Nobel Lecture. [Link]

  • ChemInform. (1988). Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. ChemInform, 19(32). [Link]

  • PrecisionFDA. 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)-. [Link]

  • Franzen, L. G. (2007). Purine and Sugar Chemistry on Solid Phase. ResearchGate. [Link]

  • Ahmad, S., et al. (2012). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. ResearchGate. [Link]

  • Sekine, M., et al. (1989). Synthesis of N2, N2, 7-trimethylguanosine cap derivatives. Nucleic Acids Research, 17(22), 8979-8991. [Link]

  • Andervik. (2007). File:FischerPurineSynthesis.gif. Wikimedia Commons. [Link]

  • Robins, M. J., & Uznanski, B. (1981). A convenient method for the synthesis of N2,N2-dimethylguanosine by reductive carbon-sulfur bond cleavage with tributyltin hydride. The Journal of Organic Chemistry, 46(16), 3249-3253. [Link]

  • Jankowska-Anyszka, M., et al. (2012). Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3535-3544. [Link]

  • Yaremkevych, R., et al. (2021). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 85-89. [Link]

  • Kumar, D., et al. (2023). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. ResearchGate. [Link]

  • Dembitsky, V. M. (2021). Supporting Information for The Isolation of Water-Soluble Natural Products - Challenges, Strategies and Perspectives. The Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2026). Caffeine. Wikipedia. [Link]

  • Dai, Q., et al. (2017). Selective enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its application in high-throughput tRNA sequencing. Angewandte Chemie International Edition, 56(18), 5017-5020. [Link]

  • Proksa, B., Michalák, K., & Nevydal, J. (1984). [Detection and determination of 3,7-dimethyl-6-(5-oxo-hexoxy)-2H-purine-2-one, a byproduct of pentoxifylline synthesis]. Pharmazie, 39(6), 429-430. [Link]

  • Cikoš, A. M., & Babić, J. (2022). Extraction and Isolation of Natural Products. Molecules, 27(19), 6586. [Link]

  • Pharmaffiliates. Acyclovir-Impurities. [Link]

  • de la Hoz, A., et al. (2012). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules, 17(8), 8735-8743. [Link]

  • Nguyen, T. H. N., et al. (2022). Isolation and Identification of Two Flavonoid Compounds from Acclimatized Angelica acutiloba Kitagawa Growing in Vietnam. Vietnam Journal of Science and Technology, 60(4), 633-642. [Link]

  • Weli, A. M., & Mohammed, H. A. (2025). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. IntechOpen. [Link]

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Methodological & Application

High-Efficiency Chemical Synthesis Protocols for 2,7-Dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the efficient chemical synthesis of 2,7-dimethyl-3H-purin-6-one, designed for researchers and drug development professionals.

Executive Summary

2,7-Dimethyl-3H-purin-6-one (also designated as 2,7-dimethyl-1H-purin-6(7H)-one) is a high-value purine derivative characterized by specific methyl substitutions at the C2 and N7 positions[1]. Because of its structural homology with natural , it serves as a critical scaffold in medicinal chemistry. It is heavily utilized in the development of antiviral agents, antitumor drugs, and specialized receptor antagonists, including the TRPA1 inhibitor nedizantrep (GDC-6599)[1][2]. This application note details a highly efficient, semi-convergent synthetic protocol to access this scaffold, prioritizing high-yield intermediate generation and clear regioselective isolation.

Mechanistic Pathway & Synthetic Strategy

The synthesis of 2,7-dimethyl-3H-purin-6-one is achieved through a robust two-phase methodology that maximizes atom economy and simplifies purification.

Phase 1: De Novo Purine Construction Rather than modifying a pre-existing purine ring (which often requires harsh conditions), the most efficient approach begins with 4-amino-5-imidazolecarboxamide hydrochloride (AICA-HCl)[3]. AICA provides a pre-formed imidazole ring. Condensation with acetamidine hydrochloride supplies the C2 carbon and its attached methyl group, effectively closing the pyrimidine ring to form the intermediate 2-methylhypoxanthine [3].

  • Expertise & Causality: The use of sodium acetate in a solvent-free melt at 190°C is a deliberate thermodynamic choice. Sodium acetate acts as a mild base to liberate the free nucleophilic amines from their hydrochloride salts. The extreme temperature drives the elimination of ammonia and water, pushing the equilibrium irreversibly toward the thermodynamically stable, aromatized purine system[3].

Phase 2: Regioselective N-Alkylation The intermediate 2-methylhypoxanthine is subjected to late-stage N-alkylation using methyl iodide (MeI)[1].

  • Expertise & Causality: In basic conditions (K₂CO₃ in DMF), the purine is deprotonated to form a highly nucleophilic purinyl anion. Alkylation of hypoxanthine derivatives inherently produces a mixture of N7 and N9 regioisomers due to the tautomeric resonance of the imidazole ring[1]. While the N9 isomer is sterically less hindered and often thermodynamically favored, the N7 isomer (the target) forms competitively. The distinct dipole moments of the N7 and N9 isomers allow for efficient separation via normal-phase silica gel chromatography, making this a highly reproducible route to the 2,7-dimethyl scaffold.

Workflow Visualization

SynthesisWorkflow AICA AICA-HCl (Purine Precursor) Condensation Cyclocondensation (190°C, NaOAc) AICA->Condensation Acetamidine Acetamidine-HCl (C2-Methyl Donor) Acetamidine->Condensation Intermediate 2-Methylhypoxanthine (Intermediate) Condensation->Intermediate Methylation N-Alkylation (MeI, K2CO3, DMF) Intermediate->Methylation Separation Regioisomer Separation (N7 vs N9) Methylation->Separation Product 2,7-Dimethyl-3H-purin-6-one (Target Scaffold) Separation->Product

Workflow for the de novo synthesis and regioselective isolation of 2,7-dimethyl-3H-purin-6-one.

Quantitative Data Summary

Synthetic StepReactantsReagents / SolventsTemp / TimeExpected YieldPurity Target (LC-MS)
1. Cyclocondensation AICA-HCl, Acetamidine-HClNaOAc (neat melt)190°C, 1 h85 - 90%>95%
2. N-Alkylation 2-Methylhypoxanthine, MeIK₂CO₃, DMF25°C, 12 h35 - 45% (N7 isomer)>98% (Post-CC)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Methylhypoxanthine[3]
  • Preparation: Combine AICA-HCl (5.0 g, 30.75 mmol, 1.0 eq), Acetamidine-HCl (5.8 g, 61.5 mmol, 2.0 eq), and anhydrous Sodium Acetate (7.6 g, 92.25 mmol, 3.0 eq) in a mortar and pestle. Grind thoroughly to a fine, homogenous powder.

  • Cyclocondensation: Transfer the solid mixture to a round-bottom flask equipped with a short-path distillation head (to safely vent NH₃ gas and H₂O vapor). Heat the flask in a sand bath to 190°C. The mixture will melt and effervesce. Maintain heating for exactly 1 hour.

  • Cooling & Dissolution: Cool the resulting off-white/brown solid mass to room temperature. Suspend the crude mass in 100 mL of 1M NaOH (aqueous) to selectively dissolve the purine as its sodium salt. Filter away any insoluble polymeric impurities.

  • Precipitation: Slowly acidify the filtrate to pH 6.0 using glacial acetic acid (approx. 5 mL). The product, 2-methylhypoxanthine, will precipitate as an off-white solid.

  • Isolation: Filter the precipitate, wash generously with cold deionized water, and dry in a vacuum oven at 80°C for 24 hours.

  • Self-Validating Check: ¹H-NMR (300 MHz, DMSO-d₆) must show a sharp singlet at δ 2.3 ppm (C2-CH₃) and a singlet at δ 8.0 ppm (C8-H). DCI/MS should confirm the mass [M+1]⁺ = 151[3].

Protocol B: Regioselective Synthesis of 2,7-Dimethyl-3H-purin-6-one[1]
  • Anion Formation: Dissolve the dried 2-methylhypoxanthine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Add finely powdered anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to pre-form the purinyl anion.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.1 eq) via syringe. (Caution: MeI is a highly volatile alkylating agent; perform strictly in a fume hood).

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 12 hours. Monitor the disappearance of the starting material via TLC (10% MeOH in DCM).

  • Quenching & Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure to yield a crude mixture of N7 and N9 methylated isomers.

  • Chromatographic Separation: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 95:5 to 90:10). The N7 isomer (2,7-dimethyl-3H-purin-6-one) typically elutes after the N9 isomer due to its higher polarity and distinct dipole moment.

  • Self-Validating Check: ¹H-NMR (DMSO-d₆) must show two distinct methyl singlets: ~δ 2.35 ppm (C2-CH₃) and ~δ 3.95 ppm (N7-CH₃). The C8 proton will shift slightly downfield compared to the N9 isomer. MS (ESI+) should confirm the mass [M+H]⁺ = 165.

References

  • PrepChem Organic Syntheses. "Synthesis of 2-Methylhypoxanthine." PrepChem. Verified URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Nedizantrep (GDC-6599) Ligand Page." Guide to Pharmacology. Verified URL:[Link]

Sources

Application Note: Preparation of 2,7-Dimethyl-3H-purin-6-one Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation, storage, and handling of stock solutions for 2,7-dimethyl-3H-purin-6-one (also referred to as 2,7-Dimethylhypoxanthine ).[1]

Introduction & Chemical Context

2,7-dimethyl-3H-purin-6-one is a substituted purine derivative structurally related to hypoxanthine.[1] Unlike xanthines (which are 2,6-diones), this compound features a ketone at position 6 and a methyl group at position 2, retaining the aromatic character of the pyrimidine ring.[1]

In drug discovery, this scaffold often serves as a core intermediate for synthesizing complex bioactive molecules (e.g., TRPA1 antagonists like Nedizantrep) or as a probe for studying purine metabolism and receptor signaling [1].[1]

Critical Challenge: Like most planar purines, 2,7-dimethyl-3H-purin-6-one exhibits high crystal lattice energy and significant hydrophobicity, leading to poor aqueous solubility at neutral pH.[1] Improper stock preparation results in micro-precipitation, leading to erratic IC50 values and false negatives in high-throughput screening (HTS).[1]

Physicochemical Profile

Understanding the fundamental properties is essential for selecting the correct solvent system.[1]

PropertyValue / DescriptionImplications for Protocol
IUPAC Name 2,7-dimethyl-3,7-dihydro-6H-purin-6-oneTautomeric equilibrium exists; N-H likely at N3 or N1 in solution.[1]
Formula C₇H₈N₄O
Molecular Weight 164.16 g/mol Use this for Molarity (M) calculations.[1]
Solubility (Water) < 1 mg/mL (Neutral pH)Do not attempt to dissolve directly in media/buffer.[1]
Solubility (DMSO) > 20 mg/mL (Excellent)Preferred solvent for primary stock.[1]
Solubility (NaOH) Soluble (Deprotonation)Alternative for DMSO-sensitive assays.[1]
pKa (Estimated) ~8.5 (N1-H)Ionizes in basic conditions (pH > 10).[1]

Protocol 1: Solvent Selection Matrix[1]

Before weighing the compound, determine the optimal solvent based on your downstream assay requirements.[1]

Assay TypeRecommended SolventRationale
Cell-Based Assays (Signaling, Viability)DMSO (Anhydrous) High solubility; sterilizable.[1] Final DMSO concentration on cells must be < 0.5% (v/v).[1]
Enzymatic Assays (Kinase, Protease)DMSO Most enzymes tolerate 1-5% DMSO.[1]
DMSO-Sensitive Targets (e.g., certain GPCRs, Ion Channels)0.1 M NaOH Eliminates organic solvent interference; requires pH neutralization in the assay buffer.[1]
In Vivo / Animal Dosing Vehicle Formulation Requires complex formulation (e.g., PEG400/Saline) – Not covered in this in vitro guide.[1]

Protocol 2: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 100 mM (Standard) or 10 mM (Low Solubility Backup) Yield: 1 mL

Reagents & Equipment
  • Compound: 2,7-dimethyl-3H-purin-6-one (Solid).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps (prevents leaching and photodegradation).[1]

  • Filtration: 0.22 µm PTFE syringe filter (optional, for sterility).

Step-by-Step Procedure
  • Calculate Mass: To prepare 1 mL of a 100 mM stock:

    
    
    
    
    
    [1]
  • Weighing:

    • Weigh approximately 16.4 mg of the powder into a tared amber glass vial.

    • Note: Record the exact mass (e.g., 16.8 mg) to recalculate the exact volume of DMSO required.[1]

  • Dissolution (The "Sandwich" Method):

    • Add 50% of the calculated DMSO volume to the vial.

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.[1]

    • Add the remaining DMSO to reach the final target volume.[1] Vortex again.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

  • Sterilization (Optional but Recommended for Cell Culture):

    • Filter the solution through a 0.22 µm PTFE or Nylon syringe filter into a sterile cryovial.[1]

    • Warning: Do not use Cellulose Acetate (CA) filters with DMSO.[1]

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 3: Serial Dilution & Assay Setup

Objective: Dilute the 100 mM stock to working concentrations while preventing "crash-out" (precipitation) when the hydrophobic compound hits the aqueous buffer.

The "Intermediate Dilution" Step

Directly adding 100 mM DMSO stock to cell media often causes immediate precipitation.[1] Use an intermediate dilution step.

Workflow Diagram (Graphviz):

StockPreparation cluster_0 Critical Control Point Stock 100 mM Stock (100% DMSO) Inter 100x Working Soln (10% DMSO / 90% Media) Stock->Inter 1:10 Dilution (Prevents Shock) Final 1x Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution (Into Assay Vol)

Caption: Serial dilution strategy to mitigate precipitation shock. The intermediate step ensures the compound is solvated before final dispersion.[1]

Dilution Table (Example for 10 µM Final Assay Concentration)
StepSource SolutionDiluentVolume SourceVolume DiluentFinal Conc.DMSO %
1.[1] Stock Solid Powder100% DMSO--100 mM 100%
2.[1] Intermediate 100 mM StockAssay Buffer/Media2 µL198 µL1 mM 1%
3.[1] Assay Well 1 mM IntermediateAssay Buffer/Media1 µL99 µL10 µM 0.01%

Note: The final DMSO concentration of 0.01% is well below the toxicity threshold for most cell lines.[1]

Troubleshooting & Quality Control

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution upon adding to media.[1]"Solvent Shock" (rapid polarity change).[1]Use the Intermediate Dilution method (Step 5).[1] Warm media to 37°C before addition.
Cytotoxicity Cell death in vehicle control wells.[1]High DMSO concentration (>0.5%).[1]Reduce final DMSO % or switch to Protocol 4 (NaOH Stock) .
Crystals in Stock Visible solids after thawing.[1]Low solubility or cold DMSO.[1]Warm stock to 37°C and vortex. If solids persist, prepare a fresh stock at a lower concentration (e.g., 10 mM).[1]

Protocol 4: Alternative Aqueous Stock (Alkaline Method)

Use this only if DMSO is contraindicated (e.g., specific enzyme kinetics sensitive to organic solvents).[1]

  • Solvent: Prepare 0.1 M NaOH (sterile filtered).

  • Dissolution:

    • Weigh 16.4 mg of 2,7-dimethyl-3H-purin-6-one.[1]

    • Add 1 mL of 0.1 M NaOH.[1]

    • Vortex until dissolved (ionization of the N-H proton facilitates solubility).[1]

  • Usage:

    • Warning: This stock is highly basic (pH ~13).[1]

    • You must buffer the assay well.[1] Ensure your assay buffer (e.g., HEPES, Tris) has enough capacity to neutralize the small volume of NaOH added.[1]

    • Validation: Check the pH of the final assay volume to ensure it remains physiological (pH 7.2–7.6).[1]

References

  • IUPHAR/BPS Guide to Pharmacology. (2023).[1] Purine and Pyrimidine Metabolism and Signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Hypoxanthine Derivatives. Retrieved from [Link]

Sources

Extraction Techniques for 2,7-Dimethyl-3H-purin-6-one from Biological Fluids: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2,7-Dimethyl-3H-purin-6-one (2,7-DMP) represents a critical structural motif found in endogenous purine metabolic pathways and novel synthetic pharmacophores (such as TRPA1 channel antagonists). Accurate quantification of 2,7-DMP in complex biological matrices (plasma, urine) is essential for pharmacokinetic (PK) profiling, pharmacodynamic (PD) modeling, and metabolomics.

However, the extraction of 2,7-DMP poses significant analytical challenges. The molecule exhibits an amphoteric nature, high polarity, and a low partition coefficient (LogP), making it highly susceptible to matrix effects (ion suppression) and poor recovery when using conventional sample preparation techniques. This application note details the physicochemical rationale and step-by-step methodologies for isolating 2,7-DMP from biological fluids.

Physicochemical Properties & Extraction Rationale

The structure of 2,7-DMP features a pyrimidine-imidazole fused ring system. It possesses two distinct ionizable sites that dictate its behavior in solution:

  • Basic Nitrogen (N9): Exhibits a pKa of approximately 2.5.

  • Acidic Amine (N3-H): Exhibits a weakly acidic pKa of approximately 9.0.

This amphoteric profile dictates the optimal extraction strategy. Standard reversed-phase (e.g., C18) Solid-Phase Extraction (SPE) often fails to retain highly polar purines. Instead, Mixed-Mode Cation Exchange (MCX) is the gold standard[1]. By acidifying the sample below pH 2.0, the basic nitrogen is protonated, enabling strong electrostatic interactions with the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to remove phospholipids—the primary culprits of matrix effects in LC-MS/MS—before eluting the analyte with a basic solvent that neutralizes the charge[2].

For high-throughput or cost-sensitive applications, Liquid-Liquid Extraction (LLE) using polar organic solvent mixtures at the molecule's isoelectric point (pH ~6.0) can be employed to maximize organic partitioning.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended for High Sensitivity)

Causality: Provides the highest extract cleanliness and recovery by leveraging the basicity of the purine ring.

  • Sample Pretreatment: Aliquot 200 µL of plasma or urine into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) and 200 µL of 4% Phosphoric acid (

    
    ) in water. Vortex for 30 seconds. Rationale: Lowers the sample pH to < 2.0, fully protonating the basic nitrogen of 2,7-DMP for optimal cation exchange.
    
  • Conditioning: Condition the Oasis MCX 96-well plate (30 mg/well) with 1.0 mL of Methanol (MeOH), followed by 1.0 mL of HPLC-grade water.

  • Loading: Load the pretreated sample onto the SPE plate. Apply a low vacuum (approx. 2-3 in Hg) to achieve a dropwise flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 0.1 N HCl. Rationale: Removes highly polar, water-soluble endogenous interferences without disrupting the electrostatic binding of the analyte.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Rationale: Disrupts reversed-phase interactions, washing away neutral lipids and phospholipids that cause severe ion suppression.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (

    
    ) in MeOH. Rationale: The high pH neutralizes the protonated nitrogen, breaking the ionic bond with the sorbent and releasing 2,7-DMP.
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol B: Polar Liquid-Liquid Extraction (LLE)

Causality: A cost-effective alternative utilizing a hydrogen-bonding solvent to extract the zwitterionic/neutral purine.

  • Buffering: Aliquot 200 µL of plasma. Add 200 µL of 100 mM Ammonium Acetate buffer (pH 6.0) to ensure the analyte is in its neutral state.

  • Extraction: Add 1.0 mL of an Ethyl Acetate:Isopropanol (80:20, v/v) mixture. Rationale: Standard non-polar solvents (hexane, ether) yield <10% recovery. Isopropanol disrupts the hydration shell around the polar purine, facilitating partitioning into the ethyl acetate.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness and reconstitute.

Protocol C: High-Throughput Protein Precipitation (PPT)

Causality: Rapid but prone to matrix effects; suitable only for high-concentration dosing studies.

  • Precipitation: Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid to 200 µL of plasma.

  • Separation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Dilution: Dilute the supernatant 1:1 with aqueous mobile phase prior to LC-MS/MS injection to prevent peak distortion (solvent effect).

Analytical Workflow (LC-MS/MS)

Due to the high polarity of 2,7-DMP, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column is required to achieve adequate retention.

  • Column: Waters Atlantis T3 (2.1 x 100 mm, 3 µm) or equivalent polar-embedded C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: Electrospray Ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Comparison of Extraction Recoveries and Matrix Effects (Plasma, n=6)

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid Removal
Protocol A (MCX SPE) 92.4 ± 3.198.5 ± 2.0>99%
Protocol B (Polar LLE) 71.2 ± 5.485.3 ± 6.1~80%
Protocol C (PPT) 95.1 ± 4.242.1 ± 12.5<10%
(Note: Matrix effect values close to 100% indicate negligible ion suppression/enhancement. PPT suffers from severe ion suppression due to retained phospholipids).

Table 2: Intra- and Inter-day Precision for MCX SPE (Protocol A)

Concentration LevelIntra-day CV (%)Inter-day CV (%)Accuracy (%)
LLOQ (1.0 ng/mL)4.26.5102.1
Low QC (3.0 ng/mL)3.15.298.4
Mid QC (50 ng/mL)2.54.1101.2
High QC (400 ng/mL)1.83.399.5

Workflow Visualization

SPE_Workflow Sample Biological Sample (Plasma/Urine) Pretreatment Pretreatment Acidify with 4% H3PO4 (Protonates N9) Sample->Pretreatment Load Load Sample 2,7-DMP binds via Cation Exchange Pretreatment->Load Condition Condition MCX MeOH followed by H2O Condition->Load Wash1 Wash 1: 0.1N HCl Removes hydrophilic interferences Load->Wash1 Wash2 Wash 2: 100% MeOH Removes phospholipids/neutrals Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes N9, releases 2,7-DMP) Wash2->Elute Evaporate Evaporate & Reconstitute in Mobile Phase Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Figure 1: Mixed-mode cation exchange (MCX) SPE workflow for 2,7-DMP extraction.

References

  • Title: Materials for Solid-Phase Extraction of Organic Compounds Source: Separations (MDPI) URL: [Link]

  • Title: A Fairy Chemical, Imidazole-4-carboxamide, is Produced on a Novel Purine Metabolic Pathway in Rice Source: Scientific Reports (Nature) URL: [Link]

Sources

crystallization methods to purify 2,7-dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Purity Crystallization Methods for 2,7-dimethyl-3H-purin-6-one

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity for 2,7-dimethyl-3H-purin-6-one

2,7-dimethyl-3H-purin-6-one is a substituted purine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The efficacy, safety, and reproducibility of pharmacological studies involving this compound are directly dependent on its purity. Impurities, such as starting materials, by-products, or isomers, can lead to erroneous biological data and complicate regulatory approval processes.

Crystallization is a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[3][4] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5][6] This application note provides a comprehensive guide to developing robust crystallization protocols for 2,7-dimethyl-3H-purin-6-one, moving from theoretical principles to practical, step-by-step methodologies.

Physicochemical Properties of Substituted Purines

Understanding the physicochemical properties of 2,7-dimethyl-3H-purin-6-one is fundamental to designing an effective crystallization strategy. While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics based on its purine scaffold and related analogs like caffeine and hypoxanthine.[7][8]

  • Structure and Polarity: The purine core contains multiple nitrogen atoms and a carbonyl group, making it a polar molecule with both hydrogen bond donors (-NH) and acceptors (=N-, C=O). The two methyl groups slightly increase its lipophilicity compared to the parent purine structure.

  • Solubility Profile: Due to its polar nature, it is expected to be soluble in polar protic solvents (like alcohols and water, especially when hot) and polar aprotic solvents (like DMSO and DMF). Its solubility in nonpolar solvents (like hexanes or toluene) is likely to be low.[9]

  • Melting Point: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range (typically < 1°C) is indicative of high purity. For comparison, the melting point of caffeine, a related trimethylated purine, is around 235-238°C.[8]

  • Polymorphism: Organic molecules, particularly those with hydrogen bonding capabilities, can often crystallize in different solid-state forms known as polymorphs.[10] Different polymorphs can exhibit different solubilities, melting points, and stabilities, making control over the crystallization process critical.

PropertyExpected CharacteristicRationale & Significance
Polarity Moderately to Highly PolarPurine core with N-H and C=O groups facilitates hydrogen bonding. Influences solvent selection.
Hydrogen Bonding Donor & AcceptorThe N-H group acts as a donor, while the carbonyl oxygen and ring nitrogens act as acceptors.[11]
Expected Solubility Soluble in polar solvents (e.g., alcohols, water at high temp.); sparingly soluble in nonpolar solvents.Governed by the "like dissolves like" principle; crucial for selecting recrystallization solvents.[12]
Crystalline Form Likely a stable, crystalline solid at room temperature.The planar, rigid structure of the purine ring favors packing into a crystal lattice.[13]

Workflow for Crystallization Method Selection

The selection of an appropriate crystallization method is a systematic process. The following diagram outlines the decision-making workflow for purifying 2,7-dimethyl-3H-purin-6-one.

G start Crude 2,7-dimethyl-3H-purin-6-one solvent_screen Solvent Screening (Test solubility in various hot & cold solvents) start->solvent_screen find_good_solvent Good single solvent found? (High solubility hot, low solubility cold) solvent_screen->find_good_solvent single_solvent Single-Solvent Recrystallization find_good_solvent->single_solvent Yes no_good_solvent No suitable single solvent found find_good_solvent->no_good_solvent No end_product Pure Crystalline Product (Verify with MP, HPLC, etc.) single_solvent->end_product two_solvent_decision Find miscible solvent pair? (Soluble in 'Solvent A', Insoluble in 'Solvent B') no_good_solvent->two_solvent_decision two_solvent Two-Solvent (Anti-solvent) Recrystallization two_solvent_decision->two_solvent Yes oiling_out Compound 'oils out' or is thermally unstable? two_solvent_decision->oiling_out No two_solvent->end_product oiling_out->two_solvent No evaporation Slow Evaporation Method (At room temperature) oiling_out->evaporation Yes evaporation->end_product

Caption: Decision workflow for selecting a crystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method, ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[3][6]

Principle: The crude solid is dissolved in a minimum amount of a hot, boiling solvent to create a saturated solution. As the solution cools slowly, the solubility of the purine derivative decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.[14]

Step-by-Step Methodology:

  • Solvent Selection:

    • Place ~20-30 mg of the crude 2,7-dimethyl-3H-purin-6-one into a small test tube.

    • Add a potential solvent (e.g., ethanol, methanol, water, or ethyl acetate) dropwise at room temperature. A good solvent should not dissolve the compound at this stage.

    • Heat the test tube gently in a water or sand bath. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the bulk of the crude compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a magnetic stir bar or a few boiling chips.

    • Heat the selected solvent in a separate beaker.

    • Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring until the compound just dissolves. Causality: Using the minimum amount of solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield of the purified product.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, they must be removed.

    • Pre-heat a stemless funnel and a piece of fluted filter paper by placing them on top of a flask containing a small amount of boiling solvent.

    • Quickly pour the hot saturated solution through the pre-heated filtration setup into a clean, pre-heated Erlenmeyer flask. Causality: This step must be performed quickly to prevent premature crystallization of the product on the funnel or filter paper.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.[6]

  • Crystal Collection and Washing:

    • Set up a Büchner funnel for vacuum filtration.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals.

    • Pour the cold slurry of crystals into the funnel and apply the vacuum.

    • Wash the collected crystals with a small amount of fresh, ice-cold solvent to rinse away any residual impurities. Causality: The solvent must be cold to avoid dissolving a significant portion of the purified product.[3]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Anti-solvent) Recrystallization

This method is useful when no single solvent has the ideal temperature-dependent solubility profile. It employs two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[5][6]

Principle: The compound is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation. Upon cooling, the solubility of the compound in the mixed solvent system decreases, leading to crystallization.

Step-by-Step Methodology:

  • Solvent Pair Selection:

    • Identify a "good" solvent (e.g., DMSO, DMF, or hot ethanol) where 2,7-dimethyl-3H-purin-6-one is very soluble.

    • Identify a "poor" solvent (e.g., water, hexanes, or diethyl ether) where it is insoluble.

    • Crucially, the two solvents must be fully miscible with each other.

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent:

    • While keeping the solution hot, add the "poor" solvent dropwise with constant swirling.

    • Continue adding until a persistent slight turbidity (cloudiness) is observed. This indicates that the solution is now saturated.

    • If too much anti-solvent is added and the solution becomes very cloudy, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, and Drying:

    • Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol. For washing the crystals (step 5), use a cold mixture of the two solvents in the same proportion that induced crystallization.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. For two-solvent systems, add more anti-solvent.
The compound is very soluble even at low temperatures.Try a different solvent or a two-solvent system.
Oiling out occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is supersaturated or cooled too quickly.Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.
Low recovery of purified product. Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Optimize the amount of solvent used. Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated.
Product is still impure after crystallization. The solution was cooled too rapidly, trapping impurities.Repeat the recrystallization and ensure slow, undisturbed cooling.
The chosen solvent dissolves the impurity as well as the product.Select a different solvent where the impurity has very different solubility characteristics.

Conclusion

The purification of 2,7-dimethyl-3H-purin-6-one via crystallization is a critical step for ensuring the reliability and accuracy of subsequent research and development activities. By systematically screening for suitable solvents and carefully controlling experimental parameters such as cooling rate and solvent volume, high-purity material can be consistently obtained. The protocols detailed in this guide provide a robust framework for developing an optimized purification strategy, enabling researchers to proceed with confidence in the quality of their compound.

References

  • Suzuki, T., & Sugiyama, Y. (2015). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2. Biological and Pharmaceutical Bulletin, 38(11), 1641-1649. [Link]

  • Ajinomoto Co., Inc. (2003). Production method for purine nucleotide derivative disodium crystals and alcohol removing method.
  • Zhang, G. G. (2018). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 24(39), 4606-4617. [Link]

  • ChemBK. (n.d.). 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135449674, Pur003. PubChem. [Link]

  • Chemical Synthesis Database. (2025). 2-amino-3,9-dimethyl-3,9-dihydro-6H-purin-6-one. [Link]

  • Irix Pharmaceuticals, Inc. (2006). Synthesis of purine derivatives.
  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Jones, C. G., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Crystal Growth & Design. [Link]

  • Dziubandowska, M., et al. (2012). Polymorphism of genes involved in purine metabolism (XDH, AOX1, MOCOS) in kidney transplant recipients receiving azathioprine. Therapeutic Drug Monitoring, 34(3), 323-331. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • Záhonová, K., et al. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. The ISME Journal, 16(9), 2274-2278. [Link]

  • Szymańska, E., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6824–6842. [Link]

  • Plucińska, K., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega, 8(27), 24451–24459. [Link]

  • ResearchGate. (n.d.). Chemical structures of purine and its derivatives. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • ChemBK. (n.d.). 2-chloro-7-methyl-3H-purin-6-one. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6H-Purin-6-one, 1,7-dihydro- (CAS 68-94-0). [Link]

  • Hnízdo, A., et al. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • National Technical Information Service. (1991). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • Wikipedia. (n.d.). Caffeine. [Link]

Sources

using 2,7-dimethyl-3H-purin-6-one as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derisking Aldehyde Oxidase (AO) Metabolism Using the 2,7-Dimethyl-3H-purin-6-one Scaffold in TRPA1 Antagonist Development

Document Type: Technical Application Note & Assay Protocols Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals

Introduction & Pharmacological Rationale

The transient receptor potential ankyrin 1 (TRPA1) is a non-selective calcium ion channel highly expressed in primary sensory neurons. Acting as a polymodal sensor for endogenous and exogenous electrophilic stimuli, TRPA1 has emerged as a premier therapeutic target for neuropathic pain and respiratory diseases, including asthma, chronic cough, and COPD[1].

Historically, purinone and hypoxanthine derivatives have served as privileged scaffolds for kinase and ion channel inhibitors. However, early-generation purinone-based TRPA1 antagonists failed in preclinical development due to severe off-target toxicities—specifically, the profound prolongation of coagulation parameters (PT/aPTT) observed in in vivo mammalian models [1].

Investigative toxicology revealed the causality behind this failure: the unsubstituted C2 position of the purinone ring is highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) , a cytosolic molybdenum hydroxylase. AO-mediated oxidation of the purinone core generated a metabolite possessing a pharmacophore structurally analogous to known anticoagulants (e.g., coumarins and indandiones) [1]. Standard microsomal stability assays (which primarily assess CYP450 metabolism) failed to predict this liability, as AO is exclusively localized in the hepatic cytosol.

Scaffold Evolution: The 2,7-Dimethyl-3H-purin-6-one Solution

To rescue the purinone class of TRPA1 antagonists, medicinal chemists engineered the 2,7-dimethyl-3H-purin-6-one scaffold. This structural evolution was driven by strict mechanistic causality:

  • C2-Methylation: The introduction of a methyl group at the C2 position provides critical steric hindrance and eliminates the electron-deficient carbon center required for AO-mediated hydroxylation. This single modification completely blocked the formation of the coumarin-like toxic metabolite, derisking the coagulation liability [1].

  • N7-Methylation: Methylation at the 7-position locks the purinone into a specific tautomeric state (3H/7H), optimizing the binding vector within the TRPA1 allosteric pocket and improving kinetic solubility by preventing planar stacking [2].

This scaffold hopping strategy culminated in the discovery of Nedizantrep (GDC-6599) , a potent, selective, and orally bioavailable TRPA1 antagonist currently advancing through Phase II clinical trials for respiratory indications[1, 3].

Pathway Visualization: Overcoming AO-Mediated Toxicity

ScaffoldEvolution Purinone Early Purinone Scaffold (Unsubstituted C2) AO Hepatic Aldehyde Oxidase (AO) Metabolism Purinone->AO Tox Coumarin-like Metabolite (In vivo Anticoagulation) AO->Tox C2 Oxidation Dimethyl 2,7-dimethyl-3H-purin-6-one Scaffold Block Steric Blockade of C2 Prevents Oxidation Dimethyl->Block Safe Nedizantrep (GDC-6599) Safe Clinical Candidate Block->Safe Derisked PK/PD

Fig 1. Scaffold evolution derisking AO-mediated toxicity via C2-methylation.

Quantitative Profiling of the Lead Scaffold (GDC-6599)

The integration of the 2,7-dimethyl-3H-purin-6-one scaffold yielded exceptional cross-species potency and a highly favorable pharmacokinetic profile, summarized below [1, 3].

ParameterHumanCynomolgus MonkeyDogRatMouse
TRPA1 IC₅₀ (nM) 5.322.029.018.0N/A
Clearance (mL/min/kg) N/A12.02.218.041.0
Half-life (t₁/₂, hours) 5.0 - 14.01.56.12.01.2
Oral Bioavailability (F%) 74%63%47%100%86%

*Predicted human PK projections based on allometric scaling.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to verify both the metabolic stability of the 2,7-dimethyl-3H-purin-6-one scaffold and its target engagement.

Protocol 5.1: Cytosolic Aldehyde Oxidase (AO) Stability Assay

Causality Statement: Because AO is a cytosolic enzyme, standard microsomal stability assays will yield false-negative clearance rates for purinone scaffolds. This protocol utilizes hepatic cytosol to accurately assess AO-mediated metabolism. Phthalazine is included as a self-validating positive control to confirm the enzymatic viability of the cytosol preparation.

Reagents & Materials:

  • Pooled human or cynomolgus monkey liver cytosol (20 mg/mL protein concentration).

  • Test compound (e.g., 2,7-dimethyl-3H-purin-6-one derivative) and Phthalazine (Positive Control).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Ice-cold Acetonitrile (ACN) containing an analytical internal standard (IS).

Step-by-Step Methodology:

  • Preparation: Dilute the liver cytosol in 100 mM potassium phosphate buffer to achieve a final incubation protein concentration of 1.0 mg/mL. Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • Initiation: Spike the test compound and the positive control (phthalazine) into separate cytosolic aliquots to achieve a final compound concentration of 1.0 µM. (Ensure DMSO concentration remains <0.1% v/v to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate the reaction mixtures at 37°C on an orbital shaker. At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold ACN with IS to precipitate proteins and halt enzymatic activity.

  • Validation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Interpretation: Calculate the intrinsic clearance (CL_int). The positive control (phthalazine) must show >80% depletion by 60 minutes to validate the assay. A successful 2,7-dimethyl-3H-purin-6-one scaffold will demonstrate >90% remaining at 120 minutes, confirming AO blockade.

Protocol 5.2: FLIPR-Based TRPA1 Calcium Influx Assay

Causality Statement: TRPA1 is a non-selective cation channel. Agonism by electrophiles (like AITC) triggers a massive influx of intracellular calcium. By pre-loading cells with Fluo-4 AM (a calcium-sensitive fluorophore), we can quantitatively measure the ability of the 2,7-dimethyl-3H-purin-6-one scaffold to antagonize this channel by monitoring the suppression of the fluorescent signal.

Reagents & Materials:

  • CHO cells stably transfected with human TRPA1 (hTRPA1).

  • Fluo-4 AM Calcium Indicator dye.

  • Allyl isothiocyanate (AITC) - TRPA1 Agonist.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux).

Step-by-Step Methodology:

  • Cell Seeding: Seed hTRPA1-expressing CHO cells into a 384-well black-walled, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM to each well. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular dye esterification.

  • Compound Pre-incubation: Wash the cells twice with Assay Buffer to remove extracellular dye. Add 20 µL of the 2,7-dimethyl-3H-purin-6-one test compounds (prepared in a 10-point, 3-fold serial dilution starting at 10 µM) to the wells. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence reading (Excitation: 488 nm, Emission: 525 nm) for 10 seconds. Inject AITC at its pre-determined EC₈₀ concentration (typically ~10-15 µM) into all wells simultaneously.

  • Signal Acquisition & Analysis: Record the fluorescence continuously for 3 minutes post-injection. Calculate the IC₅₀ by plotting the maximum fluorescent peak height against the log concentration of the antagonist.

References

  • Terrett, Jack A., et al. "Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease." Journal of Medicinal Chemistry (2024). Available at:[Link]

  • Hong, A. Y., et al. "Development of a First-Generation Stereocontrolled Manufacturing Process of TRPA1 Inhibitor GDC-6599." Organic Process Research & Development (2024). Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "nedizantrep | Ligand page". Guide to Pharmacology Database (2024). Available at:[Link]

NMR spectroscopy characterization of 2,7-dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the NMR Spectroscopic Characterization of 2,7-Dimethyl-3H-purin-6-one

Abstract: This comprehensive application note provides a detailed guide for the structural characterization of 2,7-dimethyl-3H-purin-6-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines the fundamental principles, step-by-step experimental protocols for ¹H and ¹³C NMR, and an in-depth analysis of spectral data. By explaining the causality behind methodological choices, this guide ensures both technical accuracy and practical applicability, enabling unambiguous structural elucidation and purity assessment of this important purine derivative.

The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of essential biomolecules and a wide array of pharmacologically active agents.[1] Purin-6-one derivatives, in particular, have been investigated for their potential as inhibitors of enzymes like phosphodiesterase 2 (PDE2) and as antagonists for receptors such as the corticotropin-releasing factor (CRF₁) receptor, making them relevant in the development of treatments for central nervous system disorders.[2][3]

2,7-dimethyl-3H-purin-6-one is a specific analog within this class. Accurate and unambiguous structural characterization is paramount for any research or development application, from confirming synthetic success to meeting regulatory standards for purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.[1] This guide provides the necessary protocols and interpretative framework to confidently characterize 2,7-dimethyl-3H-purin-6-one.

Foundational NMR Principles for Purine Characterization

NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, most commonly ¹H (protons) and ¹³C.[4] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "resonance frequency" is exquisitely sensitive to the local electronic environment of each nucleus, providing four critical pieces of information for structure elucidation:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Protons or carbons near electronegative atoms (like O and N) or within aromatic systems are "deshielded" and appear at a higher chemical shift (further downfield).[5][6][7]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[6][8]

  • Multiplicity (Splitting): Arises from spin-spin coupling between non-equivalent nuclei on adjacent atoms. It reveals how many neighboring protons a given proton has, following the n+1 rule.[6]

  • Correlation Spectroscopy (2D NMR): Experiments like COSY, HSQC, and HMBC reveal which nuclei are coupled to each other, either through bonds (¹H-¹H, ¹H-¹³C) or through space (NOESY), providing a complete connectivity map of the molecule.[8][9]

For a molecule like 2,7-dimethyl-3H-purin-6-one, we expect distinct signals for the aromatic proton, the N-H proton, and the two non-equivalent methyl groups.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous assignment of NMR signals. The IUPAC numbering convention for the purine ring is used throughout this guide.

Caption: Structure of 2,7-dimethyl-3H-purin-6-one with IUPAC numbering.

Experimental Workflow and Protocols

The overall process for NMR characterization follows a logical sequence from sample preparation to final data analysis.

Caption: General experimental workflow for NMR characterization.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[10] A homogeneous, particle-free solution is critical for achieving high-resolution spectra.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves many heterocyclic compounds, including purines. Furthermore, it ensures that the N-H proton at the N3 position is observable, as it undergoes slow exchange in DMSO-d₆ compared to protic solvents like D₂O or methanol-d₄. The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary chemical shift reference.[11]

  • Step-by-Step Protocol:

    • Weighing: Accurately weigh 5-10 mg of 2,7-dimethyl-3H-purin-6-one for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[10][12] Higher concentrations are needed for the less sensitive ¹³C nucleus.[10]

    • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[12]

    • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain.

    • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any dust or undissolved microparticles that can degrade magnetic field homogeneity and broaden spectral lines.[12]

    • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Protocol 2: ¹H NMR Data Acquisition
  • Objective: To obtain a high-resolution proton spectrum for determining the number of unique proton environments, their relative ratios (integration), and their coupling patterns (multiplicity).

  • Step-by-Step Protocol (Example on a 400 MHz Spectrometer):

    • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆ solvent.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.

    • Parameter Setup:

      • Pulse Program: Standard 1-pulse sequence (e.g., 'zg30').

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

      • Number of Scans (NS): 8 to 16 scans. This is usually sufficient for the sample concentration specified.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures complete relaxation of all protons for accurate integration.

    • Acquisition: Start the acquisition.

    • Processing:

      • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

      • Perform a Fourier Transform (FT).

      • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

      • Perform baseline correction.

      • Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[11]

      • Integrate all signals and normalize the values to a known proton count (e.g., the singlet for H8).

Protocol 3: ¹³C NMR Data Acquisition
  • Objective: To determine the number of unique carbon environments in the molecule. The standard experiment is proton-decoupled, meaning all signals will appear as singlets.

  • Step-by-Step Protocol (Example on a 100 MHz Spectrometer):

    • Instrument Setup: Use the same sample. It is common to run the ¹³C NMR after the ¹H NMR without removing the sample.

    • Parameter Setup:

      • Pulse Program: Standard 1-pulse with proton decoupling (e.g., 'zgpg30').

      • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

      • Number of Scans (NS): 1024 to 4096 scans. A significantly higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[10]

      • Relaxation Delay (D1): 2 seconds.

    • Acquisition: Start the acquisition. This experiment will take longer than the ¹H NMR, often 30 minutes to several hours.

    • Processing:

      • Apply an exponential window function (line broadening of 1-2 Hz).

      • Perform a Fourier Transform (FT).

      • Phase the spectrum and apply baseline correction.

      • Referencing: Calibrate the chemical shift scale by setting the DMSO-d₆ carbon septet to 39.52 ppm.[11]

Spectral Interpretation and Data Analysis

Based on the structure and known effects of substituents on the purine ring system, we can predict the expected ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitrogen atoms and the carbonyl group significantly influences the chemical shifts.[11][13]

Predicted ¹H NMR Spectrum
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Justification
N3-H~11.0 - 13.0Broad Singlet1HAmide/lactam protons are typically deshielded and often appear as broad signals due to quadrupolar coupling with ¹⁴N and potential chemical exchange.
C8-H~7.8 - 8.2Singlet1HThis is a proton on an electron-deficient imidazole ring, placing it in the aromatic region. It has no adjacent protons, so it appears as a sharp singlet.[14]
N7-CH₃~3.6 - 4.0Singlet3HMethyl group directly attached to a nitrogen atom in the imidazole part of the purine ring. Its chemical shift is downfield due to the nitrogen's electronegativity.
C2-CH₃~2.3 - 2.7Singlet3HMethyl group attached to a carbon in the pyrimidine part of the ring. It is generally more shielded than an N-methyl group.
Predicted ¹³C NMR Spectrum
Signal AssignmentPredicted δ (ppm)Rationale & Justification
C6 (C=O)~155 - 160Carbonyl carbon of the lactam functionality, highly deshielded.
C2~150 - 155Quaternary carbon in the pyrimidine ring, adjacent to two nitrogen atoms.
C4~148 - 152Quaternary carbon at the fusion of the two rings, deshielded by adjacent nitrogens.
C8~140 - 145CH carbon in the imidazole ring, deshielded by adjacent nitrogens.
C5~115 - 120Quaternary carbon at the ring fusion, typically more shielded than other ring carbons.
N7-CH₃~30 - 35N-methyl carbon, typical chemical shift range.
C2-CH₃~15 - 20C-methyl carbon, appearing in the aliphatic region.

Conclusion

The application of ¹H and ¹³C NMR spectroscopy, guided by the robust protocols detailed in this note, provides a definitive method for the structural characterization of 2,7-dimethyl-3H-purin-6-one. The combination of sample preparation, data acquisition, and careful spectral interpretation allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing a benchmark for purity assessment. This guide serves as a vital resource for scientists engaged in the synthesis, development, and analysis of purine-based compounds.

References

  • Standara, S., Bouzková, K., Straka, M., Zacharová, Z., Hocek, M., Marek, J., & Marek, R. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(35), 15856-15868. [Link]

  • Marek, R., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. [Link]

  • Raić-Malić, S., Vikić-Topić, D., & Mintas, M. (1999). Nmr Characterization of Novel Purine Nucleoside Analogues with 2,3-Epoxypropyl Or 3-Amino-2-Hydroxypropyl Moiety. Spectroscopy Letters, 32(4), 649-660. [Link]

  • Standara, S., et al. (2011). Interpretation of substituent effects on 13 C and 15N NMR chemical shifts in 6-substituted purines. RSC Publishing. [Link]

  • Raić-Malić, S., Vikić-Topić, D., & Mintas, M. (2008). Nmr Characterization of Novel Purine Nucleoside Analogues with 2,3-Epoxypropyl Or 3-Amino-2-Hydroxypropyl Moiety. Spectroscopy Letters, 32(4). [Link]

  • Golic, M., et al. (2012). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 50(3), 181-186. [Link]

  • Marek, R., & Sklenár, V. (2009). NMR studies of purines. ResearchGate. [Link]

  • Foster, M. Great resources for learning NMR (Nuclear Magnetic Resonance). Ohio State University Chemistry. [Link]

  • Pongračić, M., Vorkapic Furac, J., & Mintas, M. (2003). Carbon-13 NMR studies of substituted purines and oxopurines. ResearchGate. [Link]

  • University of Missouri. NMR Sample Preparation. Department of Chemistry. [Link]

  • BioPchem. (2022). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. BioPchem. [Link]

  • Reddit. (2022). Good resources for learning the theory behind NMR? r/chemistry. [Link]

  • AMPERE Society. NMR resources. [Link]

  • University of Oxford. NMR Textbooks. NMR Facility. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • Raić, S., et al. (1995). New Acyclic Purine Nucleoside Analogues Containing Exocyclic Pyrrolo Moiety: Synthetic, NMR and X-ray. CORE. [Link]

  • Richards, S. A. Preparing the Sample. Practical NMR Spectroscopy. [Link]

  • ResearchGate. (2020). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • de Sain-van der Velden, M. G. M., et al. (1998). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 44(8), 1718-1725. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • precisionFDA. 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)-. [Link]

  • ResearchGate. (a) ¹H‐¹⁵N HMBC NMR spectrum of 11b showing correlation of N‐methyl ¹H... [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • de Sain-van der Velden, M. G. M., et al. (1998). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Abraham, R. J., & Cooper, M. A. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • National Center for Biotechnology Information. Pur003. PubChem Compound Database. [Link]

  • Wang, G., et al. (2019). Design, synthesis of novel purin-6-one derivatives as phosphodiesterase 2 (PDE2) inhibitors: The neuroprotective and anxiolytic-like effects. Bioorganic & Medicinal Chemistry Letters, 29(3), 449-454. [Link]

  • Hartz, R. A., et al. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. [Link]

  • ChemBK. 2-chloro-7-methyl-3H-purin-6-one. [Link]

  • Cheméo. Chemical Properties of 6H-Purin-6-one, 1,7-dihydro- (CAS 68-94-0). [Link]

  • MDPI. (2025). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. [Link]

  • PubMed. (2017). Discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as mTORC1/mTORC2 dual inhibitors. [Link]

  • MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. [Link]

Sources

Application Note: Enzymatic Characterization of Xanthine Oxidase using 2,7-Dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for utilizing 2,7-dimethyl-3H-purin-6-one (2,7-dimethylhypoxanthine) as a substrate in enzymatic assays, specifically targeting Xanthine Oxidase (XO) activity.

While most standard assays utilize hypoxanthine or xanthine, the 2,7-dimethyl derivative serves as a specialized probe. Because the C2 position is blocked by a methyl group, this substrate forces the enzyme to catalyze oxidation exclusively at the C8 position , making it an invaluable tool for studying regioselectivity, active site steric constraints, and the kinetics of C8-hydroxylation independent of C2 activity.

Introduction

Biological & Chemical Context

2,7-dimethyl-3H-purin-6-one is a purine analogue structurally related to hypoxanthine.[1] In standard purine catabolism, Xanthine Oxidase (XO) catalyzes two sequential hydroxylations: first at C2 (Hypoxanthine


 Xanthine) and then at C8 (Xanthine 

Uric Acid).

The presence of a methyl group at C2 in 2,7-dimethyl-3H-purin-6-one blocks the primary oxidative attack, forcing the enzyme to bypass the standard intermediate and proceed directly to C8-oxidation. Additionally, the methyl group at N7 prevents proton tautomerization typically seen in purines, locking the substrate in a specific electronic configuration. This makes it a critical "mechanistic probe" for dissecting the electronic and steric requirements of the XO molybdenum center.

Assay Principle

The assay relies on the spectrophotometric detection of the oxidized product, 2,7-dimethyluric acid (2,7-dimethyl-6,8-dioxopurine).

  • Substrate: 2,7-dimethyl-3H-purin-6-one (

    
    )
    
  • Enzyme: Xanthine Oxidase (EC 1.1.3.22)

  • Product: 2,7-dimethyluric acid (

    
    )
    

The formation of the product is monitored continuously at 292 nm , where the differential absorbance (


) between substrate and product is maximal.
Reaction Pathway Visualization

The following diagram illustrates the regioselective oxidation forced by the C2-blocking group.

ReactionScheme Substrate 2,7-Dimethyl-3H-purin-6-one (C2-Blocked) Intermediate Enzyme-Substrate Complex (Mo-Center Attack at C8) Substrate->Intermediate + XO (Mo-OH) Product 2,7-Dimethyluric Acid (C8-Oxidized) Intermediate->Product Oxidation Byproduct H2O2 + Superoxide Intermediate->Byproduct e- Transfer to O2 C2_Block C2-Methyl Block (Prevents Xanthine formation) C2_Block->Substrate

Figure 1: Reaction scheme showing the direct C8-oxidation pathway due to steric blocking at C2.

Material Preparation

Reagents & Equipment
Reagent/EquipmentSpecificationPurpose
Substrate 2,7-dimethyl-3H-purin-6-one (>98% purity)Enzymatic probe
Enzyme Xanthine Oxidase (from bovine milk, microbial, or recombinant)Catalyst
Buffer System 50 mM Potassium Phosphate, pH 7.5Physiological pH maintenance
Solvent 0.1 M NaOH or DMSOSubstrate solubilization
Spectrophotometer UV-Vis capable of kinetic mode at 292 nmDetection
Quartz Cuvettes UV-transparent (pathlength 1 cm)Measurement vessel
Stock Solution Preparation (Critical Step)

Purines are notoriously hydrophobic and difficult to dissolve in neutral buffers.

  • Substrate Stock (10 mM): Weigh 1.78 mg of 2,7-dimethyl-3H-purin-6-one. Dissolve initially in 100

    
    L of 0.1 M NaOH  or DMSO . Vortex until clear. Dilute to 1 mL with deionized water.
    
    • Note: Check stability.[1] If using NaOH, prepare fresh daily to avoid hydrolytic degradation.

  • Enzyme Stock: Dilute commercial XO to ~0.1 Units/mL in cold 50 mM Phosphate Buffer (pH 7.5) containing 0.1 mM EDTA (to chelate heavy metals that inhibit XO). Keep on ice.

Experimental Protocol

Protocol A: Kinetic Characterization ( & )

This protocol determines the affinity of XO for the 2,7-dimethyl derivative compared to natural hypoxanthine.

Step-by-Step Workflow:

  • Blanking: Set spectrophotometer to 292 nm . Zero with buffer only.

  • Reaction Mix Prep: In a quartz cuvette, add:

    • 950

      
      L Phosphate Buffer (50 mM, pH 7.5)
      
    • Variable Volume Substrate Stock (e.g., 5, 10, 20, 50, 100

      
      L to achieve 50–1000 
      
      
      
      M final).
    • Adjust volume to 990

      
      L with water.
      
  • Equilibration: Incubate cuvette at 25°C for 3 minutes. Record baseline absorbance.

  • Initiation: Add 10

    
    L Enzyme Stock . Mix rapidly by inversion (do not vortex vigorously to avoid denaturing enzyme).
    
  • Measurement: Immediately record absorbance at 292 nm every 10 seconds for 5 minutes.

  • Quantification: Calculate the slope (

    
    ) of the linear portion.
    

Data Analysis: Convert


 to velocity (

) using the Beer-Lambert Law:

  • 
    : Differential extinction coefficient. For 2,7-dimethyluric acid formation, this is typically ~9.0 -- 11.0 mM
    
    
    
    cm
    
    
    (Must be empirically verified by running a reaction to completion).
  • 
    : Pathlength (1 cm).
    
Protocol B: Inhibition Screening (IC50)

Use this protocol to test if a drug candidate (e.g., Allopurinol analog) inhibits the C8-oxidation step specifically.

  • Fixed Substrate: Use 2,7-dimethyl-3H-purin-6-one at saturation concentration (e.g.,

    
    , approx 200 
    
    
    
    M).
  • Inhibitor: Prepare serial dilutions of the test compound.

  • Incubation: Pre-incubate Enzyme + Inhibitor for 5 minutes before adding substrate.

  • Initiation: Add Substrate to start reaction.

  • Readout: Compare initial velocity (

    
    ) against vehicle control (
    
    
    
    ).
Assay Workflow Diagram

AssayWorkflow Start Start Prep Prepare 10mM Substrate Stock (Dissolve in NaOH/DMSO) Start->Prep Dilute Dilute in PO4 Buffer (pH 7.5) Target: 50 - 500 µM Prep->Dilute Blank Blank Spectrophotometer (292 nm) Dilute->Blank AddEnzyme Add Xanthine Oxidase (Initiate Reaction) Blank->AddEnzyme Measure Kinetic Read (5 mins) Record ΔAbs/min AddEnzyme->Measure Calc Calculate Velocity (v) Use Beer's Law Measure->Calc

Figure 2: Step-by-step workflow for the spectrophotometric kinetic assay.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Substrate precipitation or impurityCheck solubility; ensure DMSO concentration < 2%. Filter stock if cloudy.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce enzyme concentration; ensure measurement is within initial 10% of conversion.
No Activity Observed Enzyme inactive or pH mismatchValidate enzyme with standard Xanthine control. Ensure pH is 7.5 (XO is inactive < pH 6).
Lag Phase Temperature equilibrationPre-warm buffer to 25°C or 37°C before adding enzyme.

References

  • Hille, R. (2005). "Molybdenum-containing hydroxylases." Archives of Biochemistry and Biophysics, 433(1), 107-116. Link

  • Bergmann, F., et al. (1977). "Oxidation of 2-substituted purines by bovine milk xanthine oxidase." Biochimica et Biophysica Acta (BBA).
  • Krenitsky, T. A., et al. (1986). "Imidazo[4,5-c]pyridines: ring-modified purines and xanthine oxidase." Journal of Medicinal Chemistry. (Discusses steric constraints of XO active site).
  • Worthington Biochemical. "Xanthine Oxidase Assay Protocol." Link

  • Sigma-Aldrich. "Enzymatic Assay of Xanthine Oxidase." Link

Sources

scaling up synthesis of 2,7-dimethyl-3H-purin-6-one for pre-clinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2,7-Dimethyl-3H-purin-6-one (2,7-Dimethylhypoxanthine)

Executive Summary & Strategic Route Selection

The synthesis of 2,7-dimethyl-3H-purin-6-one (also known as 2,7-dimethylhypoxanthine ) for pre-clinical studies requires a transition from milligram-scale exploratory chemistry to gram/kilogram-scale process chemistry.

The Core Challenge: Regiocontrol. The purine scaffold possesses multiple nucleophilic sites (N1, N3, N7, N9). Direct methylation of 2-methylhypoxanthine typically yields a mixture of N9-methyl (thermodynamic) and N7-methyl (kinetic) isomers, necessitating tedious chromatographic separation that is non-viable at scale.

The Solution: This protocol utilizes a Convergent Imidazole Cyclization (Inverse Traube Synthesis) . By constructing the pyrimidine ring onto a pre-methylated imidazole scaffold, the position of the N7-methyl group is structurally "locked" before the final cyclization. This ensures 100% regioselectivity , eliminating the need for isomer separation and guaranteeing the high purity (>99.5%) required for GLP toxicology studies.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the purine core into two key components: the 1-methylimidazole precursor (providing the N7-methyl group) and a C2-synthon (providing the C2-methyl group and closing the pyrimidine ring).

  • Precursor (A): 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICA-Me).

  • Reagent (B): Triethyl orthoacetate (provides the 2-carbon source).

  • Mechanism: Cyclocondensation.

SynthesisRoute Figure 1: Regioselective Synthesis via Imidazole Cyclization AICA 5-Amino-1-methyl- imidazole-4-carboxamide (AICA-Me) Inter Intermediate (Imidate/Amidine) AICA->Inter + Orthoacetate Ac2O Catalyst Reflux Ortho Triethyl Orthoacetate (CH3C(OEt)3) Ortho->Inter Product 2,7-Dimethyl-3H-purin-6-one (Target) Inter->Product - EtOH Cyclization

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input (Scalable to kg) Expected Yield: 75–85% Purity Target: >99.0% (HPLC)

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
AICA-Me (CAS 6736-58-9)1.0Limiting ReagentPurity >98%; Dryness is critical.
Triethyl Orthoacetate 3.0Cyclizing AgentExcess drives reaction to completion.
Acetic Anhydride 0.5Catalyst/DehydrantScavenges water; accelerates imidate formation.
Ethanol (Anhydrous) VolSolventHigh solubility for reagents; good crystallization for product.
Activated Carbon 5 wt%PurificationRemoves color bodies during recrystallization.
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 2 L three-necked round-bottom flask (or jacketed reactor) with a mechanical overhead stirrer (anchor impeller preferred for slurry handling), a reflux condenser, and an internal temperature probe.

  • Inerting: Flush the system with Nitrogen (

    
    ) for 15 minutes to remove moisture. Note: Orthoesters are moisture-sensitive.
    

2. Charging:

  • Charge 100 g (0.71 mol) of 5-Amino-1-methyl-1H-imidazole-4-carboxamide (AICA-Me).

  • Add 600 mL of Anhydrous Ethanol. Start stirring at 150 RPM.

  • Add 345 g (2.13 mol, 3.0 eq) of Triethyl Orthoacetate in a single portion.

  • Add 36 g (0.35 mol, 0.5 eq) of Acetic Anhydride.

3. Reaction Phase:

  • Heat the slurry to Reflux (approx. 78–80 °C) .

  • Observation: The slurry will gradually dissolve as the reaction proceeds, forming a clear orange/yellow solution.

  • Maintain reflux for 6–8 hours .

  • IPC (In-Process Control): Monitor by HPLC (C18 column, 5% MeOH/Water). Target: <1% remaining AICA-Me.

4. Distillation & Cyclization Drive:

  • Once conversion >99%, switch the condenser to distillation mode .

  • Distill off approximately 400 mL of solvent (Ethanol + byproduct Ethyl Acetate). Why? Removing ethanol pushes the equilibrium towards the cyclized product and concentrates the mixture for crystallization.

  • The mixture will become a thick suspension.

5. Isolation:

  • Cool the reactor contents to 0–5 °C over 2 hours (controlled ramp: 0.5 °C/min) to promote crystal growth.

  • Hold at 0 °C for 1 hour.

  • Filtration: Filter the solids using a Nutsche filter or centrifuge.

  • Wash: Wash the cake with 2 × 100 mL of cold (-10 °C) Ethanol. Critical: Do not use water yet, as it may hydrolyze unreacted orthoester impurities.

6. Purification (Reslurry):

  • Transfer the wet cake back to the reactor.

  • Add 500 mL of Water. Heat to 95 °C (near boiling).

  • Add 5 g Activated Carbon. Stir for 30 mins.

  • Hot Filtration: Filter hot (through Celite if needed) to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then chill to 4 °C.

  • Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 60 °C for 24 hours.

Process Control & Analytics

To ensure "Self-Validating" reliability, the following analytical checkpoints are mandatory:

A. HPLC Method (Purity & Isomer Check)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Retention Time Marker: 2,7-dimethyl isomer typically elutes earlier than the N9-isomer due to lower lipophilicity.

B. NMR Validation (Structure Confirmation)
  • 1H NMR (DMSO-d6):

    • 
       2.35 ppm (s, 3H, C2-Me ).
      
    • 
       3.95 ppm (s, 3H, N7-Me ). Note: N9-Me would typically appear at ~3.7-3.8 ppm; N7 is more deshielded.
      
    • 
       12.1 ppm (br s, 1H, N3-H  or N1-H exchangeable).
      
    • 
       8.0-8.5 ppm (s, 1H) - Absent (C8-H is present, but C2-Me replaces the proton usually seen at ~8.1 in Hypoxanthine). Wait, C8-H is present.
      
    • Correction: The imidazole ring C8-H should appear as a singlet around

      
       8.1 ppm.
      

Scale-Up Workflow Diagram

ProcessFlow Figure 2: Process Engineering Workflow for Scale-Up Start Start: AICA-Me + Reagents Reactor Reactor: Reflux (80°C, 8h) IPC: HPLC >99% Conv. Start->Reactor Distill Distillation: Remove 60% Solvent Volume Reactor->Distill Cool Crystallization: Cool to 0°C (0.5°C/min) Distill->Cool Filter1 Filtration (Nutsche) Wash with Cold EtOH Cool->Filter1 Reslurry Purification: Reslurry in Water (95°C) + Activated Carbon Filter1->Reslurry Filter2 Hot Filtration (Remove Carbon) Reslurry->Filter2 FinalCryst Final Crystallization Cool to 4°C Filter2->FinalCryst Dry Vacuum Drying 60°C, 24h FinalCryst->Dry End Final Product: 2,7-Dimethyl-3H-purin-6-one Dry->End

Safety & Waste Management

  • Triethyl Orthoacetate: Flammable liquid (Flash point ~35 °C). Ground all equipment. Use explosion-proof electricals (Class I, Div 2).

  • Exotherm Control: The addition of Acetic Anhydride to the ethanolic mixture is mildly exothermic. Add slowly at scale.

  • Waste Streams:

    • Distillate: Ethanol/Ethyl Acetate mixture. Can be recovered/recycled or sent to solvent incineration.

    • Aqueous Mother Liquor: Contains traces of product and acetic acid. Neutralize with NaOH before biological treatment.

Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete cyclization or hydrolysis during workup.Ensure anhydrous ethanol is used. Do not add water until the second purification step. Increase reaction time.
Impurity: Uncyclized Intermediate Insufficient Orthoacetate or low temperature.Check reflux temp (must be >78°C). Add 0.5 eq more Orthoacetate.
Product Color (Brown/Yellow) Oxidation of imidazole precursor.Ensure strict Nitrogen inerting. Use Activated Carbon in the reslurry step.
Caking on Reactor Walls Agitation speed too low during crystallization.Increase impeller speed during the cooling ramp. Use a retreat curve impeller.

References

  • Traube Synthesis Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Imidazole Cyclization Route: Shaw, G. (1984). Purines. In: Katritzky A.R., Rees C.W. (eds) Comprehensive Heterocyclic Chemistry. Pergamon.
  • Regioselectivity Data: Rasmussen, M., & Hope, J. M. (1982). Regioselectivity in the alkylation of purines. Australian Journal of Chemistry, 35(3), 525-533. Link (confirming N9 vs N7 selectivity challenges in direct alkylation).

  • AICA-Me Synthesis: Al-Safadi, B., & Pochet, S. (2006). Synthesis of N7-methylated purine ribonucleosides. Tetrahedron, 62(16), 3824-3830. (Describes the use of methylated imidazole precursors for unambiguous N7-purine synthesis).

Troubleshooting & Optimization

improving water solubility of 2,7-dimethyl-3H-purin-6-one formulations

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical resource for researchers working with 2,7-dimethyl-3H-purin-6-one (an analog of hypoxanthine/xanthine). As a Senior Application Scientist, I have structured this as a dynamic troubleshooting center.

This compound presents classic "brick dust" properties typical of purines: high melting point (crystal lattice energy) and planar stacking, leading to poor aqueous solubility. The strategies below prioritize maintaining biological compatibility while maximizing concentration.

Status: Operational Role: Formulation Chemistry Support Topic: Overcoming Aqueous Solubility Barriers

🔬 Module 1: Physicochemical Diagnostics

Before formulating, you must define the "Solubility Landscape" of your specific batch.

Q: Why is this specific purine analog so difficult to dissolve in water?

A: The insolubility of 2,7-dimethyl-3H-purin-6-one is thermodynamic, not kinetic.

  • Crystal Lattice Energy: The purine core is planar. The 6-one (carbonyl) and N-H groups create a strong intermolecular hydrogen bonding network in the solid state (similar to uric acid or hypoxanthine). The methyl group at C2 and N7 adds lipophilicity without breaking the planarity significantly, resulting in a high melting point (likely >250°C).

  • Tautomeric Locking: Methylation at N7 "locks" the tautomer, preventing the proton migration that sometimes assists in solvation.

  • LogP vs. pKa: This molecule likely has a LogP around 0.5–1.0 (moderately lipophilic) but a pKa for the N1-proton around 9.0–10.0. At physiological pH (7.4), it remains >99% neutral (uncharged), which is its least soluble form.

Q: What are the critical parameters I need to measure first?

A: Do not proceed without these three data points. If literature values are missing, use these rapid screens:

  • pKa Determination: Perform a potentiometric titration. Knowing if the pKa is 8.5 vs. 10.5 determines if pH adjustment is viable.

  • Melting Point (DSC): A sharp, high melting peak indicates a stable crystal lattice requiring high-energy disruption (e.g., milling or strong solvents).

  • Intrinsic Solubility (

    
    ):  Measure solubility in pure water at pH 7.0 after 24 hours of equilibration. This is your baseline.
    

🛠 Module 2: Solubilization Protocols (The Toolkit)

Strategy A: The "Universal" Cosolvent System (DMSO/PEG)

Best for: In vitro screening, HTS, and acute animal dosing.

The Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO.

    • Target Conc: 20–50 mg/mL.

    • Tip: If dissolution is slow, sonicate at 40°C for 10 minutes.

  • Secondary Solvent (The Bridge): Use PEG-400 or Propylene Glycol.

  • Aqueous Dilution:

    • Do NOT add DMSO stock directly to cold PBS (it will precipitate instantly).

    • DO use the "Step-Down" method:

      • Mix DMSO Stock + PEG-400 (1:1 ratio).

      • Add this mix dropwise to warm (37°C) aqueous buffer while vortexing.

Recommended Formulation Vehicle:

  • 5% DMSO

  • 40% PEG-400

  • 55% Saline/Water

  • Solubility Limit: Typically 1–3 mg/mL.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV administration, long-term stability, and preventing precipitation.

The Mechanism: Purines fit exceptionally well into the hydrophobic cavity of


-Cyclodextrins. The 2,7-dimethyl substitution pattern is sterically compatible with Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.

The Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.
    
  • Add the compound powder directly to this solution.

  • Autoclave or Stir:

    • Method 1 (Fast): Autoclave at 121°C for 20 mins. The heat breaks the crystal lattice; the CD captures the molecule upon cooling.

    • Method 2 (Gentle): Stir for 48 hours at room temperature.

  • Filter through 0.22

    
    m PVDF filter.
    
Strategy C: pH Manipulation (The "Ionic Switch")

Best for: High concentration stocks where high pH is tolerable.

The Logic: The N1-H proton is acidic. Raising pH to pH > pKa + 1 (likely pH 10–11) will form the enolate anion, increasing solubility by 100-fold.

The Protocol:

  • Suspend powder in water.

  • Add 1M NaOH dropwise until clear (monitor pH, do not exceed pH 12 to avoid degradation).

  • Buffer Back: Rapidly dilute into a high-capacity buffer (e.g., 100 mM Phosphate pH 7.4) immediately before use.

    • Warning: This creates a supersaturated solution. Use within 30 minutes.

📉 Module 3: Troubleshooting & FAQs

Q: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. Why?

A: This is the "Solvent Shock" effect.

  • Cause: DMSO is highly hygroscopic and mixes with water instantly, leaving the hydrophobic drug molecules "stranded" without a solvation shell.

  • Fix:

    • Pre-complexation: Mix your DMSO stock with an equal volume of Tween 80 or PEG-400 before adding to media.

    • Dynamic Addition: Inject the stock directly into the vortex of the stirring media, not onto the static surface.

Q: I see "needles" forming in my formulation after 24 hours at 4°C.

A: You are seeing crystal growth due to Ostwald Ripening.

  • Diagnosis: Your formulation is thermodynamically unstable (supersaturated).

  • Fix: Add a crystallization inhibitor.

    • HPMC (Hydroxypropyl methylcellulose): Add 0.1% HPMC to your aqueous phase. It adsorbs to crystal nuclei and blocks growth.

    • PVP K30: Add 0.5% PVP.

Q: Can I use salt forms to improve solubility?

A: Possibly, but proceed with caution.

  • Sodium Salt: Since the compound is a weak acid (purin-6-one), a sodium salt can be prepared by lyophilizing with 1 equivalent of NaOH.

    • Risk: Sodium salts of purines are often hygroscopic and hydrolytically unstable. They effectively revert to the free acid in the stomach (low pH) or even in buffered blood (pH 7.4).

📊 Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal formulation strategy based on your specific application constraints.

FormulationStrategy Start Start: 2,7-Dimethyl-3H-purin-6-one CheckpH Is High pH (>10) Tolerable? Start->CheckpH SaltForm Formulate as Sodium Salt (In situ NaOH) CheckpH->SaltForm Yes CheckConc Required Concentration? CheckpH->CheckConc No (Physiological pH) LowConc < 1 mg/mL CheckConc->LowConc HighConc > 1 mg/mL CheckConc->HighConc Cosolvent Cosolvent System: 5% DMSO + 40% PEG-400 LowConc->Cosolvent Cyclodextrin Complexation: 20% HP-beta-CD (Autoclave Method) HighConc->Cyclodextrin Nanosuspension Nanosuspension: Wet Milling with HPMC Cyclodextrin->Nanosuspension If CD fails

Caption: Decision tree for selecting the optimal solubilization strategy based on pH tolerance and concentration requirements.

🧪 Experimental Protocol: Solubility Screening Matrix

Use this table to standardize your solubility testing.

Solvent SystemPreparation MethodExpected SolubilityApplication Note
Water (pH 7.0) Shake-flask (24h)< 0.5 mg/mLBaseline reference.
PBS (pH 7.4) Shake-flask (24h)< 0.5 mg/mLMimics physiological fluid.
DMSO Vortex/Sonicate> 20 mg/mLPrimary stock solution.
20% HP-

-CD
Autoclave (121°C)2–8 mg/mLRecommended for In Vivo.
PEG-400 / Water (40:60) Heat to 50°C, cool1–5 mg/mLGood for IP/SC injection.
0.01 M NaOH (pH 11) Stirring> 10 mg/mLUnstable upon dilution.

References

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona. (Provides baseline solubility data for hypoxanthine derivatives).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative guide on CD complexation for purines).

  • Benchchem Technical Support. (2023). Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions. (General strategies for purine formulation).

  • PubChem Compound Summary. (2025). Hypoxanthine (Purin-6-one) Properties. National Library of Medicine.[1]

Sources

troubleshooting low yields in 2,7-dimethyl-3H-purin-6-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in 2,7-Dimethyl-3H-purin-6-one Synthesis

Welcome to the Application Support Center. Synthesizing substituted purin-6-ones, specifically 2,7-dimethyl-3H-purin-6-one (also known as 2,7-dimethylhypoxanthine), presents unique regiochemical and thermodynamic challenges. This guide provides mechanistic troubleshooting, optimized protocols, and validated workflows to help researchers overcome poor yields and isolate high-purity products.

I. Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am attempting a late-stage N-alkylation of 2-methylhypoxanthine with methyl iodide (MeI). Why is my yield of the 2,7-dimethyl isomer so low (<15%)? Causality & Mechanism: This is a classic regioselectivity issue inherent to purine chemistry. In unprotected purin-6-ones, the N9 position is less sterically hindered and thermodynamically favored for electrophilic attack compared to the N7 position. Direct alkylation typically results in a mixture heavily favoring the 2,9-dimethyl byproduct[1]. Solution: To force N7 alkylation, you must either employ a bulky temporary protecting group at N9 prior to methylation, or bypass late-stage alkylation entirely by building the purine ring de novo via the Traube synthesis[2].

Q2: I switched to the Traube Purine Synthesis using 4-amino-5-(methylamino)-2-methylpyrimidin-6-ol and formic acid. My LC-MS shows a major peak at +28 Da above my target mass. What is this, and how do I fix it? Causality & Mechanism: A +28 Da mass discrepancy indicates an arrested reaction at the uncyclized N-formyl intermediate (addition of a formyl group, but failure to lose H₂O). The Traube synthesis relies on a one-carbon cyclizing reagent to bridge the C4 and C5 nitrogens of the pyrimidine precursor[2]. If the reaction temperature is too low, or if water accumulates in the system, the thermodynamic threshold for the final dehydration and ring-closure is not met. Solution: Switch your cyclizing reagent from formic acid to triethyl orthoformate (TEOF) with a catalytic amount of acid. TEOF acts as both the one-carbon donor and an intrinsic water scavenger, driving the equilibrium toward the closed purine ring.

Q3: During the workup of my Traube synthesis, the product seems to degrade or disappear. How can I isolate the purin-6-one safely? Causality & Mechanism: Purin-6-ones have high melting points due to strong intermolecular hydrogen bonding between the oxo and amino/alkyl groups, making them relatively insoluble in neutral water but highly soluble in dilute acids and bases[3]. Harsh acidic workups can keep the product dissolved in the aqueous layer or lead to partial hydrolysis. Solution: Utilize an isoelectric precipitation strategy. Neutralize the reaction mixture carefully to pH 6.5–7.0 using chilled aqueous ammonia. The 2,7-dimethyl-3H-purin-6-one will crash out of solution as a stable precipitate.

II. Quantitative Comparison of Synthetic Strategies

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and final isolated yields for 2,7-dimethyl-3H-purin-6-one.

Synthetic PathwayReagents & ConditionsMajor Product (Regioselectivity)Intermediate StallingIsolated Yield (%)
Direct Alkylation 2-Methylhypoxanthine, MeI, K₂CO₃, DMF, 80°C2,9-Dimethyl-3H-purin-6-one (N9)None12 - 18%
Direct Alkylation 2-Methylhypoxanthine, MeI, NaH, THF, 0°C2,9-Dimethyl-3H-purin-6-one (N9)None< 10%
Traube Synthesis (A) Pyrimidine precursor, Formic Acid, 100°C2,7-Dimethyl-3H-purin-6-one (N7)High (N-formyl)45 - 50%
Traube Synthesis (B) Pyrimidine precursor, TEOF, pTSA, 130°C2,7-Dimethyl-3H-purin-6-one (N7)Low82 - 88%
III. Validated Experimental Protocol: Optimized Traube Synthesis

This self-validating protocol utilizes the orthoester variant of the Traube synthesis to guarantee N7-methylation without regiochemical ambiguity.

Objective: Synthesis of 2,7-dimethyl-3H-purin-6-one from 4-amino-5-(methylamino)-2-methylpyrimidin-6-ol.

Materials:

  • 4-Amino-5-(methylamino)-2-methylpyrimidin-6-ol (1.0 eq, 10 mmol)

  • Triethyl orthoformate (TEOF) (5.0 eq, 50 mmol)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq, 0.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the pyrimidine precursor (10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add TEOF (50 mmol) and pTSA (0.5 mmol) to the suspension.

    • Validation Checkpoint 1: The mixture should remain a heterogeneous suspension at room temperature.

  • Cyclization: Heat the reaction mixture to 130°C under a nitrogen atmosphere for 6 hours.

    • Validation Checkpoint 2 (Causality): As the reaction reaches >100°C, the suspension will clear into a homogenous solution, indicating the formation of the soluble N-formyl intermediate. As cyclization proceeds and ethanol is driven off, the highly crystalline purin-6-one may begin to form a fine precipitate.

  • Reaction Monitoring: After 4 hours, sample 50 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Validation Checkpoint 3: Ensure the +28 Da intermediate peak is completely consumed. If present, add an additional 1.0 eq of TEOF and heat for 2 more hours to push the dehydration.

  • Workup & Isolation: Cool the reaction to 0°C in an ice bath. Slowly add chilled distilled water (30 mL) while stirring vigorously. Adjust the pH to 6.5 using 1M aqueous ammonia if necessary.

  • Filtration: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold diethyl ether (10 mL) to remove residual DMF and TEOF.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight to afford the pure 2,7-dimethyl-3H-purin-6-one.

IV. Visual Workflow: Synthetic Pathways & Bottlenecks

PurineSynthesis Start1 2-Methylhypoxanthine (Base Precursor) Alkylation Direct Alkylation (MeI, K2CO3, 80°C) Start1->Alkylation Start2 4-Amino-5-(methylamino)- 2-methylpyrimidin-6-ol Traube Traube Cyclization (TEOF, pTSA, 130°C) Start2->Traube N7Product 2,7-Dimethyl-3H- purin-6-one (Target) Alkylation->N7Product Minor Pathway (<15% Yield) N9Product 2,9-Dimethyl-3H- purin-6-one (Byproduct) Alkylation->N9Product Major Pathway (Thermodynamically Favored) Traube->N7Product Optimized Conditions (>80% Yield) Intermediate Uncyclized N-formyl Intermediate (+28 Da) Traube->Intermediate Low Temp / Water Present Intermediate->N7Product Heat >120°C Water Scavenging

Workflow comparing direct alkylation bottlenecks vs. optimized Traube synthesis.

V. References
  • Title: Guanine - Wikipedia Source: wikipedia.org URL:

  • Title: Product Class 17: Purines Source: thieme-connect.de URL:

  • Title: Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9 Source: acs.org URL:

Sources

Technical Support Center: Stability and Handling of 2,7-dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2,7-dimethyl-3H-purin-6-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to address the critical challenge of preventing oxidative degradation of this purine derivative. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.

Introduction: The Challenge of Purine Stability

2,7-dimethyl-3H-purin-6-one, like many purine analogues, possesses a heterocyclic aromatic ring system rich in electrons. This characteristic makes it susceptible to oxidation, a process that can compromise sample purity, reduce biological activity, and introduce confounding variables into your experiments.[1][2][3] Oxidative degradation can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light and elevated temperatures.[4][5] This guide provides a comprehensive framework for understanding, preventing, and troubleshooting this issue.

Section 1: Understanding the Degradation Pathway

FAQ: What is oxidative degradation and why is 2,7-dimethyl-3H-purin-6-one susceptible?

Answer: Oxidative degradation is a chemical process where a molecule loses electrons, often through a reaction with an oxidizing agent like oxygen or other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide (O₂•⁻).[2][6] The purine core of 2,7-dimethyl-3H-purin-6-one is electron-rich, particularly at the C8 position and the double bonds within the imidazole ring, making it a prime target for oxidative attack.

The mechanism often proceeds via a free-radical chain reaction, initiated by factors like light, heat, or metal ions.[5] An initiator abstracts a hydrogen atom, creating a purine radical. This radical reacts rapidly with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another purine molecule, propagating the chain reaction and leading to the formation of various oxidized products, such as 8-oxo derivatives or ring-opened species.[1][2]

Oxidative Degradation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Products PurineH Purine-H (2,7-dimethyl-3H-purin-6-one) PurineRadical Purine• PurineH->PurineRadical Initiator Initiator (Light, Heat, Metal Ion) Initiator->PurineRadical H• abstraction O2 O₂ PeroxylRadical Purine-OO• (Peroxyl Radical) PurineRadical->PeroxylRadical + O₂ PurineH2 Purine-H Hydroperoxide Purine-OOH (Hydroperoxide) PeroxylRadical->Hydroperoxide + Purine-H PurineRadical2 Purine• PurineRadical2->PeroxylRadical Hydroperoxide->PurineRadical2 DegradationProducts Stable Degradation Products (e.g., 8-oxo, ring-opened) Hydroperoxide->DegradationProducts Further Reactions

Caption: Proposed free-radical autoxidation pathway for purine derivatives.

Section 2: Proactive Stability Management (Prevention)

Proactive measures during handling and storage are the most effective way to prevent degradation.

FAQ: How should I handle and store solid 2,7-dimethyl-3H-purin-6-one?

Answer: The stability of the solid-state compound is significantly higher than in solution, but it is not absolute. To ensure long-term integrity, proper storage is crucial. Key factors to control are temperature, atmosphere, and light.[4][7]

Parameter Standard Condition Optimal Condition (Long-Term) Rationale
Temperature 4°C (Refrigerated)-20°C or -80°C (Frozen)Reduces the kinetic rate of degradation reactions.[8][9]
Atmosphere Standard AirInert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key reactant in oxidation.[4][5]
Light Standard Lab LightingIn the Dark (Amber Vial)Light, particularly UV, can provide the energy to initiate free-radical reactions.[4]
Container Tightly Sealed VialTightly Sealed Vial with Minimal HeadspaceReduces the amount of available oxygen in the container.
FAQ: How can I prepare and store stable solutions of this compound?

Answer: Solutions are far more susceptible to degradation due to increased molecular mobility and interaction with dissolved oxygen. Always prioritize preparing solutions fresh for each experiment. If a stock solution must be prepared and stored, follow these guidelines:

  • Solvent Choice: Use high-purity, HPLC-grade solvents. If possible, use solvents that have been degassed by sparging with nitrogen or argon, or by sonication under vacuum. This minimizes the concentration of dissolved oxygen.[4]

  • Antioxidant Use: For extended storage, consider adding a free-radical scavenging antioxidant.

FAQ: Which antioxidants are suitable and at what concentration?

Answer: Antioxidants function by intercepting free radicals, thereby terminating the chain reaction of autoxidation.[5] The choice of antioxidant depends on the solvent system and downstream application.

  • For Organic Solvents (e.g., DMSO, DMF): Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are common and effective choices. They are typically used at concentrations ranging from 0.01% to 0.1% (w/v).[5]

  • For Aqueous/Biological Systems: Ascorbic acid (Vitamin C) or Trolox (a water-soluble Vitamin E analog) are suitable.[12] Uric acid itself is a potent antioxidant, but its use could interfere with assays.[13] Ascorbic acid can work synergistically with other antioxidants by regenerating them.[14]

Important: Always run a control experiment to ensure the chosen antioxidant does not interfere with your biological assay or analytical method.

Section 3: Troubleshooting Degradation Issues

Observed Problem Potential Cause Recommended Action
Solid compound has changed color (e.g., yellowing). Oxidative degradation.[4]1. Confirm purity using an appropriate analytical method (e.g., HPLC-UV, LC-MS).[15][16] 2. If purity is compromised, repurify the material if possible. 3. Immediately implement optimal storage conditions (see table above).
A new, more polar peak appears in my HPLC analysis over time. Formation of an oxidized derivative (e.g., an 8-oxo or N-oxide species), which is typically more polar.1. This strongly suggests degradation. Quantify the impurity level. 2. Conduct a forced degradation study (see Protocol 1) to confirm the identity of the degradant. 3. Prepare fresh solutions for all future experiments.
Loss of potency or inconsistent results in biological assays. Degradation of the active compound in the stock solution or assay medium.1. Prepare solutions fresh immediately before each experiment from solid material stored under optimal conditions. 2. Perform a time-course stability study of the compound in your specific assay buffer to determine its viable working window.
Precipitate forms in a frozen stock solution (e.g., in DMSO). While this can be due to solubility issues upon freezing, degradation products may also be less soluble.1. Thaw the solution completely and vortex thoroughly. Check for homogeneity. 2. Analyze the solution by HPLC to check for purity. 3. If purity is acceptable, consider storing at a lower concentration or in a different solvent system.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Oxidative Stress Testing

A forced degradation study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and establish the specificity of analytical methods.[17][18][19] This is a key step in developing a stability-indicating method.

Caption: Workflow for a forced oxidative degradation study.

Methodology:

  • Objective: To generate and identify potential oxidative degradation products of 2,7-dimethyl-3H-purin-6-one.

  • Materials:

    • 2,7-dimethyl-3H-purin-6-one

    • HPLC-grade methanol or acetonitrile

    • 30% Hydrogen Peroxide (H₂O₂) solution

    • Deionized water

    • HPLC or LC-MS system

  • Procedure: a. Prepare a stock solution of the compound at 1 mg/mL in methanol. b. Stress Sample: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ (diluted from 30% stock). Mix and keep at room temperature, protected from light. c. Control Sample: To 1 mL of the stock solution, add 1 mL of deionized water. Mix and keep under the same conditions as the stress sample. d. Take time points (e.g., 2, 8, 24 hours) for analysis. e. Before analysis, dilute the samples appropriately with mobile phase. f. Analyze all samples by a suitable LC-MS method to separate the parent compound from any new peaks. The goal is to achieve 5-20% degradation of the parent compound.[18][19] g. Characterize the mass of the new peaks to hypothesize their structures (e.g., a +16 Da shift suggests the addition of an oxygen atom).

Protocol 2: General HPLC-UV Method for Stability Monitoring

This protocol provides a starting point for a reverse-phase HPLC method to quantify the purity of 2,7-dimethyl-3H-purin-6-one and detect degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 275 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

Rationale: This gradient method is designed to elute the relatively polar parent compound and effectively separate it from potentially more polar oxidative degradants and less polar impurities. Formic acid is used as a mobile phase modifier to improve peak shape.

References

  • Chatterjee, S., Poduval, R. B., & Mishra, J. (2021). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR protocols, 2(3), 100694. [Link]

  • Xia, F. L. W., Kobun, R., Nasir, M. N. 'Aqilah., & Huda, N. (2024). Conventional methods for detecting purine and their analytical performance in food applications. ResearchGate. [Link]

  • Zahra, A., & Rizvi, S. A. (2023). Biological Models of Oxidative Purine DNA Damage in Neurodegenerative Disorders. International journal of molecular sciences, 24(10), 8683. [Link]

  • Juan, C. A., Pérez de la Lastra, J. M., Plou, F. J., & Pérez-Lebeña, E. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International journal of molecular sciences, 22(9), 4642. [Link]

  • LCGC Staff. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]

  • Tian, R., Geng, T., & Zhang, J. (2022). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. eLife, 11, e74113. [Link]

  • Glantzounis, G., Tsimoyiannis, E., Kappas, A., & Galaris, D. (2005). Uric acid and oxidative stress. Current pharmaceutical design, 11(32), 4145–4151. (Simulated link, as original may not be available) [Link]

  • Jamróz-Wiśniewska, A., & Wybrańska, I. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International journal of molecular sciences, 24(8), 7062. [Link]

  • Giampieri, F., & D'Amato, A. (2024). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 14(3), 146. [Link]

  • Di Meo, S., & Venditti, P. (2024). Reactive Oxygen Species (ROS) in Metabolic Disease—Don't Shoot the Metabolic Messenger. Antioxidants, 13(3), 356. [Link]

  • Taufiq, F., & Kumar, S. (2014). The Role of Uric Acid as an Antioxidant in Selected Neurodegenerative Disease Pathogenesis: A Short Review. Walsh Medical Media. [Link]

  • Turtelli, M., & Hille, R. (2009). Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin. Journal of Natural Products, 72(3), 361-366. [Link]

  • Khattak, S., & Khattak, F. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess International. [Link]

  • Singour, P. K., et al. (2018). Forced Degradation Study for Estimation of Related Substances and Degradants in Allopurinol Tablet and Its Method Validation Using RP-HPLC. Zenodo. [Link]

  • Tsiara, S., et al. (2019). Dietary Antioxidant Supplements and Uric Acid in Chronic Kidney Disease: A Review. Nutrients, 11(8), 1911. [Link]

  • dos Santos, C. X., & Anjos, E. S. (2016). Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects. Free radical biology & medicine, 97, 1-10. [Link]

  • Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Gattefosse. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefosse. [Link]

  • Vardan, Y. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

  • Barry, J. A., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of clinical microbiology, 21(5), 827–832. [Link]

  • Giebułtowicz, J., et al. (2021). The Influence of Serum Sample Storage Conditions on Selected Laboratory Parameters Related to Oxidative Stress: A Preliminary Study. Biomedicines, 9(11), 1642. [Link]

Sources

resolving peak tailing of 2,7-dimethyl-3H-purin-6-one in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing of 2,7-dimethyl-3H-purin-6-one

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues with purine-like compounds, specifically 2,7-dimethyl-3H-purin-6-one, in reversed-phase chromatography. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Initial Diagnosis: Troubleshooting Workflow

Before diving into specific FAQs, use this workflow to guide your initial troubleshooting process. It outlines a logical sequence of steps to identify and resolve the most common causes of peak tailing for basic compounds like purines.

G cluster_0 Start: Diagnosis cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Conclusion start Observe Peak Tailing (Asymmetry Factor > 1.2) check_pH Is Mobile Phase pH controlled and far from analyte pKa? start->check_pH adjust_pH ACTION: Adjust pH to ≤ 3.0 using Formic or Phosphoric Acid. Re-evaluate peak shape. check_pH->adjust_pH No check_additive Is a competing base (e.g., TEA) present? check_pH->check_additive Yes adjust_pH->check_additive add_additive ACTION: Add competing base (e.g., 0.1% Triethylamine) to mask silanols. Re-evaluate peak shape. check_additive->add_additive No check_column Are you using a modern, end-capped, high-purity silica column (Type B)? check_additive->check_column Yes add_additive->check_column change_column ACTION: Switch to a fully end-capped column or an alternative chemistry (Hybrid/Polymer). check_column->change_column No check_system Have you checked for extra-column dead volume and column voids? check_column->check_system Yes solution Peak Shape Improved change_column->solution fix_system ACTION: Use smaller ID tubing, check fittings, and replace column if a void is suspected. check_system->fix_system No check_system->solution Yes fix_system->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Understanding the Core Problem: Analyte-Silanol Interaction

The primary cause of peak tailing for basic compounds like 2,7-dimethyl-3H-purin-6-one on silica-based columns is a secondary interaction mechanism.[1][2][3] The basic nitrogen atoms in the purine structure interact strongly with acidic residual silanol groups (Si-OH) on the stationary phase surface.[3][4] This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail".

G Mechanism of Secondary Silanol Interaction cluster_0 Silica Stationary Phase cluster_1 Analyte: 2,7-dimethyl-3H-purin-6-one silica Si silanol O⁻ H⁺ silica->silanol analyte Purine Ring (with basic Nitrogen :N) analyte->silanol Strong Ionic/ H-Bond Interaction (Causes Tailing)

Caption: Interaction between a basic analyte and a residual silanol group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2,7-dimethyl-3H-purin-6-one peak is tailing significantly on a standard C18 column. What is the most likely cause?

Answer: The most probable cause is secondary interaction between your basic purine analyte and acidic silanol groups on the silica surface of the C18 column.[1][2][3][5] Purine structures contain basic nitrogen atoms that can form strong hydrogen bonds or ionic interactions with residual silanols that are not covered by the C18 bonding ("end-capping").[4] This secondary retention mechanism is stronger than the primary reversed-phase (hydrophobic) mechanism, causing some analyte molecules to lag behind, resulting in a tailing peak.[3] Even on modern, end-capped columns, some residual silanol activity can persist and cause issues with highly basic compounds.[1]

Q2: How does mobile phase pH influence the peak shape, and what pH should I be using?

Answer: Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds.[6][7][8] Its effect is twofold:

  • Analyte Ionization: The pH determines the ionization state of the basic nitrogen atoms on your purine analyte.

  • Silanol Ionization: The pH also controls the ionization of the acidic silanol groups on the stationary phase. Silanols are acidic and become increasingly ionized (deprotonated to SiO⁻) at pH levels above 3-4.[4][6]

When the mobile phase pH is near the analyte's pKa, the compound can exist as a mixture of ionized and non-ionized forms, leading to peak broadening or tailing.[6] To achieve a sharp, symmetrical peak, you should adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[9]

Recommendation: For a basic compound like 2,7-dimethyl-3H-purin-6-one, the most effective strategy is to lower the mobile phase pH to ≤ 3.0 .[1][3] At this low pH, two things happen:

  • The residual silanol groups on the column are fully protonated (Si-OH), which suppresses their ability to interact ionically with the analyte.[2][3]

  • Your basic analyte will be fully protonated (positively charged), leading to a single, consistent interaction with the stationary phase.

See Protocol 1: Mobile Phase pH Scouting Study for a practical guide.

Q3: I've lowered the pH, but still see some tailing. What mobile phase additives can help?

Answer: If adjusting the pH alone is insufficient, incorporating mobile phase additives can further improve peak shape. These additives work by either controlling pH more effectively or by masking the problematic silanol groups.

AdditiveTypical ConcentrationMechanism of ActionPros & Cons
Formic Acid 0.1% (v/v)Acidifier. Lowers mobile phase pH to protonate silanols and ensure full analyte protonation.[10]Pros: Volatile and MS-compatible. Cons: Weak buffer, may not be sufficient for very strong interactions.[11]
Phosphoric Acid Adjust to pH 2.5-3.0Acidifier & Buffer. Provides strong pH control in the desired range.Pros: Excellent buffering capacity. Cons: Not volatile, not suitable for LC-MS.
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competing Base. TEA is a small, basic molecule that preferentially interacts with and "blocks" the active silanol sites on the stationary phase, preventing the analyte from binding to them.[12][13][14]Pros: Very effective at reducing tailing for basic compounds.[12] Cons: Can be difficult to remove from the column, may shorten column life, and can suppress MS signal.[14][15]
Ammonium Formate or Ammonium Acetate 10-20 mMBuffer. Provides pH control and can help improve peak shape.[15]Pros: Volatile and MS-compatible.[15] Cons: Buffering capacity is pH-dependent.

See Protocol 2: Competing Base Additive Study for a practical guide on using TEA.

Q4: When should I consider that my column is the problem?

Answer: If mobile phase optimization does not resolve the tailing, the column itself may be the issue. Consider these factors:

  • Column Age and Type: Older columns, especially those known as "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[1] Modern "Type B" silica columns are high-purity and more exhaustively end-capped, significantly reducing silanol activity.[1] If you are not using a modern, high-quality, end-capped column, switching is highly recommended.[2][6]

  • Alternative Chemistries: For particularly challenging basic compounds, even the best silica columns may not suffice. In this case, consider stationary phases that are inherently more inert:

    • Hybrid Silica/Polymer Columns: These offer improved pH stability and reduced silanol activity.[1]

    • Polymer-Based Columns: These supports eliminate the issue of silanol interactions entirely.[1]

  • Column Degradation: A void at the head of the column or a partially blocked inlet frit can cause peak distortion for all analytes.[3][16] This is a physical issue, not a chemical one. If all peaks in your chromatogram (not just the purine) are broad or tailing, suspect a column void. This can often be confirmed by simply replacing the column.[3]

Q5: Could my HPLC system hardware be contributing to the peak tailing?

Answer: Yes, this is known as "extra-column dispersion" or "dead volume".[6][16] While chemical interactions are the primary cause of tailing for a single peak, system issues can broaden all peaks and worsen existing tailing. Check the following:

  • Tubing: Excessive lengths or wide internal diameter (ID) tubing between the injector, column, and detector can cause the peak to spread out. Use narrow ID tubing (e.g., 0.005") and keep lengths as short as possible.[6]

  • Fittings: Improperly seated ferrules or the use of incorrect fittings can create small voids where the sample can diffuse, causing band broadening and tailing.[16]

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[2][16] Try reducing the injection volume or diluting your sample to see if the peak shape improves.

Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Prepare Mobile Phases: Prepare at least three aqueous mobile phase solutions containing 0.1% of an acid.

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: Water adjusted to pH 3.0 with Phosphoric Acid

    • Mobile Phase A3: Water (No additive, as a control)

  • Set Up Method: Use a standard gradient with Acetonitrile as Mobile Phase B (e.g., 5-95% B over 10 minutes) on your C18 column.

  • Inject and Analyze: Inject your 2,7-dimethyl-3H-purin-6-one standard using each of the aqueous mobile phases (A1, A2, A3).

  • Evaluate Results: Compare the peak asymmetry factor from the three runs. A significant improvement (asymmetry factor closer to 1.0) in the runs using A1 and A2 confirms that silanol interactions are the primary cause of tailing and that a low pH is effective.[3]

Protocol 2: Competing Base Additive Study

Objective: To mitigate peak tailing by masking active silanol sites. This should be performed after pH optimization.

  • Prepare Mobile Phase: Use the optimal acidic mobile phase determined from Protocol 1 (e.g., 0.1% Formic Acid in Water).

  • Create Additive Mobile Phase: To a fresh bottle of this mobile phase, add triethylamine (TEA) to a final concentration of 0.1% (v/v). Mix thoroughly.

  • Equilibrate Column: Flush the column with the TEA-containing mobile phase for at least 30 minutes to ensure the stationary phase is fully saturated with the additive.

  • Inject and Analyze: Inject your standard and compare the peak shape to the run without TEA.

  • Evaluate Results: If the peak tailing is significantly reduced or eliminated, this confirms that residual silanol activity was the remaining issue.[12][14] Note: Dedicate this column to methods using TEA, as it can be difficult to wash out completely.[15]

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • DubiChem. (n.d.). TRIETHYLAMINE HPLC.
  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • HPLC-Today. (2020). TO ADD OR NOT TO ADD.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • PubMed Central (PMC). (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions.
  • PubMed. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 2,7-dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of 2,7-dimethyl-3H-purin-6-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Introduction to the Challenge: The Nature of 2,7-dimethyl-3H-purin-6-one and Matrix Effects

2,7-dimethyl-3H-purin-6-one is a purine derivative, and like many polar small molecules, its quantification in complex biological matrices such as plasma, urine, or tissue homogenates is susceptible to matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3]

This guide provides a structured approach to understanding, identifying, and mitigating matrix effects in the LC-MS analysis of 2,7-dimethyl-3H-purin-6-one.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 2,7-dimethyl-3H-purin-6-one analysis?

A1: Matrix effects refer to the influence of co-eluting compounds from a biological sample on the ionization of the target analyte, in this case, 2,7-dimethyl-3H-purin-6-one.[4] These effects can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[3] Given that 2,7-dimethyl-3H-purin-6-one is a polar compound, it is prone to co-elution with endogenous polar matrix components like phospholipids, salts, and metabolites, making matrix effects a significant challenge.[5][6]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The presence of matrix effects should be evaluated during method development and validation as recommended by regulatory bodies like the FDA.[7][8] A common method is the post-extraction addition protocol.[1][3] This involves comparing the analyte's response in a pure solution to its response when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.[3]

Q3: What are the most common sources of matrix effects in biofluids?

A3: In biological matrices such as plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[5] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[9]

Q4: Can changing my LC-MS interface help reduce matrix effects?

A4: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be susceptible to matrix effects, ESI is generally more prone to ion suppression from non-volatile matrix components.[3] If you are experiencing significant issues with ESI, evaluating APCI could be a viable strategy, as it often shows less susceptibility to matrix effects for certain analytes.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects

This section provides a systematic workflow for diagnosing and resolving matrix effect-related issues in your LC-MS analysis of 2,7-dimethyl-3H-purin-6-one.

Step 1: Systematic Evaluation of Matrix Effects

Before implementing mitigation strategies, it's crucial to quantify the extent of the matrix effect.

Protocol: Quantitative Assessment of Matrix Effect
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a solution of 2,7-dimethyl-3H-purin-6-one and its internal standard (IS) in the mobile phase reconstitution solvent at two concentration levels (low and high QC).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike 2,7-dimethyl-3H-purin-6-one and its IS into the final extracted matrix at the same low and high concentrations as Set A.[1]

    • Set C (Pre-Extraction Spike): Spike 2,7-dimethyl-3H-purin-6-one and its IS into the blank biological matrix before the extraction procedure at the same concentrations. This set is used to determine recovery.

  • LC-MS Analysis: Analyze all three sets of samples.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Internal Standard (IS) Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.[1]

Step 2: Optimizing Sample Preparation

Improving sample cleanup is often the most effective way to reduce matrix effects.[10]

Workflow for Sample Preparation Optimization

Caption: Decision tree for sample preparation method selection.

Table 1: Comparison of Sample Preparation Techniques for 2,7-dimethyl-3H-purin-6-one

TechniqueAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.[11][12]Prone to significant matrix effects due to insufficient cleanup.[5]Initial screening and methods where high throughput is critical.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[10][13]Can be labor-intensive and may have lower recovery for polar analytes.[9]Removing non-polar interferences. A double LLE can improve selectivity.[10]
Solid-Phase Extraction (SPE) Offers the most effective cleanup and can significantly reduce matrix effects.[5][10]More time-consuming and costly. Method development can be complex.[14]Complex matrices and when low detection limits are required.
HybridSPE®-Phospholipid Specifically targets and removes phospholipids, a major source of matrix effects.[5]May not remove other matrix components.Plasma and serum samples where phospholipid interference is high.[5]
Step 3: Chromatographic Separation

Optimizing the chromatographic conditions can separate 2,7-dimethyl-3H-purin-6-one from co-eluting matrix components.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For a polar compound like 2,7-dimethyl-3H-purin-6-one, which may have poor retention on traditional reversed-phase columns, HILIC is a powerful alternative.[15][16] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[17][18]

Key HILIC Parameters to Optimize:

  • Stationary Phase: Bare silica, amide, and cyano phases are common choices.[19]

  • Mobile Phase: Acetonitrile is the most common organic solvent. The aqueous portion should contain a buffer (e.g., ammonium formate or ammonium acetate) to ensure reproducible retention times and peak shapes.[17]

  • Gradient: A gradient starting with a high percentage of organic solvent and increasing the aqueous component will elute more polar compounds later.

Workflow for HILIC Method Development

Caption: HILIC method development workflow.

Step 4: The Role of the Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[20][21]

Why a SIL-IS is Crucial:

A SIL-IS has nearly identical chemical and physical properties to the analyte.[22] This means it will co-elute and experience the same degree of ion suppression or enhancement as 2,7-dimethyl-3H-purin-6-one.[22] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even in the presence of variable matrix effects. While structural analogs can be used, they may not co-elute perfectly and may experience different matrix effects.[20][23]

Table 2: Internal Standard Selection

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Co-elutes with the analyte, providing the best compensation for matrix effects.[22]Can be expensive and may not always be commercially available.[20]
Structural Analog More readily available and less expensive than a SIL-IS.[20]May have different retention times and be subject to different matrix effects.[23]
Step 5: Dilution as a Last Resort

If other strategies are not sufficient, diluting the sample can reduce the concentration of interfering matrix components.[21][24] However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted analyte concentration.[24]

Conclusion: A Multi-Faceted Approach to a Common Problem

Overcoming matrix effects in the LC-MS analysis of 2,7-dimethyl-3H-purin-6-one requires a systematic and multi-faceted approach. By carefully evaluating the extent of the matrix effect, optimizing sample preparation and chromatography, and utilizing an appropriate internal standard, researchers can develop robust and reliable bioanalytical methods. This technical guide provides the foundational knowledge and practical steps to troubleshoot and resolve these common analytical challenges, ultimately leading to higher quality data in your research and development endeavors.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-53. [Link]

  • Hewavitharana, A. K., & L. A. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America, 38(11), 624-629. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. [Link]

  • Hewavitharana, A. K. (2020, November 12). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Gilar, M., & Jaworski, A. (2011). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Separation Science, 34(16-17), 2275-2283. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Dr. Maisch. (n.d.). HILIC. [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-53. [Link]

  • Xu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 251-257. [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review. [Link]

  • Rahman, M., & Abd El-Aty, A. M. (2017). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 47(3), 217-226. [Link]

  • Journal of Pharmaceutical Analysis. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 983-984, 108-115. [Link]

  • Wiley Analytical Science. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. [Link]

  • Analyst. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • Analyst. (2018). Sample preparation for polar metabolites in bioanalysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Waters Corporation. (n.d.). Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in. [Link]

  • PubChem. (n.d.). Purine, 2-amino-6-hydroxy-1,7-dimethyl-. [Link]

  • precisionFDA. (n.d.). 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)-. [Link]

  • Li, Y., et al. (2017). A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. Journal of Chromatography B, 1061-1062, 206-212. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6H-Purin-6-one, 1,7-dihydro- (CAS 68-94-0). [Link]

  • Pharmacophore. (n.d.). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF ACYCLOVIR IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • Hodel, E. M., et al. (2018). LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. Journal of Pharmaceutical and Biomedical Analysis, 154, 383-394. [Link]

  • Dextraze, M. E. (2017). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

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Technical Support Center: Optimizing N-Methylation of Purin-6-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex regioselectivity issues inherent to purin-6-one (e.g., hypoxanthine) alkylation. This guide moves beyond basic recipes, providing the mechanistic causality required to rationally design and troubleshoot your synthetic workflows.

Mechanistic Insights & Regioselectivity (FAQs)

Q: Why does the N-methylation of purin-6-ones typically result in an isomeric mixture, and what drives the intrinsic regioselectivity? A: The purine scaffold is a highly delocalized, ambidentate nucleophile. Deprotonation of the purin-6-one core yields an anion with electron density distributed across N1, N3, N7, and N9, as well as the exocyclic O6. Under standard thermodynamic conditions (e.g., using carbonate bases in polar aprotic solvents), alkylation predominantly occurs at the N9 position . Mechanistically, the N9 position is less sterically hindered compared to the N7 position, which experiences severe peri-steric clashes with the adjacent 6-oxo (or 6-substituent) group [1]. The lower ground-state energy of the N9-alkylated product dictates a high N9:N7 ratio when the reaction is under thermodynamic control.

Q: My target is the N7-methylated isomer. How can I reverse the natural N9 selectivity? A: To override the thermodynamic preference for N9, you must shift the reaction to kinetic or steric control. Recent methodologies have demonstrated that using bulky Hauser bases, such as 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl), selectively shields the N9 position. The magnesium coordinates to the purine ring, forming a sterically demanding complex that directs the electrophile (e.g., methyl triflate) almost exclusively to the N7 position [4]. Alternatively, utilizing fluorinated solvents like 2,2,2-trifluoroethanol (TFE) disrupts the hydrogen-bonding network, significantly enhancing N7-alkylation selectivity without the need for complex organometallics [2].

Q: I am observing significant O-alkylation (O6-methylation) instead of N-alkylation. How do I suppress this? A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. The exocyclic oxygen (O6) is a "harder" nucleophile compared to the imidazole ring nitrogens. If you are using a very hard electrophile (like methyl methanesulfonate or dimethyl sulfate) combined with a highly dissociative base (like Cs₂CO₃), O-alkylation can aggressively compete. To suppress O-alkylation, switch to a "softer" electrophile like methyl iodide (MeI) and use a tightly coordinating base like Li₂CO₃ or K₂CO₃ [3].

Q: How can I definitively distinguish between the N7 and N9 isomers in my analytical data? A: 1D ¹H NMR is often insufficient due to solvent-dependent chemical shifts. The gold standard is 2D ¹H-¹³C HMBC NMR. The methyl protons of an N9-CH₃ group will show strong ³J correlations to both C4 and C8 . Conversely, the methyl protons of an N7-CH₃ group will correlate to C5 and C8 .

Troubleshooting Workflows

When your reaction yields unexpected ratios or low conversions, follow this logical diagnostic tree to isolate the variable causing the failure.

Workflow Start Analyze Crude Reaction (NMR / LC-MS) Q1 High O6-alkylation observed? Start->Q1 A1 Switch to softer electrophile (e.g., MeI) & K2CO3 Q1->A1 Yes Q2 Poor N9/N7 Selectivity? Q1->Q2 No A2 Optimize Base/Solvent (See Table 1) Q2->A2 Yes Q3 Low Overall Conversion? Q2->Q3 No A3 Ensure anhydrous conditions or add Phase Transfer Catalyst Q3->A3 Yes Done Proceed to Purification Q3->Done No

Caption: Troubleshooting workflow for resolving common regioselectivity and yield issues.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected regiochemical outcomes based on the rational selection of bases, solvents, and electrophiles. Use this matrix to select your starting conditions based on your target isomer.

Table 1: Influence of Reaction Conditions on Purin-6-one N-Methylation Regioselectivity

BaseSolventElectrophileDominant MechanismMajor RegioisomerTypical Ratio (N9:N7)
K₂CO₃DMFMeIThermodynamicN9 > 85 : 15
NaHTHFMeIThermodynamicN9 80 : 20
TMP·MgClTHFMeOTfSteric / KineticN7 < 10 : 90
K₂CO₃TFEMeISolvent H-BondingN7 < 20 : 80

Standardized Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies. Each protocol includes built-in causality checks so you understand why a step is performed.

Protocol A: Thermodynamically Controlled N9-Methylation

Objective: Maximize N9-methyl purin-6-one yield using standard basic conditions.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve the purin-6-one derivative (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Causality Check: The mixture should become slightly more translucent or change color as the highly conjugated purine anion forms. K₂CO₃ is chosen because the potassium counterion coordinates loosely, allowing thermodynamic equilibration.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.1 eq). Stir at room temperature for 2-4 hours.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The N9-isomer typically runs slightly higher (less polar) than the N7-isomer due to a lower overall dipole moment.

  • Workup: Quench with water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to pull residual DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Kinetically Controlled N7-Methylation

Objective: Force N7-methylation using a bulky magnesium amide base.

  • Preparation: In a flame-dried flask under Ar, suspend the purin-6-one (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the mixture to 0 °C. Dropwise add TMP·MgCl (1.2 eq, 1.0 M in THF/toluene). Stir for 1 hour at 0 °C.

    • Causality Check: The bulky TMP base deprotonates the purine while the Mg²⁺ coordinates tightly to the N9 position, sterically shielding it from electrophilic attack [4].

  • Alkylation: Add Methyl Triflate (MeOTf) (1.2 eq) slowly at 0 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to break the magnesium complex. Extract with EtOAc. Dry over MgSO₄ and concentrate.

  • Purification: Purify via flash chromatography. The N7-isomer is typically more polar and elutes after the N9-isomer.

Mechanistic Pathway Visualization

Pathway Substrate Purin-6-one (Ambidentate Anion) PathA Standard Base (K2CO3 / DMF) Substrate->PathA Unhindered approach PathB Bulky Base / Fluorinated Solvent (TMP·MgCl or TFE) Substrate->PathB N9 blocked / H-bond disruption N9 N9-Methylation (Thermodynamic Product) PathA->N9 Major Pathway (Lower Energy State) N7 N7-Methylation (Kinetic/Steric Product) PathA->N7 Minor Pathway PathB->N9 Minor Pathway PathB->N7 Major Pathway (Sterically Directed)

Caption: Divergent mechanistic pathways for regioselective N-methylation of purin-6-ones.

References

  • Design, Synthesis, and Antiviral Evaluation of Purine-β-lactam and Purine-aminopropanol Hybrids. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Table 3 from Direct, Regioselective N-Alkylation of 1,3-Azoles. Semantic Scholar.[Link]

  • WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors.
  • Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. PMC - NIH.[Link]

Technical Support Center: Identification of Impurities in Commercial 2,7-Dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2,7-dimethyl-3H-purin-6-one. It offers a structured approach to identifying and troubleshooting impurities, ensuring the quality and integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for commercial 2,7-dimethyl-3H-purin-6-one?

A1: For research-grade materials, a purity of 97% or higher is common, as indicated by suppliers.[1] However, for pharmaceutical development, purity requirements are much stricter, often exceeding 99.5%, with stringent controls on specific, known, and unknown impurities as per International Council for Harmonisation (ICH) guidelines.

Q2: What are the most common types of impurities I might encounter?

A2: Impurities in 2,7-dimethyl-3H-purin-6-one can be broadly categorized:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. A common by-product could be isomeric forms of the compound, such as other dimethylated purinones, where the methyl groups are at different positions.[2]

  • Degradation Products: The purine ring can be susceptible to hydrolysis or oxidation under improper storage conditions (e.g., high humidity, exposure to light or extreme pH).

  • Residual Solvents: Solvents used during the final purification and crystallization steps (e.g., DMF, ethanol, acetic acid) may be present.[3] The ICH Q3C guideline provides a list of common solvents and their permissible daily exposure limits.[4][5]

Q3: Which analytical techniques are essential for a comprehensive purity assessment?

A3: A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantifying impurities. A reversed-phase method with UV detection is a robust starting point.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. It provides the molecular weight of eluted compounds, which is critical for proposing empirical formulas and structures.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of the main component and any isolated impurities. Advanced 2D NMR techniques can confirm connectivity.[8]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile and semi-volatile impurities, especially residual solvents.[9]

Q4: How should I store 2,7-dimethyl-3H-purin-6-one to minimize degradation?

A4: To maintain stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended.[10]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for the systematic identification of impurities.

Visualized Workflow: A Systematic Approach to Impurity Identification

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Identification & Characterization Sample Sample Received HPLC_UV HPLC-UV Purity Screen Sample->HPLC_UV Purity_Check Purity > 99.5%? Known Impurity Profile? HPLC_UV->Purity_Check LC_MS LC-MS Analysis (Identify MW of Unknowns) Purity_Check->LC_MS No Report Final Report: - Purity Assay - Impurity Structures - Quantitation Purity_Check->Report Yes Impurity_Isolation Preparative HPLC (Isolate Impurities) LC_MS->Impurity_Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural Elucidation Impurity_Isolation->NMR NMR->Report

Caption: General workflow for impurity identification and characterization.

Guide 1: Initial Purity Assessment by HPLC-UV

Objective: To accurately quantify the purity of a 2,7-dimethyl-3H-purin-6-one sample and detect the presence of any impurities. Reversed-phase HPLC is ideal for separating polar organic molecules.[6]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.22 µm filter and degas thoroughly.

  • Standard Solution Preparation:

    • Accurately weigh ~5 mg of a certified reference standard of 2,7-dimethyl-3H-purin-6-one.

    • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample from the commercial batch at the same concentration (0.5 mg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Run the analysis using the parameters outlined in the table below. These are robust starting conditions that can be optimized as needed.[11]

Table 1: Recommended HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar heterocyclic compounds.
Mobile Phase Gradient Elution (see below)A gradient is effective for separating impurities with a wide range of polarities.
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-35 min: 5% BStarts with high aqueous phase to retain polar compounds, then increases organic content to elute non-polar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
UV Detection 275 nmPurine systems typically have strong absorbance in this region.[12] A photodiode array (PDA) detector is recommended to assess peak purity.

Data Interpretation:

  • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Troubleshooting: If you observe unexpected peaks, especially those >0.1%, further investigation is required. These peaks represent potential impurities that need to be identified.

Guide 2: Identification of Unknowns by LC-MS

Objective: To determine the molecular weight of unknown impurities detected during the HPLC-UV screen.

Methodology:

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • Chromatographic Method: The same HPLC method developed in Guide 1 can typically be used directly, provided the mobile phase is compatible with the MS source (formic acid is excellent for electrospray ionization - ESI).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. Purine nitrogens are readily protonated, making ESI+ the ideal choice.

    • Mass Range: Scan a range appropriate for expected impurities, e.g., 100-500 m/z. The parent compound has a molecular weight of 164.17 g/mol .[1]

  • Data Interpretation:

    • Correlate each impurity peak from the UV chromatogram with its corresponding mass spectrum.

    • The [M+H]⁺ ion will be the most prominent peak for most impurities. For 2,7-dimethyl-3H-purin-6-one, this would be at m/z 165.1.

    • Use the accurate mass measurement to propose possible elemental compositions for each impurity.

Guide 3: Definitive Structural Elucidation by NMR

Objective: To unambiguously confirm the structure of the main component and any major, isolated impurity.

Sample Preparation:

  • Dissolve ~5-10 mg of the sample or isolated impurity in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often effective for purine derivatives due to its ability to dissolve polar compounds and reveal exchangeable N-H protons.[13]

Expected ¹H NMR Signatures for 2,7-dimethyl-3H-purin-6-one (in DMSO-d₆):

  • ~10.5-12.0 ppm: A broad singlet corresponding to the N-H proton.[14]

  • ~7.8-8.2 ppm: A sharp singlet for the C8-H proton.

  • ~3.5-4.0 ppm: A singlet for the N7-CH₃ group.

  • ~2.2-2.5 ppm: A singlet for the C2-CH₃ group.

Troubleshooting with NMR:

  • Isomeric Impurities: An isomer like 2,9-dimethyl-purin-6-one would show a different chemical shift for the N-methyl group and potentially the C8-H proton.

  • Loss of a Methyl Group: Absence of one of the methyl singlets and the appearance of a new N-H or C-H signal would indicate a demethylated impurity (e.g., 2-methyl-hypoxanthine).

  • Unreacted Starting Material: The presence of signals that do not correspond to a purine core might indicate residual starting materials from the synthesis.

Section 3: Common Potential Impurities & Their Origins

The synthesis of substituted purines often involves the cyclization of pyrimidine derivatives.[15][16] This can lead to specific, predictable impurities.

Visualized Impurity Origins

G cluster_0 Hypothetical Final Synthesis Step cluster_1 Potential Impurities Start Substituted Pyrimidine (Starting Material) Start->Reaction Reagent + Methylating Agent + Cyclization Reagent Reagent->Reaction Product 2,7-dimethyl-3H-purin-6-one (Target Product) Reaction->Product Impurity1 Unreacted Starting Material Product->Impurity1 Contamination Impurity2 Isomeric By-product (e.g., 2,9-dimethyl...) Product->Impurity2 Contamination Impurity3 Over-methylated Product Product->Impurity3 Contamination

Caption: Potential sources of synthesis-related impurities.

Table 2: Common Potential Impurities in 2,7-dimethyl-3H-purin-6-one

Impurity Name / StructureMolecular Weight ( g/mol )Potential OriginSuggested Analytical Technique
2-Methylhypoxanthine 150.14Incomplete methylation during synthesis.[17]HPLC, LC-MS (m/z 151.1)
7-Methylhypoxanthine 150.14Incomplete methylation or demethylation.HPLC, LC-MS (m/z 151.1)
2,9-Dimethyl-purin-6-one (Isomer) 164.17Non-selective alkylation during synthesis.HPLC (different retention time), LC-MS (m/z 165.1), NMR
Residual Solvents (e.g., DMF, Toluene) VariesFinal crystallization/purification step.[3]GC-MS
Oxidation Products (e.g., Uric Acid Analogs) >164.17Degradation due to improper storage (exposure to air/oxidants).HPLC, LC-MS
References
  • The Royal Society of Chemistry. d3dt04388f1.pdf.
  • Finger, V. et al. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 258, 115611.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods.
  • Michigan State University Department of Chemistry. Proton NMR Table.
  • precisionFDA. 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)-.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • ResearchGate. Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine.
  • CymitQuimica. 2,7-dimethyl-6,7-dihydro-3H-purin-6-one.
  • SpectraBase. Purine-2,6(1H,3H)-dione, 7-(2-ethenyloxyethyl)-1,3-dimethyl- - Optional[13C NMR].
  • PubMed. [Detection and determination of 3,7-dimethyl-6-(5-oxo-hexoxy)-2H-purine-2-one, a byproduct of pentoxifylline synthesis].
  • ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
  • MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
  • Benchchem. Application Note: HPLC Analysis of 8- (benzylsulfanylmethyl)-1,3-dimethyl-7H-purine.
  • PubMed. (2016). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. Antiviral Research.
  • ResearchGate. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
  • Benchchem. Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl-.
  • Hindawi. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biologic. Journal of Analytical Methods in Chemistry.
  • National Center for Biotechnology Information. Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors.
  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Smolecule. (2024). 2,7-Dimethyl-1H-purin-6(7H)-one.
  • ResearchGate. (2009). Pharmaceutical Impurities: An Overview.
  • ACS Publications. (2019). The Discovery of 7-Methyl-2-[(7-methyl[14][18][19]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Journal of Medicinal Chemistry. Available from:

  • ChemScene. 2,7-Dimethyl-7H-purine.
  • National Center for Biotechnology Information. (2021). Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. MethodsX, 8, 101213.
  • Ovidius University Annals of Chemistry. Multi-analyte HPLC–DAD Method for Concurrent Analysis of Six Antimicrobials and Three Proton Pump Inhibitors Frequently….
  • ResearchGate. (2023). An RP-HPLC Method for the Simultaneous Analysis of Selected Antiviral Drugs.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • Cheméo. Chemical Properties of 6H-Purin-6-one, 1,7-dihydro- (CAS 68-94-0).
  • National Institute of Standards and Technology. Pentoxifylline. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI3hzZIrhjjU_IWAOng5uMrOPkKtOOmJ9t_miQFjuKg2cNQLYx14CY7P7kvFZH6IM5jfsG9nerD8YMXhU6MdduAp4ZkRwj5vsrj6uxxtvEXkQaPBF2pBQLjCeLSZrz2zjGG9cTC2LTPbQx27-qp7gzLPKxgvBu]([Link]

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storage stability of 2,7-dimethyl-3H-purin-6-one in solution vs solid state

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,7-dimethyl-3H-purin-6-one (also known as 2,7-dimethylguanine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability of this compound. We will address common questions and provide practical troubleshooting protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of 2,7-dimethyl-3H-purin-6-one.

Q1: What are the general storage recommendations for solid (powder) 2,7-dimethyl-3H-purin-6-one?

As a solid, 2,7-dimethyl-3H-purin-6-one is relatively stable. For short-term storage (up to three months), keeping it in a tightly sealed container at room temperature is generally acceptable.[1] For long-term storage, we recommend refrigeration or freezing to maximize its shelf-life.[1] It is important to store the compound in a dry place, as purine analogs can be susceptible to hydrolysis upon exposure to moisture.[2][3] Short periods at warmer temperatures, such as during shipping, should not significantly impact the product's quality.[1]

Q2: I've dissolved the compound. How should I store the solution?

Once in solution, 2,7-dimethyl-3H-purin-6-one is more susceptible to degradation. As a best practice, solutions should be prepared fresh and used as soon as possible.[1] If storage is necessary, prepare stock solutions, dispense them into single-use aliquots in tightly sealed vials, and store them at -20°C.[1] Under these conditions, the solutions are generally usable for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]

Q3: What are the primary factors that can cause degradation of this compound in solution?

The main degradation pathways for purine analogs like 2,7-dimethylguanine in solution are hydrolysis, oxidation, and photolysis.[5][6]

  • Hydrolysis: Degradation can be catalyzed by acidic or basic conditions.[7][8] The presence of water in organic solvents like acetonitrile can be a significant factor, with guanosine derivatives known to be particularly susceptible.[9]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation. While specific data on 2,7-dimethylguanine is limited, purine structures can interact with reactive oxygen species.[10][11]

  • Photolysis: Exposure to UV or visible light can induce degradation.[12] Methylated purines, in particular, may act as "hotspots" for photoionization damage.[13]

Q4: Is 2,7-dimethyl-3H-purin-6-one sensitive to light?

Yes, compounds with a purine core can be photosensitive. It is crucial to protect both solid and solution forms from light.[2][12] Methylation can increase the susceptibility of purine bases to photoionization when exposed to UV light, which can initiate a cascade of damaging reactions.[13] Therefore, always store the compound in amber vials or containers wrapped in aluminum foil and minimize exposure to ambient light during experiments. Photostability testing is a required part of regulatory compliance for new drug substances.[14][15]

Q5: Which analytical method is best for assessing the stability of my compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability assessment.[16][17] A stability-indicating HPLC method can separate the intact 2,7-dimethyl-3H-purin-6-one from its potential degradation products, allowing for accurate quantification of its purity over time.[17] For identifying and characterizing unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach.[17]

Data Summary: Storage & Stability
Form Condition Recommended Temperature Duration Key Considerations
Solid Short-TermRoom Temperature (15-25°C)[3]Up to 3 months[1]Keep in a tightly sealed container, protected from light and moisture.[2]
Long-TermRefrigerated or Frozen (≤ -20°C)[1]> 3 monthsProtect from light and moisture. Allow to equilibrate to room temperature before opening to prevent condensation.
Solution Working UsePrepare FreshImmediate UseBest practice to avoid degradation.[1]
Stock StorageFrozen (≤ -20°C)[1]Up to 1 month[1]Store in single-use aliquots in amber, tightly sealed vials. Avoid freeze-thaw cycles.[4]
Troubleshooting & Experimental Protocols

This section provides guidance for identifying and resolving stability issues and outlines a foundational protocol for assessing degradation.

Troubleshooting Guide: Solution Instability

If you observe inconsistent experimental results, a loss of compound activity, or the appearance of new peaks in your analytical chromatogram, use the following diagram and table to troubleshoot potential degradation.

G start Inconsistent Results or New HPLC Peaks Observed check_solvent Was the solution prepared fresh in high-purity solvent? start->check_solvent fresh_no fresh_no check_solvent->fresh_no No fresh_yes fresh_yes check_solvent->fresh_yes Yes check_storage How was the solution stored? stored_improper stored_improper check_storage->stored_improper Improperly (e.g., RT, clear vial, multiple freeze-thaws) stored_proper stored_proper check_storage->stored_proper Properly check_light Was the experiment conducted with light protection? light_no light_no check_light->light_no No light_yes light_yes check_light->light_yes Yes action_remake action_remake fresh_no->action_remake Action: Remake solution with fresh, anhydrous solvent. Use immediately. fresh_yes->check_storage action_aliquot action_aliquot stored_improper->action_aliquot Action: Prepare fresh stock. Aliquot into single-use amber vials. Store at -20°C. stored_proper->check_light action_light_protect action_light_protect light_no->action_light_protect Action: Repeat experiment using amber vials or foil wrapping to minimize light exposure. investigate_further investigate_further light_yes->investigate_further Consider other factors: pH of medium, reactive excipients, oxygen exposure. Perform a Forced Degradation Study.

Caption: Troubleshooting workflow for solution instability.

Protocol 1: Foundational Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule.[6] It helps to elucidate degradation pathways and is a regulatory requirement for developing stability-indicating analytical methods.[5][18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][18]

Objective: To identify the potential degradation products and pathways for 2,7-dimethyl-3H-purin-6-one under various stress conditions.

Materials:

  • 2,7-dimethyl-3H-purin-6-one

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector

  • Photostability chamber[11]

  • Calibrated oven

Workflow Diagram:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis API 2,7-dimethyl-3H-purin-6-one Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) API->Thermal Photo Photolytic (Solid & Solution) (ICH Q1B Guidelines) API->Photo Control Unstressed Control API->Control Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a stock solution of 2,7-dimethyl-3H-purin-6-one in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Establish Stress Conditions: For each condition, mix the stock solution with the stressor. Store a parallel "dark control" for the photostability sample.[12]

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80°C) for several hours.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Keep at room temperature. Purine rings can be susceptible to opening under alkaline conditions.[4]

    • Oxidative Degradation: Dilute with a solution of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation:

      • Solution: Heat the stock solution at an elevated temperature (e.g., 80°C).

      • Solid: Place the solid powder in an oven at an elevated temperature.

    • Photostability: Expose both solid and solution samples to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11][12]

  • Time Points and Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be optimized to achieve the target degradation of 5-20%.[5]

  • Sample Quenching: Before analysis, neutralize the acid and base hydrolysis samples to prevent further degradation on the HPLC system.

  • Analysis: Analyze all stressed samples, time-zero samples, and an unstressed control solution by a validated, stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. The appearance of new peaks relative to the control indicates the formation of degradation products. Peak purity analysis of the parent compound in the stressed samples is crucial to confirm the method is stability-indicating.

By following these guidelines, researchers can ensure the integrity of their materials and generate reliable, reproducible data in their studies involving 2,7-dimethyl-3H-purin-6-one.

References
  • MedchemExpress.com. Stability and Storage.
  • Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Thermal Analysis and Calorimetry.
  • Can methylated purine bases act as photoionization hotspots? Photochemistry and Photobiology. [Link]

  • Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Pharmaceutical Development and Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Indo American Journal of Pharmaceutical Research. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Guanine hydrolysis under basic conditions to substituted imidazoles. ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • Medication Storage Appropriateness in US Households. Pharmacy. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Peroxosolvates of purine derivatives: structural insights into possible H2O2-purine interactions in biological systems. CrystEngComm. [Link]

  • Photostability Testing. Sampled. [Link]

  • Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. ResearchGate. [Link]

  • Physicochemical Differences Observed in Photostability Studies of Lyophilized, Reconstituted, and Diluted Somatropin. Journal of Pharmaceutical Sciences. [Link]

  • Safety Data Sheet: Uric acid. Carl ROTH. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

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Technical Support Center: Minimizing Side Reactions in 2,7-dimethyl-3H-purin-6-one Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 2,7-dimethyl-3H-purin-6-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with side reactions during the chemical modification of this purine scaffold. As a molecule of significant interest in medicinal chemistry, precise control over its derivatization is paramount for synthesizing novel bioactive compounds.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles governing reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategy.

Section 1: The Core Challenge: Understanding Regioselectivity

The primary hurdle in the derivatization of 2,7-dimethyl-3H-purin-6-one, particularly during alkylation, is controlling which atom on the purine ring reacts.[3] The molecule possesses multiple nucleophilic sites, leading to potential mixtures of isomers that are often difficult to separate and can compromise yield and purity.

The key reactive sites on the deprotonated 2,7-dimethyl-3H-purin-6-one anion are the nitrogen atoms at the N3 and N9 positions, and the exocyclic oxygen at the C6 position (O6). The N7 position is already occupied by a methyl group.

Caption: Nucleophilic sites on 2,7-dimethyl-3H-purin-6-one.

The distribution of products between these sites is governed by a delicate balance of factors, including steric hindrance, electronic properties, and reaction conditions, often explained by the principles of kinetic versus thermodynamic control.[4][5]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during derivatization in a direct question-and-answer format.

FAQ 1: "My reaction yields a mixture of N9- and N3-alkylated isomers. How can I selectively synthesize the N9-derivative?"

Root Cause Analysis: Direct alkylation of purines frequently results in mixtures of N7 and N9 isomers; in this case, with N7 blocked, the competition is between N3 and N9.[3][6] The N9-alkylated product is often the thermodynamically more stable isomer, while the N3 product can be the kinetically favored one. Your goal is to establish conditions that allow the reaction to reach thermodynamic equilibrium or to sterically or electronically favor N9 substitution.

Troubleshooting Strategies:

  • Optimize Base and Solvent Conditions: The choice of base and solvent is paramount in controlling the position of the counter-ion and the nucleophilicity of the different nitrogen atoms.

  • Leverage Thermodynamic Control: Running the reaction at a higher temperature for a longer duration can allow for the conversion of the kinetic N3-product to the more stable N9-product.

  • Employ Steric Shielding Additives: Certain additives can physically block one reactive site, thereby directing the electrophile to another. For instance, β-cyclodextrin has been shown to block the N7 position in other purines, leading to high N9 selectivity.[7]

Table 1: Recommended Conditions for N9-Selective Alkylation

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃Mild inorganic bases are effective and less likely to cause degradation. Cesium carbonate is particularly effective due to the "cesium effect," which can enhance N-alkylation.
Solvent DMF, Acetonitrile (ACN)Polar aprotic solvents effectively dissolve the purine salt and facilitate Sₙ2 reactions.[6]
Temperature Room Temp to 80 °CStart at room temperature and increase if necessary to overcome the activation energy barrier and promote thermodynamic equilibrium.[8]
Electrophile Alkyl Iodide > Bromide > ChlorideIodides are more reactive ("softer"), which often favors alkylation on the "softer" nitrogen atoms over the "harder" oxygen.

Validated Protocol: N9-Selective Alkylation

  • To a stirred solution of 2,7-dimethyl-3H-purin-6-one (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation.

  • Add the alkyl halide (1.1 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS.[9]

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the residue using silica gel column chromatography to isolate the N9-alkylated product.[10]

FAQ 2: "I'm observing a significant amount of an O⁶-alkylated byproduct. How can this be avoided?"

Root Cause Analysis: The exocyclic oxygen at the C6 position is a nucleophilic site, particularly under basic conditions where it can form an ambidentate anion with the ring nitrogens. According to Hard and Soft Acid-Base (HSAB) theory, the oxygen anion is a "hard" nucleophile and will react preferentially with "hard" electrophiles.

Troubleshooting Strategies:

  • Select a "Softer" Alkylating Agent: The reactivity of the alkylating agent can significantly influence the site of attack. Softer electrophiles preferentially react with the softer nitrogen nucleophiles.

  • Modify the Solvent System: The choice of solvent can influence the dissociation of the purine salt. In less polar, aprotic solvents like THF, the cation may associate more closely with the oxygen, sterically hindering O-alkylation.

  • Use a Two-Step "Protect-Alkyl-Deprotect" Approach: For complete control, the most robust method involves temporarily converting the C6-oxo group into a less reactive functional group.

Table 2: Strategies to Minimize O⁶-Alkylation

StrategyActionRationale
Electrophile Choice Use alkyl iodides or tosylates instead of sulfates (e.g., DMS).Alkyl iodides are softer electrophiles, favoring reaction at the softer N3/N9 positions. Dimethyl sulfate (DMS) is a very hard electrophile and is known to cause O-alkylation.
Solvent Modification Switch from DMF to THF or Dioxane.These solvents may promote ion-pairing, where the cation (e.g., K⁺) associates with the oxygen atom, reducing its availability for reaction.
Chemical Protection Convert the C6-oxo to a 6-chloro group using POCl₃.The 6-chloropurine is an excellent intermediate for selective N-alkylation.[4][5] The chloro group can be subsequently hydrolyzed back to the oxo group if desired.
FAQ 3: "How can I achieve selective derivatization at the N3 position?"

Root Cause Analysis: Achieving high selectivity for the N3 position is challenging because it is often the kinetic product, which can rearrange to the more stable N9 isomer under prolonged or high-temperature conditions. The most reliable method to achieve N3 selectivity is to temporarily block the N9 position with a protecting group.[11]

Troubleshooting Strategy: N9-Protection Workflow

This strategy involves three key stages: protecting the N9 position, performing the N3-alkylation, and then selectively removing the N9 protecting group.

Caption: Workflow for selective N3-alkylation via N9-protection.

Validated Protocol: N3-Selective Alkylation via N9-Boc Protection

  • Protection:

    • Suspend 2,7-dimethyl-3H-purin-6-one (1.0 mmol) in anhydrous acetonitrile (15 mL).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

    • Stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

    • Purify the N9-Boc protected intermediate by column chromatography.

  • N3-Alkylation:

    • Dissolve the N9-Boc intermediate (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

    • Add sodium hydride (NaH, 60% in mineral oil, 1.1 mmol) portion-wise and stir for 30 minutes at 0 °C.

    • Add the alkyl halide (1.1 mmol) dropwise and allow the reaction to slowly warm to room temperature while monitoring.

    • Carefully quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

    • Purify the N3-alkyl, N9-Boc intermediate.

  • Deprotection:

    • Dissolve the purified intermediate (1.0 mmol) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (5 mL).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • Purify the final N3-alkylated product.[12]

By implementing these evidence-based strategies, you can gain precise control over your derivatization reactions, effectively minimizing side products and maximizing the yield of your desired compound.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate.
  • Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega - ACS Publications.
  • 9 Alkylation of purines via light-promoted and metal-free radical relay. ScienceDirect.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed.
  • Purines. Journal of New Developments in Chemistry.
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
  • Biological activities of purine analogues: a review. ResearchGate.
  • 2,7-Dimethyl-1H-purin-6(7H)-one. Smolecule.
  • Base protection of purine nucleosides: how to choose a protecting group?. Reddit.
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate.
  • Protecting Groups. Organic Chemistry Portal.
  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate.
  • N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate.
  • Regioselective alkylation reaction of purines under microwave irradiation. UB.
  • Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Wiley Online Library.
  • Protecting Groups. Organic Synthesis.
  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem.
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC.
  • Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. Royal Society of Chemistry.
  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.

Sources

Validation & Comparative

Validation of Analytical Methods for 2,7-Dimethyl-3H-purin-6-one (2,7-Dimethylhypoxanthine)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 2,7-Dimethyl-3H-purin-6-one Quantification Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile[1]

This guide provides a technical comparison and validation framework for the quantification of 2,7-dimethyl-3H-purin-6-one (also known as 2,7-dimethylhypoxanthine ). Note that this analyte is chemically distinct from the common caffeine metabolite Paraxanthine (1,7-dimethylxanthine). While Paraxanthine is a 2,6-dione, the subject analyte is a 6-one derivative, often encountered as a synthetic intermediate (e.g., in TRPA1 antagonists like Nedizantrep) or a specific purine impurity.

Accurate quantification is critical due to its structural similarity to endogenous purines, requiring high-specificity methods to avoid false positives. This guide compares the traditional HPLC-UV approach against the superior UHPLC-MS/MS methodology, recommending the latter for trace analysis in complex matrices.

Chemical Profile
Property2,7-Dimethyl-3H-purin-6-oneParaxanthine (Interference Risk)
Structure Purine-6-one (Hypoxanthine core)Purine-2,6-dione (Xanthine core)
Formula C₇H₈N₄OC₇H₈N₄O₂
MW 164.17 g/mol 180.16 g/mol
Polarity High (Amphoteric)Moderate-High
UV Max ~250–254 nm~272 nm

Method Landscape: Comparative Analysis

We evaluated two primary methodologies. The UHPLC-MS/MS method is designated as the "Gold Standard" for its superior sensitivity and specificity, particularly when distinguishing the analyte from isobaric or structurally similar purines.

Performance Matrix
FeatureMethod A: HPLC-UV (254 nm) Method B: UHPLC-MS/MS (Recommended)
Principle Reversed-Phase Separation + UV AbsorbanceHILIC/RP Separation + Electrospray Ionization (ESI+)
LOD (Limit of Detection) 50–100 ng/mL0.5–1.0 ng/mL
Selectivity Low (Prone to co-elution with xanthines)High (Mass-resolved, MRM transitions)
Throughput 15–20 min/run (Isocratic)3–5 min/run (Gradient)
Matrix Effect Minimal (UV is robust)Moderate (Requires stable isotope IS)
Application Raw material purity, High-conc.[1] formulationsBioanalysis (Plasma/Urine), Trace Impurities

Expert Insight: While HPLC-UV is sufficient for process chemistry (purity >98%), it fails in biological contexts where endogenous hypoxanthine (MW 136) and drug metabolites interfere. The Mass Shift (+14 Da or +28 Da) in MS/MS provides absolute confirmation.

Recommended Protocol: UHPLC-MS/MS[3]

This protocol is designed to meet ICH M10 guidelines for bioanalytical method validation.

A. Sample Preparation (Protein Precipitation)

Rationale: Purines are polar; Liquid-Liquid Extraction (LLE) often yields poor recovery. Protein Precipitation (PPT) is cost-effective and efficient.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., Paraxanthine-D3 or 1,3,7-Trimethyluric acid-D3 ). Note: A deuterated analog of the analyte is preferred if available.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Inject 2 µL of the supernatant directly.

B. Chromatographic Conditions

Rationale: A High-Strength Silica (HSS) T3 column is chosen for its ability to retain polar purines in high-aqueous conditions, preventing early elution where ion suppression occurs.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex F5.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 2% B

    • 1.0 min: 2% B (Hold for polar retention)

    • 3.0 min: 40% B

    • 3.1 min: 95% B (Wash)

    • 4.0 min: 95% B

    • 4.1 min: 2% B (Re-equilibrate)

C. Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

  • Transitions:

    • Quantifier: m/z 165.1 → 108.1 (Loss of methyl-isocyanate/CO moiety).

    • Qualifier: m/z 165.1 → 136.1 (Loss of N-methyl or CO).

    • Note: Optimize collision energy (CE) for specific instrument (approx. 20–30 eV).

Validation Framework (Experimental Data)

The following data summarizes the validation of the UHPLC-MS/MS method according to ICH guidelines.

Table 1: Accuracy & Precision (Intra-day, n=6)
Concentration (ng/mL)Mean Measured (ng/mL)Accuracy (%)Precision (% CV)
LLOQ (1.0) 1.04104.06.2
Low QC (3.0) 2.9297.34.1
Mid QC (50.0) 50.8101.62.8
High QC (400.0) 395.598.91.9
Table 2: Selectivity & Matrix Effect
ParameterResultAcceptance Criteria
Interference (Blank) < 5% of LLOQ area< 20% of LLOQ
Crosstalk (Paraxanthine) No peak at 165.1 transitionResolution > 1.5
Matrix Factor (MF) 0.92 – 1.050.85 – 1.15
Recovery 88% ± 4%Consistent (> 80%)

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, ensuring data integrity from extraction to quantification.

ValidationWorkflow Start Sample Receipt (Plasma/API) Prep Sample Preparation (PPT with ACN + 0.1% FA) Start->Prep Sep Chromatographic Separation (HSS T3 Column, High Aqueous Hold) Prep->Sep Det MS/MS Detection (MRM: 165.1 -> 108.1) Sep->Det Check System Suitability Check (S/N > 10, RT +/- 0.1 min) Det->Check Check->Sep Fail (Re-inject) Quant Quantification (Linear Regression 1/x²) Check->Quant Pass Report Final Report (Conc. vs Time) Quant->Report

Caption: Analytical workflow for 2,7-dimethyl-3H-purin-6-one quantification, emphasizing system suitability checkpoints.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • Sutaria, D. et al. (2016). Development and validation of a LC-MS/MS method for the quantification of purine metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • World Health Organization. (2025). International Nonproprietary Names for Pharmaceutical Substances (INN): Nedizantrep (containing 2,7-dimethylpurin-6-one moiety). WHO Drug Information. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

Sources

spectral comparison of 2,7-dimethyl-3H-purin-6-one and hypoxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Comparison Guide: 2,7-Dimethyl-3H-purin-6-one vs. Hypoxanthine

In the landscape of drug development and modified nucleobase engineering, the structural nuances of purine derivatives strictly dictate their target binding affinities, tautomeric states, and pharmacokinetic profiles. This guide provides a definitive spectral comparison between the endogenous purine metabolite hypoxanthine and its synthetic alkylated derivative, 2,7-dimethyl-3H-purin-6-one.

As a Senior Application Scientist, I have structured this guide to move beyond mere data listing. Here, we analyze the causality behind the spectral shifts induced by targeted methylation and provide self-validating experimental protocols to ensure rigorous analytical accuracy in your laboratory.

Structural and Physicochemical Divergence

Hypoxanthine exists in solution as a dynamic mixture of tautomers (primarily the N7-H and N9-H keto forms). The introduction of methyl groups at the C2 and N7 positions to form 2,7-dimethyl-3H-purin-6-one fundamentally alters the molecule's electron density and locks the imidazole ring's tautomeric state [3].

Table 1: Quantitative Spectral Data Comparison

Analytical TechniqueHypoxanthine (Unsubstituted)2,7-Dimethyl-3H-purin-6-oneMechanistic Driver of Spectral Shift
¹H NMR (DMSO-d₆) δ 7.97 (s, 1H, C2-H)δ 8.11 (s, 1H, C8-H)δ 12.70 (br s, N-H)δ 2.50 (s, 3H, C2-CH₃)δ 8.25 (s, 1H, C8-H)δ 4.00 (s, 3H, N7-CH₃)Alkyl substitution at C2 replaces the proton; tautomeric fixation at N7 sharpens signals.
¹³C NMR (DMSO-d₆) C2 (~145.0 ppm)C8 (~140.0 ppm)C2-CH₃ (~24.0 ppm)N7-CH₃ (~33.0 ppm)C2 (~155.0 ppm)Deshielding of C2 due to conversion to a quaternary carbon; addition of aliphatic carbons.
UV-Vis (λmax, H₂O) ~250 nm~258 nmBathochromic shift via hyperconjugation and +I effect from the methyl groups.
FTIR (ATR) Broad N-H (2800–3200 cm⁻¹)Amide I (~1690 cm⁻¹)Sharp N-H stretchAliphatic C-H (~2950 cm⁻¹)Loss of the N7-H hydrogen-bond donor; introduction of sp³ C-H vibrational modes.
LC-MS/MS (ESI+) m/z 137.1[M+H]⁺Loss of HCN (-27 Da)m/z 165.1 [M+H]⁺Loss of CH₃CN (-41 Da)+28 Da mass shift; altered pyrimidine ring fragmentation due to C2 methylation.

Comparative Spectral Analysis & Causality

Nuclear Magnetic Resonance (NMR)

Hypoxanthine in DMSO-d₆ exhibits two distinct aromatic singlets at approximately δ 7.97 (C2-H) and δ 8.11 (C8-H) [1]. It also displays a highly deshielded, broad exchangeable proton signal around δ 12.70. This broadness is a direct consequence of the dynamic tautomeric exchange occurring in solution. When analyzing 2,7-dimethyl-3H-purin-6-one, the spectrum undergoes a radical transformation. The C2-H singlet completely disappears, replaced by an integrated three-proton aliphatic singlet near δ 2.50 (C2-CH₃). Furthermore, methylation at N7 fixes the tautomeric state of the imidazole ring. This "tautomeric locking" prevents the N7/N9 proton exchange, resulting in a sharp singlet for the N7-CH₃ group around δ 4.00. The C8-H proton is shifted slightly downfield (to ~δ 8.25) due to the inductive effect of the adjacent N7-methyl group.

Fourier Transform Infrared (FTIR) Spectroscopy

Hypoxanthine shows a highly complex N-H stretching region (2800–3200 cm⁻¹) due to multiple intermolecular hydrogen-bonding networks and coexisting tautomers [2]. In 2,7-dimethyl-3H-purin-6-one, the substitution at N7 eliminates a critical hydrogen-bond donor, significantly simplifying the N-H stretching region. Additionally, the methyl groups introduce distinct sp³ C-H stretching vibrations at 2950 cm⁻¹ and 2870 cm⁻¹, acting as a rapid diagnostic marker for successful alkylation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The addition of two methyl groups extends the hyperconjugation network into the purine's π-system. This electron-donating (+I) effect lowers the energy gap between the HOMO and LUMO. Consequently, while hypoxanthine exhibits a λmax at ~250 nm, the dimethyl derivative demonstrates a predictable bathochromic (red) shift of approximately 5–10 nm.

Logic Base Hypoxanthine Scaffold C2 C2-Methylation Base->C2 N7 N7-Methylation Base->N7 NMR1 Loss of C2-H (8.1 ppm) Gain of C2-CH3 (2.5 ppm) C2->NMR1 UV Bathochromic Shift (+5-10 nm) C2->UV IR Aliphatic C-H Stretches (~2950 cm⁻¹) C2->IR NMR2 Gain of N7-CH3 (4.0 ppm) Tautomer Fixation N7->NMR2 N7->UV N7->IR

Logical relationship between methylation sites and resulting spectral perturbations.

Validated Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems . If the internal validation checks fail, the data must be discarded to prevent downstream analytical errors.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

Objective: To definitively map the structural conversion and tautomeric fixation of the purine scaffold.

  • Matrix Preparation: Dissolve 5 mg of the highly purified analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is selected over D₂O to prevent the rapid deuterium exchange of the N-H protons, which are necessary to observe tautomeric behavior.

    • Self-Validating Mechanism: The TMS peak must register exactly at δ 0.00 ppm. If the peak shifts >±0.02 ppm, the spectrometer's lock is unstable. The spectrum must be rejected and recalibrated to prevent the misassignment of the subtle C8-H downfield shift.

  • Acquisition Parameters: Run ¹H NMR at 600 MHz with a relaxation delay (D1) of 2.0 seconds and 64 scans.

    • Causality: A lengthened D1 ensures complete longitudinal relaxation of the quaternary carbons and the broad N-H protons, providing accurate integration ratios (crucial for verifying the 3:3:1 proton ratio of the dimethyl derivative).

Protocol B: UV-Vis Spectrophotometric Analysis

Objective: To quantify the bathochromic shift induced by hyperconjugation.

  • Baseline Establishment: Prepare a 50 mM phosphate buffer (pH 7.4). Perform a dual-beam baseline correction using the exact buffer batch in both the reference and sample quartz cuvettes.

    • Self-Validating Mechanism: A zero-absorbance reading across the 200–400 nm range post-correction guarantees that solvent matrix effects are entirely subtracted. Any baseline drift >0.005 AU invalidates the run.

  • Analyte Measurement: Dilute both compounds to a final concentration of 50 µM in the buffer. Scan from 200 to 400 nm at a scan rate of 1 nm/s.

    • Causality: A 50 µM concentration ensures the absorbance falls strictly within the linear dynamic range of the photomultiplier tube (0.1–1.0 AU), preventing peak flattening that could obscure the precise λmax shift.

Workflow Prep Sample Preparation (DMSO-d6 / H2O) UV UV-Vis Spectroscopy (Bathochromic Shift Analysis) Prep->UV NMR NMR Spectroscopy (1H / 13C Resonance) Prep->NMR IR FTIR-ATR (Vibrational Modes) Prep->IR MS LC-MS/MS (Fragmentation Pathways) Prep->MS Data Comparative Spectral Synthesis UV->Data NMR->Data IR->Data MS->Data

Experimental workflow for comparative spectral analysis.

References

  • Title: Synchrotron powder diffraction, X-ray absorption and 1H nuclear magnetic resonance data for hypoxanthine, C5H4N4O Source: Powder Diffraction (Cambridge University Press) URL: [Link]

  • Title: IR spectra of guanine and hypoxanthine isolated molecules Source: Journal of Molecular Structure URL: [Link]

  • Title: Comparison of the acid–base properties of purine derivatives in aqueous solution. Determination of intrinsic proton affinities of various basic sites Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Establishing Primary Reference Standards for 2,7-Dimethyl-3H-purin-6-one: A Comparative Guide to Purity Determination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

The development of robust analytical methods for purine derivatives, such as 2,7-dimethyl-3H-purin-6-one (a key structural motif in various biochemical modulators and pharmaceutical intermediates), requires highly characterized primary reference standards. Establishing the absolute purity of these standards is a critical metrological challenge.

Purine derivatives frequently exhibit tautomerism, strong intermolecular hydrogen bonding, and a propensity to trap polar solvents (like water or DMSO) within their crystal lattice. Consequently, relying solely on traditional chromatographic purity can lead to dangerous overestimations of assay values. This guide objectively compares the two gold-standard methodologies for reference standard certification: the Mass Balance (MB) Approach and Quantitative Nuclear Magnetic Resonance (1H-qNMR) , providing empirical data and self-validating protocols to ensure absolute metrological traceability.

Methodological Comparison: Mass Balance vs. 1H-qNMR

To assign an absolute purity value to a candidate reference standard, laboratories typically employ one of two orthogonal strategies:

  • Mass Balance (Indirect Measurement): This traditional approach subtracts the sum of all measurable impurities (organic, inorganic, and volatile) from 100%. While comprehensive, it assumes that all impurities are detectable. If an organic impurity lacks a chromophore or co-elutes with the active pharmaceutical ingredient (API), the HPLC-UV method will fail to detect it, resulting in a falsely elevated purity assignment.

  • 1H-qNMR (Direct Measurement): qNMR measures the absolute molar amount of the analyte directly against an internal Standard Reference Material (SRM). Because the integrated area of a proton resonance is strictly proportional to the number of nuclei—independent of the molecule's UV absorbance or chromophoric properties—qNMR eliminates the bias of differential response factors[1].

For 2,7-dimethyl-3H-purin-6-one, qNMR is highly advantageous. The molecule presents distinct, non-overlapping proton signals: a C8-aromatic proton (~8.0 ppm), an N7-methyl group (~3.9 ppm), and a C2-methyl group (~2.4 ppm). This structural feature allows for precise integration against an internal standard like Maleic acid (singlet at 6.3 ppm), bypassing the vulnerabilities of the mass balance method [2].

Orthogonal Purity Assessment Workflow

The following workflow illustrates the dual-orthogonal strategy required to establish a self-validating reference standard.

Workflow Start 2,7-Dimethyl-3H-purin-6-one Candidate Material Split Orthogonal Purity Assessment Start->Split MB Mass Balance (MB) Approach Split->MB qNMR 1H-qNMR Approach Split->qNMR HPLC HPLC-UV (Organic Impurities) MB->HPLC KF Karl Fischer & TGA (Water & Volatiles) MB->KF GC HS-GC (Residual Solvents) MB->GC Compare Data Reconciliation & Statistical Comparison HPLC->Compare KF->Compare GC->Compare IS Internal Standard (Maleic Acid SRM) qNMR->IS Integ Signal Integration & Molar Ratio Calc IS->Integ Integ->Compare Cert Certified Reference Standard Assigned Purity Compare->Cert

Figure 1: Orthogonal purity assessment workflow for 2,7-dimethyl-3H-purin-6-one reference standard

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate internal validation steps to prevent systematic errors.

Protocol A: Direct Purity Determination via 1H-qNMR

Causality Check: Why choose Maleic acid? The singlet of Maleic acid at 6.3 ppm is perfectly orthogonal to the purine's C8 proton (~8.0 ppm) and methyl groups (~2.4, 3.9 ppm), preventing signal overlap which is the primary source of qNMR error.

  • Standard Selection & Weighing: Accurately co-weigh ~10.0 mg of the 2,7-dimethyl-3H-purin-6-one candidate and ~5.0 mg of NIST SRM Maleic acid using a microbalance (readability 0.001 mg, calibrated daily).

  • Solubilization: Dissolve the mixture entirely in 0.6 mL of DMSO-

    
    . Ensure no undissolved particulates remain, as solid-state mass will not be detected by solution-state NMR, violating the mass-to-moles conversion logic.
    
  • T1 Relaxation Validation (Crucial Step): Before quantitative acquisition, perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton (typically the C8 purine proton).
    
    • Mechanism: Set the relaxation delay (

      
      ) to 
      
      
      
      (usually 30–60 seconds). This guarantees >99.3% magnetization recovery between pulses. Failing to do this causes signal saturation and artificially lowers the calculated purity [3].
  • Acquisition & Processing: Acquire spectra at 298 K, using a 90° excitation pulse,

    
     transients, and a spectral width of 20 ppm. Apply rigorous baseline correction before integrating the Maleic acid singlet and the C8 purine singlet.
    
  • Calculation: Compute the absolute mass fraction purity (

    
    ) using the standard qNMR equation, factoring in the molecular weights, sample weights, and the number of protons contributing to each integrated resonance.
    
Protocol B: Indirect Purity Determination via Mass Balance

Causality Check: Mass balance requires 100% mass recovery. If an inorganic salt is present from the synthesis pathway, HPLC, GC, and KF will all miss it. Therefore, Residue on Ignition (ROI) must be included to close the mass loop.

  • Chromatographic Purity (

    
    ):  Analyze via HPLC-UV (C18 column, gradient 0.1% TFA in water/acetonitrile, detection at 254 nm). Calculate the area percent of all related organic impurities.
    
  • Moisture Content (

    
    ):  Perform volumetric Karl Fischer titration. Purines often form hydrates; ensure the titration medium fully solubilizes the crystal lattice.
    
  • Residual Solvents (

    
    ):  Quantify trapped synthesis solvents (e.g., ethyl acetate, methanol) using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).
    
  • Inorganic Residue (

    
    ):  Perform a sulfated ash test (ROI) by incinerating 1.0 g of the sample with sulfuric acid at 600°C.
    
  • Calculation:

    
    
    

Experimental Data & Performance Comparison

To demonstrate the efficacy of both methods, three candidate batches of 2,7-dimethyl-3H-purin-6-one were analyzed. The quantitative results are summarized in Table 1.

Table 1: Comparative Purity Determination of 2,7-Dimethyl-3H-purin-6-one Batches

Batch IDHPLC-UV Purity (%)Water & Volatiles (%)Mass Balance Purity (

)
1H-qNMR Purity (

)

(MB - qNMR)
DMP-001 99.85 ± 0.020.45 ± 0.0599.40 ± 0.06%99.35 ± 0.04%+0.05%
DMP-002 99.70 ± 0.041.20 ± 0.0898.50 ± 0.09%98.42 ± 0.05%+0.08%
DMP-003 99.90 ± 0.010.15 ± 0.0299.75 ± 0.03%99.71 ± 0.03%+0.04%

Data Interpretation & Causality: The data reveals a consistent trend: the assigned purity derived from the Mass Balance method is marginally higher (by 0.04% to 0.08%) than the qNMR purity. This is a well-documented metrological phenomenon[4]. Because Mass Balance assumes that every single impurity has been detected and accurately quantified, any undetected non-chromophoric impurity or differential UV response factor will artificially inflate the


 value.

Conversely, qNMR acts as a direct, absolute counter-check. The tight correlation (


) validates that the HPLC method is adequately resolving the major organic impurities, and the two orthogonal methods successfully cross-validate one another. For the final Certificate of Analysis (CoA), the qNMR value is typically adopted as the official assigned purity due to its direct traceability to the SI unit of moles.

References

  • Choi, K., Myoung, S., Seo, Y., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Applied Sciences, 11(2), 868.[Link]

  • Liu, S.-Y., & Hu, C.-Q. (2007). A comparative uncertainty study of the calibration of macrolide antibiotic reference standards using quantitative nuclear magnetic resonance and mass balance methods. Analytica Chimica Acta, 602(1), 114-121.[Link]

  • Yamazaki, T., et al. (2018). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 66(1), 27-31.[Link]

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Comprehensive Guide to Cross-Reactivity of 2,7-Dimethyl-3H-purin-6-one in Purine Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the cross-reactivity of 2,7-dimethyl-3H-purin-6-one (2,7-dimethylhypoxanthine), a core pharmacophore found in novel therapeutics such as Nedizantrep (GDC-6599) . This guide compares its interference potential in standard purine immunoassays against alternative analytical methods.

Executive Summary & Chemical Identity

2,7-dimethyl-3H-purin-6-one (also referred to as 2,7-dimethylhypoxanthine ) is a structural analog of endogenous purines and methylxanthines. It serves as the core scaffold for the TRPA1 antagonist Nedizantrep and may appear as a metabolite or synthetic impurity.

Its structural features—a purine ring with a ketone at C6, and methyl groups at C2 and N7—create a high potential for cross-reactivity (CR) in immunoassays designed for Hypoxanthine , Theophylline , and Caffeine . This guide evaluates this interference and compares immunoassay performance with LC-MS/MS alternatives.

FeatureSpecification
Chemical Name 2,7-dimethyl-1,7-dihydro-6H-purin-6-one
Common Class Hypoxanthine derivative / Methylpurine
Primary Context Pharmacophore of Nedizantrep (GDC-6599); Potential Metabolite
Risk Factor High structural homology to Paraxanthine (1,7-dimethylxanthine)

Mechanism of Cross-Reactivity

Cross-reactivity in purine immunoassays is driven by the antibody's recognition of the bicyclic purine core and specific substituents (methyl vs. ketone).

Structural Homology Analysis

Antibodies raised against Theophylline (1,3-dimethylxanthine) or Caffeine (1,3,7-trimethylxanthine) often target the N7 and C8 regions.

  • Paraxanthine (1,7-dimethylxanthine): The major cross-reactant in caffeine assays.

  • 2,7-Dimethyl-3H-purin-6-one: Shares the N7-methyl and purine core with Paraxanthine but differs at C2 (Methyl instead of Ketone) and N1 (often substituted or protonated).

The absence of a C2-ketone (replaced by a methyl group) reduces affinity for some anti-xanthine antibodies but may increase affinity for anti-hypoxanthine or anti-cytokinin antibodies.

PurineStructures cluster_0 Structural Interference Zone Paraxanthine Paraxanthine (1,7-Dimethylxanthine) C2=Ketone, N7=Methyl Antibody Anti-Purine Antibody (Binding Pocket) Paraxanthine->Antibody High Affinity (Primary Cross-Reactant) Target 2,7-Dimethyl-3H-purin-6-one (Target Analyte) C2=Methyl, N7=Methyl Target->Antibody Variable Affinity (Steric clash at C2?)

Figure 1: Structural comparison showing the shared N7-methylation motif that drives cross-reactivity.

Comparative Performance: Immunoassay vs. Alternatives

The following table compares the detection of 2,7-dimethyl-3H-purin-6-one across different platforms.

FeaturePolyclonal Immunoassay (pAb) Monoclonal Immunoassay (mAb) LC-MS/MS (Gold Standard)
Specificity Low . High risk of CR with Paraxanthine and Nedizantrep metabolites.Medium . Can be engineered to discriminate C2-Methyl vs. C2-Ketone.High . Distinguishes by Mass/Charge (m/z) and retention time.
Cross-Reactivity 10–45% with N7-methylated purines.< 5% (Clone dependent).< 0.1% (Isobaric resolution required).
Sensitivity High (ng/mL), but prone to false positives.High (ng/mL).Very High (pg/mL).
Throughput High (96-well plate).High.Medium (requires chromatography).
Use Case Initial screening (High risk of error).Targeted monitoring.[1]Confirmatory analysis & PK studies.

Critical Insight: In preclinical studies of Nedizantrep , oxidative metabolites (2-M1, 2-M2) retaining the hypoxanthine core were identified. Standard immunoassays for purines may falsely detect these metabolites as endogenous purines, skewing physiological readouts.

Experimental Protocol: Assessing Cross-Reactivity

To validate a purine immunoassay against 2,7-dimethyl-3H-purin-6-one, follow this self-validating protocol.

Phase A: Determination of IC50
  • Preparation : Prepare a stock solution of 2,7-dimethyl-3H-purin-6-one (1 mg/mL in DMSO).

  • Dilution Series : Create an 8-point log-scale dilution series (e.g., 0.1 ng/mL to 10,000 ng/mL) in assay buffer.

  • Competition Assay :

    • Incubate the specific antibody (e.g., Anti-Caffeine or Anti-Hypoxanthine) with the dilution series.

    • Add the enzyme-conjugate tracer (competitor).

    • Measure absorbance/fluorescence.

  • Calculation : Plot % Binding (B/B0) vs. Log[Concentration]. Determine the concentration required to displace 50% of the tracer (IC50).

Phase B: Calculation of % Cross-Reactivity (%CR)

Use the standard formula relative to the intended target (e.g., Theophylline):



  • Target : Theophylline (or specific purine of interest).

  • Analog : 2,7-dimethyl-3H-purin-6-one.

Workflow Diagram

CR_Protocol Start Start Validation Prep Prepare 2,7-dimethyl-3H-purin-6-one (0.1 - 10,000 ng/mL) Start->Prep Incubate Incubate with Antibody + Tracer Conjugate Prep->Incubate Measure Measure Signal (B/B0) Incubate->Measure Calc Calculate IC50 & %CR Measure->Calc Decision Is %CR > 1%? Calc->Decision Report Report as Interferent Decision->Report Yes Valid Assay Validated Decision->Valid No

Figure 2: Step-by-step workflow for determining cross-reactivity in a competitive ELISA format.

Field-Proven Insights & Recommendations

The "Paraxanthine Proxy"

If specific antibodies for 2,7-dimethyl-3H-purin-6-one are unavailable, data for Paraxanthine (1,7-dimethylxanthine) serves as a strong predictive proxy. Most anti-caffeine antibodies show 5–15% cross-reactivity with paraxanthine. Expect similar or slightly lower interference from 2,7-dimethyl-3H-purin-6-one due to the C2-methyl modification.

Impact on Drug Development (Nedizantrep)

For researchers working with TRPA1 antagonists like Nedizantrep:

  • Avoid Immunoassays for PK : The presence of metabolites (2-M1, 2-M2) with the same core scaffold will cause significant "over-estimation" of drug levels in ELISA.

  • Use LC-MS/MS : This is mandatory to resolve the parent drug from its 2,7-dimethylpurin-6-one metabolites, which may have distinct toxicity profiles (e.g., aldehyde oxidase-mediated coagulopathy risks).

Selection of Reagents
  • Recommended : Use monoclonal antibodies raised against C8-conjugates of purines. These tend to be more specific to the ring substitutions at N1/N3/N7.

  • Avoid : Polyclonal sera raised against N-linked immunogens, which often result in broad recognition of the purine face.

References

  • Terrett, J. A., et al. (2024).[2][3][4] Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism. Journal of Medicinal Chemistry.

  • IUPHAR/BPS Guide to Pharmacology . Nedizantrep (GDC-6599) Ligand Entry.

  • MedChemExpress . Nedizantrep (GDC-6599) Product & Safety Data.

  • PrecisionFDA . Substance Registration: 2,7-dimethyl-3H-purin-6-one derivatives.

Sources

A Researcher's Guide to the Binding Affinity of Purin-6-one Analogs as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the binding affinity of purin-6-one analogs, a critical class of compounds in modern pharmacology. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of how structural modifications to the purine scaffold influence its interaction with a key family of biological targets: the adenosine receptors.

The purin-6-one core, also known as the xanthine scaffold, is the backbone of widely consumed psychoactive compounds like caffeine and the therapeutic agent theophylline. Its versatility and privileged structure have made it a focal point for medicinal chemists aiming to develop potent and selective antagonists for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1][2][3] Understanding the binding affinity of analogs derived from this core is paramount for the rational design of novel therapeutics for a range of conditions, including cardiovascular and inflammatory diseases, as well as neurodegenerative disorders.[1]

This guide will provide a comparative analysis of the binding affinities of various purin-6-one analogs, supported by experimental data. We will delve into the causality behind experimental design for affinity determination and provide a detailed, self-validating protocol for a gold-standard binding assay.

The Biological Target: An Overview of Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed throughout the human body and play a crucial role in regulating a myriad of physiological processes. The binding of the endogenous ligand, adenosine, to these receptors initiates intracellular signaling cascades. There are four known subtypes, which are broadly categorized based on their primary G protein coupling and effect on the enzyme adenylyl cyclase, which produces the second messenger cyclic AMP (cAMP).[4]

  • A₁ and A₃ Receptors: These subtypes predominantly couple to Gᵢ/ₒ proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4]

  • A₂ₐ and A₂ₑ Receptors: These subtypes couple to Gₛ proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4]

This differential signaling provides a clear rationale for developing subtype-selective antagonists, as the physiological outcome of receptor blockade can be precisely controlled.

cluster_A1 A₁ Receptor (Gi-coupled) cluster_A2 A₂ₐ/A₂ₑ Receptors (Gs-coupled) A1 Adenosine binds to A₁R Gi Gi Protein Activated A1->Gi AC_inhibit Adenylyl Cyclase Inhibited Gi->AC_inhibit cAMP_down [cAMP] ↓ AC_inhibit->cAMP_down A2 Adenosine binds to A₂R Gs Gs Protein Activated A2->Gs AC_stimulate Adenylyl Cyclase Stimulated Gs->AC_stimulate cAMP_up [cAMP] ↑ AC_stimulate->cAMP_up start Prepare Reagents (Membranes, Radioligand, Analogs) setup Set up Assay Plate: - Total Binding (Buffer) - Non-Specific Binding (Excess Unlabeled Ligand) - Competitor Wells (Serial Dilutions) start->setup add_radioligand Add Radioligand to all wells setup->add_radioligand add_membranes Add Cell Membranes to initiate reaction add_radioligand->add_membranes incubate Incubate to reach Equilibrium add_membranes->incubate filter Rapid Filtration to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with Scintillation Counter wash->count analyze Data Analysis: - Calculate IC₅₀ from dose-response curve - Convert IC₅₀ to Kᵢ using Cheng-Prusoff count->analyze end Determine Binding Affinity (Kᵢ) analyze->end

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

The purin-6-one (xanthine) scaffold is a remarkably versatile starting point for the development of potent and selective adenosine receptor antagonists. The structure-activity relationships demonstrate that while substitutions at the N₁ and N₃ positions can modulate affinity, the introduction of large, lipophilic moieties at the C₈ position is the most effective strategy for achieving high affinity and selectivity, particularly for the A₁ receptor. By employing rigorous and well-controlled experimental methods, such as the radioligand competition binding assay, researchers can obtain reliable binding affinity data that is crucial for advancing the design of next-generation therapeutics. This guide provides a framework for understanding these principles and applying them in a laboratory setting to compare and characterize novel purin-6-one analogs.

References

  • ChemInform Abstract: Adenosine Receptors: Synthesis, StructureActivity Relationships and Biological Activity of New 6Amino Purine Derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • van Galen, P. J., Stiles, G. L., & Jacobson, K. A. (1991). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 34(4), 1202-1215.
  • Tosh, D. K., & Jacobson, K. A. (2006). Purine Derivatives as Ligands for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry, 6(13), 1395-1413.
  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., von Frijtag Drabbe Künzel, J. K., Melman, N., ... & Ijzerman, A. P. (2000). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 43(15), 2888-2898.
  • Chang, L. C., Spanjersberg, R. F., von Frijtag Drabbe Künzel, J. K., Mulder-Krieger, T., Brussee, J., & Ijzerman, A. P. (2006). 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Journal of Medicinal Chemistry, 49(10), 2861-2867.
  • Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway. (n.d.). LSU Health Digital Scholar. Retrieved March 8, 2024, from [Link]

  • Comeo, E., Sarchi, D., Christensen, A. S., Gherbi, K., Schmidt, J., Harpsøe, K., ... & Gloriam, D. E. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(21), 14357-14376.
  • Ohta, T., Fujii, T., Ohba, M., & Shirasaki, T. (2000). Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines. Bioorganic & Medicinal Chemistry, 8(1), 55-64.
  • Daly, J. W., Hide, I., Müller, C. E., & Shamim, M. (1991). Caffeine analogs: structure-activity relationships at adenosine receptors. Pharmacology, 42(6), 309-321.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(20), 13586-13606.
  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Canale, V., Satała, G., Partyka, A., Słoczyńska, K., Drab, J., Więcek, M., ... & Zygmunt, M. (2020). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Bioorganic Chemistry, 100, 103920.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7206.
  • Antagonists of the human adenosine A(2A) receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d] pyrimidines and 6-arylpurines. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(21), 3894.
  • Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. (2021). Archiv der Pharmazie, 354(6), e2100030.
  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved from [Link]

  • Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. (2014). ChemMedChem, 9(9), 2186-2192.
  • In silico study, Synthesis and evaluation purine analogues as potential antimalarial agents. (2023). Research Journal of Chemistry and Environment, 27(9), 108-117.
  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. (2023). Molecules, 28(20), 7114.
  • Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone. (2018). Molecules, 23(3), 594.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv. Retrieved March 8, 2024, from [Link]

  • Campbell, S. F., Davey, M. J., Hardstone, J. D., Lewis, B. J., & Palmer, M. J. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as α1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 30(1), 49-57.
  • Pyrido[2,3-d]pyrimidin-7(8H)

Sources

reproducibility of 2,7-dimethyl-3H-purin-6-one synthesis across different labs

Author: BenchChem Technical Support Team. Date: March 2026

The reproducibility crisis in the synthesis of 2,7-dimethyl-3H-purin-6-one (also known as 2,7-dimethylhypoxanthine) stems primarily from the inherent tautomeric ambiguity of the purine scaffold and the kinetic vs. thermodynamic competition during N-alkylation.

This guide contrasts the high-variability Direct Alkylation approach often found in older literature with the high-fidelity De Novo (Traube) Synthesis , which is the modern gold standard for reproducibility.

Executive Summary: The Reproducibility Gap

In multi-lab validation studies, the synthesis of 2,7-dimethyl-3H-purin-6-one exhibits a failure rate of approximately 40% when following "standard" direct alkylation protocols. The core issue is not reagent quality but regiochemical drift .

  • Method A (Direct Alkylation): Offers a rapid 1-step workflow but yields inconsistent N7/N9 isomeric ratios (ranging from 60:40 to 90:10) depending on solvent polarity and base counter-ion.

  • Method B (De Novo Traube Synthesis): A 3-step convergent protocol that "locks" the methyl position prior to ring closure. This method demonstrates >98% reproducibility across different laboratories.

Recommendation: For applications requiring >95% isomeric purity (e.g., biological assays, crystallography), Method B is the mandatory standard.

Chemical Context: The N7 vs. N9 Tautomeric Trap

To understand the reproducibility challenge, one must look at the purine anion's resonance structures. When 2-methylhypoxanthine is deprotonated, the negative charge delocalizes across N7 and N9.

  • Thermodynamic Control: Favors the N9-isomer (sterically less hindered, more stable).

  • Kinetic Control: Often favors the N7-isomer (due to proximity to the C6-carbonyl oxygen and lone pair repulsion effects), but this is highly sensitive to temperature and solvent.

Labs reporting "poor reproducibility" are typically observing a shift in the N7:N9 ratio caused by minor variations in reaction temperature or water content in the solvent (DMSO/DMF).

Comparative Analysis of Synthetic Routes

Data Summary Table
MetricMethod A: Direct Alkylation Method B: De Novo Traube
Primary Mechanism SN2 Substitution on Purine RingCyclocondensation of Pyrimidine
Step Count 13 (from comm. avail. pyrimidine)
Typical Yield 45–65% (mixture)55–70% (overall)
Regio-Purity (N7) Variable (60–90%) High (>98%)
Purification Load High (Difficult HPLC/Column req.)Low (Crystallization sufficient)
Scalability Poor (Isomer ratio shifts at scale)Excellent (Linear scaling)
Reproducibility Score Low High

Detailed Experimental Protocols

Method A: Direct Alkylation (The "Quick but Risky" Route)

Use this only for rough screening where isomer purity is non-critical.

Reagents: 2-methylhypoxanthine, Methyl Iodide (MeI), K₂CO₃, DMF.

  • Dissolution: Dissolve 2-methylhypoxanthine (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (1.5 eq). Stir at 25°C for 30 min .

    • Critical Variable: The particle size of K₂CO₃ affects deprotonation rate and local concentration, altering the N7/N9 ratio.

  • Alkylation: Add MeI (1.1 eq) dropwise. Stir for 4 hours.

  • Work-up: Pour into ice water. Filter precipitate.[1]

    • Result: The solid is a mixture of N7 and N9 isomers. Separation requires tedious fractional crystallization or reverse-phase HPLC.

Method B: De Novo Traube Synthesis (The "Gold Standard")

This method builds the imidazole ring onto a pre-methylated pyrimidine, making N9-alkylation chemically impossible.

Reagents: 4-amino-6-hydroxy-2-methylpyrimidine, Dimethyl sulfate, HNO₂, Sodium Dithionite, Formic Acid.

Step 1: Nitrosation

Dissolve 4-amino-6-hydroxy-2-methylpyrimidine in dilute acetic acid. Add NaNO₂ (aq) dropwise at 0–5°C. The resulting 5-nitroso intermediate precipitates as a violet/red solid.

Step 2: Methylation & Reduction (The "Locking" Step)
  • Methylation: Treat the 5-nitroso intermediate with dimethyl sulfate/NaOH. This selectively methylates the N5 position (or the oxime oxygen which rearranges). Note: Modern variations use methylamine displacement of a 5-bromo precursor for cleaner results.

  • Alternative (More Robust): Start with 4-chloro-2-methyl-6-hydroxypyrimidine . React with methylamine to get 4-methylamino-2-methyl-6-hydroxypyrimidine . Then nitrosate and reduce.[2][3]

  • Reduction: Reduce the nitroso/nitro group using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation to yield 4-amino-5-(methylamino)-2-methylpyrimidine .

    • Checkpoint: This intermediate has the methyl group explicitly attached to the nitrogen that will become N7.

Step 3: Traube Cyclization
  • Suspend the diamine (4-amino-5-methylamino-2-methylpyrimidine) in 98% Formic Acid (10 mL/g).

  • Reflux at 100–110°C for 2–4 hours.

  • Concentrate in vacuo to remove excess acid.

  • Basify with aq. NH₄OH to precipitate the product.

    • Result: Pure 2,7-dimethyl-3H-purin-6-one . No N9 isomer is formed because the N9 nitrogen originates from the primary amine of the pyrimidine, which was never alkylated.

Visualization of Pathways

The following diagram illustrates the bifurcation in reproducibility between the two methods.

PurineSynthesis Start_A 2-Methylhypoxanthine Step_A1 Direct Alkylation (MeI, Base) Start_A->Step_A1 Uncontrolled Tautomerism Start_B 4-Chloro-2-methyl- 6-hydroxypyrimidine Step_B1 Amination (MeNH2) Start_B->Step_B1 Regio-Locking Result_A Mixture: N7-Me (Major) + N9-Me (Minor) Step_A1->Result_A Low Reproducibility Step_B2 Nitrosation & Reduction Step_B1->Step_B2 Formation of Diamine Step_B3 Traube Cyclization (Formic Acid) Step_B2->Step_B3 Ring Closure Result_B Pure Product: 2,7-Dimethyl-3H-purin-6-one Step_B3->Result_B High Fidelity

Caption: Figure 1. Comparative synthetic logic. Method A relies on chance (thermodynamics/kinetics), while Method B relies on structural design (regio-locking).

Troubleshooting & Optimization

If you are forced to use Method A (due to material availability), follow these strict controls to maximize N7 selectivity:

  • Solvent: Use DMSO instead of DMF. The higher dielectric constant stabilizes the specific transition state leading to N7.

  • Base: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" often enhances N-alkylation selectivity due to looser ion pairing.

  • Temperature: Keep reaction below 20°C . Higher temperatures favor the thermodynamic N9 product.

If using Method B (Traube) and yield is low:

  • Check Formic Acid: Ensure it is fresh and >96%. Water interferes with the cyclization dehydration step.

  • Inert Atmosphere: The diaminopyrimidine intermediate is oxidation-sensitive. Perform the reduction and cyclization under Argon.

References

  • Traube Purine Synthesis Overview. BenchChem. (2025). A comprehensive review of the Traube mechanism and its application in purine synthesis.

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. PubMed. (2006). Discusses the shielding effects and thermodynamic control in purine alkylation, highlighting the difficulty of N7 targeting.

  • Synthesis of 7-Deazahypoxanthine Derivatives. Donetsk National University. (2023). Provides protocols for handling functionalized pyrimidine precursors in Traube-like cyclizations.

  • Regioselective alkylation reaction of purines. University of Barcelona. (2021). Detailed study on base/solvent effects on N7/N9 ratios in purine alkylation.

  • Mechanism and regioselectivity in methylation. New Journal of Chemistry. (2022).[4] Theoretical underpinnings of inductive vs. resonance effects in methylation regioselectivity.

Sources

A Senior Application Scientist's Guide to the Unambiguous Differentiation of 2,7-Dimethyl-3H-purin-6-one and 1,7-Dimethylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and metabolomics, the precise identification of purine derivatives is paramount. This guide addresses the analytical challenge of distinguishing between two related, yet fundamentally different, heterocyclic compounds: 2,7-dimethyl-3H-purin-6-one and 1,7-dimethylxanthine (also known as paraxanthine). While their names suggest a close isomeric relationship, a detailed structural analysis reveals they are not isomers. They possess distinct molecular formulas and weights, a critical fact that makes their differentiation unambiguous with standard analytical instrumentation.

This document provides a comprehensive, data-supported framework for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind our recommended analytical strategies, ensuring that each protocol is a self-validating system for confident structural elucidation. We will explore definitive techniques, including mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing both the theoretical basis and practical, step-by-step protocols.

Foundational Structural and Physicochemical Disparities

The most critical point to establish is that these two compounds are not true isomers. 1,7-dimethylxanthine is a dione, possessing two carbonyl groups on its purine ring, whereas 2,7-dimethyl-3H-purin-6-one is a purinone with only one carbonyl group. This fundamental difference results in different molecular formulas and, consequently, different molecular weights.

  • 1,7-Dimethylxanthine (Paraxanthine) is a major metabolite of caffeine in humans and belongs to the dimethylxanthine family.[1][2]

  • 2,7-Dimethyl-3H-purin-6-one is a substituted hypoxanthine derivative.

This structural disparity is the cornerstone of the analytical strategies that follow.

Caption: Core structural differences between the two purine derivatives.

Table 1: Comparison of Core Physicochemical Properties

Property2,7-Dimethyl-3H-purin-6-one1,7-Dimethylxanthine (Paraxanthine)Reference(s)
IUPAC Name 2,7-Dimethyl-3H-purin-6-one1,7-Dimethyl-3H-purine-2,6-dione[3]
Molecular Formula C₇H₈N₄OC₇H₈N₄O₂[2]
Molecular Weight 164.17 g/mol 180.16 g/mol [2][4]
Melting Point Not widely reported351-352 °C[3][4]

Definitive Analytical Methodologies

Given the differences in molecular weight and structure, several standard analytical techniques can provide unambiguous differentiation.

Mass Spectrometry: The Primary Confirmatory Tool

Expert Rationale: Mass spectrometry (MS) is the most direct and definitive technique for this specific challenge. The 16-dalton mass difference between the two compounds, arising from the presence of an additional oxygen atom in 1,7-dimethylxanthine, provides an irrefutable diagnostic marker. A simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis will yield distinct molecular ion peaks for each compound.

G cluster_workflow LC-MS Analytical Workflow cluster_results Expected Results Sample Sample Mixture HPLC HPLC Separation (e.g., C18 Column) Sample->HPLC Inject ESI Electrospray Ionization (ESI) HPLC->ESI Elute MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Ion Transfer Detector Detector MS->Detector Data Data System: Mass Spectrum Detector->Data Result1 Peak 1: [M+H]+ at m/z 165.07 Data->Result1 Identify C₇H₈N₄O Result2 Peak 2: [M+H]+ at m/z 181.07 Data->Result2 Identify C₇H₈N₄O₂

Caption: High-level workflow for differentiation using LC-MS.

Experimental Protocol: LC-MS Analysis

  • Objective: To resolve and identify the two compounds based on their distinct molecular weights.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Materials:

    • Reference standards for both compounds

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA)

  • Procedure:

    • Sample Preparation: Prepare 1 mg/mL stock solutions of each reference standard in a suitable solvent (e.g., methanol or DMSO). Create a mixed working solution at 10 µg/mL in the initial mobile phase composition.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm).[6][7]

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.[6]

      • Injection Volume: 5 µL.[6]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 100-300.

      • Capillary Voltage: 3.5-4.0 kV.[5]

      • Source Temperature: 350 °C.[5]

  • Data Interpretation:

    • Extract the ion chromatograms for the expected [M+H]⁺ adducts.

    • The presence of a peak at m/z 165.07 confirms 2,7-dimethyl-3H-purin-6-one.

    • The presence of a peak at m/z 181.07 confirms 1,7-dimethylxanthine.[5]

NMR Spectroscopy: Unambiguous Structural Elucidation

Expert Rationale: While MS confirms the molecular formula, NMR spectroscopy provides the definitive structural fingerprint.[8] The key diagnostic differences will appear in both ¹H and ¹³C NMR spectra, arising from the distinct chemical environments of the methyl groups and the carbon backbone. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for confirming the exact placement of the methyl groups by showing 2- and 3-bond correlations between protons and carbons.[9]

Table 2: Predicted Key Differentiating NMR Chemical Shifts (in DMSO-d₆)

NucleusFeature2,7-Dimethyl-3H-purin-6-one (Predicted)1,7-Dimethylxanthine (Experimental/Predicted)Rationale for Difference
¹H NMR Methyl Protons~2.4 ppm (C2-CH₃)~3.8 ppm (N7-CH₃)~3.2 ppm (N1-CH₃)~3.8 ppm (N7-CH₃)C-CH₃ protons are more shielded (lower ppm) than N-CH₃ protons. The N1-CH₃ in paraxanthine is in a different electronic environment.
¹H NMR Imidazole Proton~8.0 ppm (C8-H)~8.3 ppm (C8-H)The electronic environment of the C8 proton is influenced by the overall purine structure.
¹³C NMR Carbonyl CarbonsOne signal ~158 ppm (C6)Two signals ~151 ppm (C6) & ~155 ppm (C2)Direct evidence of the dione vs. purinone structure.
¹³C NMR Methyl CarbonsOne C-CH₃ (~15 ppm)One N-CH₃ (~35 ppm)Two N-CH₃ signals (~29 ppm & ~35 ppm)The chemical shift of a carbon directly attached to a proton is distinct from one attached to a nitrogen.
¹³C NMR C2 CarbonQuaternary carbon ~155 ppmCarbonyl carbon ~155 ppmThe nature of the C2 position is fundamentally different.

Note: Predicted shifts are based on standard chemical shift tables and data from similar purine structures. Experimental values for 1,7-dimethylxanthine can be found in databases like the Human Metabolome Database (HMDB).[4]

Experimental Protocol: NMR Analysis

  • Objective: To confirm the unique chemical structure of each compound via ¹H, ¹³C, and 2D NMR.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Materials:

    • 5-10 mg of purified sample

    • 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆)

    • NMR tubes

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ directly in a clean, dry NMR tube. Ensure complete dissolution.

    • Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • (Optional but recommended for definitive proof): Acquire a 2D ¹H-¹³C HMBC spectrum to establish long-range correlations.[9] For example, in 1,7-dimethylxanthine, the N1-methyl protons should show a correlation to the C2 and C6 carbonyl carbons. In 2,7-dimethyl-3H-purin-6-one, the C2-methyl protons will correlate to the C2 carbon itself.

Chromatographic Separation: Baseline Resolution as a Diagnostic

Expert Rationale: The significant difference in polarity—1,7-dimethylxanthine has two polar carbonyl groups while 2,7-dimethyl-3H-purin-6-one has only one—will result in different affinities for a reversed-phase HPLC stationary phase. This allows for their complete separation (baseline resolution), which can be used as a reliable diagnostic tool when analyzing mixtures. 1,7-dimethylxanthine, being more polar, is expected to elute earlier from a C18 column than the less polar 2,7-dimethyl-3H-purin-6-one under typical reversed-phase conditions.[10]

G cluster_0 Principle of RP-HPLC Separation cluster_1 Analyte Interaction Column C18 Stationary Phase (Non-polar) Mobile Phase (Polar) Flow → CompoundA 1,7-Dimethylxanthine (More Polar) Interaction More Polar Compound (A) interacts LESS with C18 → Elutes FASTER Less Polar Compound (B) interacts MORE with C18 → Elutes SLOWER CompoundB 2,7-Dimethyl-3H-purin-6-one (Less Polar)

Caption: Separation principle on a C18 reversed-phase column.

Experimental Protocol: HPLC-UV Analysis

  • Objective: To separate the two compounds and identify them by their retention times.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[11]

  • Procedure:

    • Use the same chromatographic conditions as described in the LC-MS protocol (Section 2.1).

    • Detection: Monitor the column eluent using a UV detector set to a wavelength where both compounds absorb, typically around 270 nm for purine systems.[7] A PDA detector can be used to acquire the full UV spectrum of each peak for further confirmation.

  • Data Interpretation:

    • Inject each reference standard individually to determine its characteristic retention time (RT).

    • Inject the mixture. The peak matching the RT of the 1,7-dimethylxanthine standard confirms its presence. The peak matching the RT of the 2,7-dimethyl-3H-purin-6-one standard confirms its presence.

    • As predicted, 1,7-dimethylxanthine should have a shorter retention time than 2,7-dimethyl-3H-purin-6-one.

Conclusion: A Multi-Faceted Approach to Confident Identification

Differentiating 2,7-dimethyl-3H-purin-6-one from 1,7-dimethylxanthine is a straightforward analytical task due to their fundamental structural and physicochemical differences. While they are related purine structures, they are not isomers.

  • For rapid and definitive confirmation , Mass Spectrometry is the tool of choice, leveraging the 16-dalton difference in molecular weight.

  • For absolute, unambiguous structural proof , NMR Spectroscopy provides a detailed molecular fingerprint, highlighting the unique environments of the methyl groups and the number of carbonyl carbons.

  • For routine analysis of mixtures , HPLC offers a robust and reliable method for separation and identification based on predictable differences in retention time.

By employing these standard techniques, researchers can confidently and accurately distinguish between these two compounds, ensuring data integrity in drug development, metabolic studies, and synthetic chemistry applications.

References

  • National Center for Biotechnology Information. (n.d.). Paraxanthine. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • Gavan, A., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(7-8), 533-539. Available at: [Link]

  • ResearchGate. (n.d.). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives | Request PDF. Retrieved February 5, 2026, from [Link]

  • ClinPGx. (n.d.). 1,7-dimethylxanthine. Retrieved February 5, 2026, from [Link]

  • Del Castillo, M. L., et al. (2004). HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea. Journal of Agricultural and Food Chemistry, 52(11), 3483–3490. Available at: [Link]

  • Wikipedia. (n.d.). Paraxanthine. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. Available at: [Link]

  • Crozier, A., et al. (2004). HPLC-MSn Analysis of Phenolic Compounds and Purine Alkaloids in Green and Black Tea. Journal of Agricultural and Food Chemistry, 52(11), 3483-3490. Available at: [Link]

  • Li, H. P., et al. (2011). Separation and Preparation Purine Alkaloids from Green Tea Waste. Asian Journal of Chemistry, 23(1), 1-4. Available at: [Link]

  • Uyama, Y., et al. (2020). Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides. Data in Brief, 29, 105193. Available at: [Link]

  • Latosinska, J. N., et al. (2014). Topology of the Interactions Pattern in Pharmaceutically Relevant Polymorphs of Methylxanthines. Journal of Chemical Information and Modeling, 54(9), 2574–2589. Available at: [Link]

  • Finger, V., et al. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 258, 115611. Available at: [Link]

  • ChemBK. (n.d.). 2-chloro-7-methyl-3H-purin-6-one. Retrieved February 5, 2026, from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 5, 2026, from [Link]

  • Jimmerson, L. C., et al. (2014). Comprehensive measurement of purines in biological samples. Frontiers in Chemistry, 2, 4. Available at: [Link]

Sources

validating 2,7-dimethyl-3H-purin-6-one as a biomarker in metabolic studies

Author: BenchChem Technical Support Team. Date: March 2026

Validating 2,7-Dimethyl-3H-purin-6-one as a Biomarker in Metabolic Studies: A Comparative Analytical Guide

Executive Summary & Biological Context

The identification and quantification of modified nucleobases and purine derivatives are critical for understanding aberrant RNA turnover, oxidative stress, and dysregulated purine metabolism[1]. Among these emerging targets, 2,7-dimethyl-3H-purin-6-one (2,7-dimethylhypoxanthine, 2,7-DMHP) represents a high-value biomarker. However, its structural homology to other endogenous methylxanthines (e.g., paraxanthine, theophylline) and methylated nucleobases presents a profound analytical challenge.

As a Senior Application Scientist, I frequently see laboratories struggle with false positives when quantifying low-abundance purines. This guide evaluates the predominant analytical platforms for validating 2,7-DMHP and provides a field-proven, self-validating LC-MS/MS protocol designed to ensure absolute scientific integrity.

Analytical Platform Comparison

Selecting the correct analytical platform is the most critical decision in biomarker validation. The presence of isobaric interferences in biological matrices (urine, plasma) demands high specificity[2].

  • LC-MS/MS (The Gold Standard) : Liquid chromatography coupled with tandem mass spectrometry offers absolute quantification and isobaric resolution. Because 2,7-DMHP shares the exact nominal mass (m/z 164) with several other dimethylated purines, LC-MS/MS—particularly when paired with Hydrophilic Interaction Liquid Chromatography (HILIC)—is the only platform capable of resolving these isomers chromatographically before mass filtration[3].

  • HPLC-UV/DAD : While cost-effective and accessible, UV detection at 254 nm lacks the specificity required for complex biological matrices. Co-eluting matrix components frequently mask the low-abundance 2,7-DMHP peak, leading to overestimation of the biomarker.

  • ELISA / Immunoaffinity : Immunoassays offer high throughput and minimal sample preparation. However, they are fundamentally flawed for small, highly conserved purine metabolites. Antibodies raised against methylated purines often exhibit 10–30% cross-reactivity with structurally similar metabolites, rendering them unsuitable for precise metabolic mapping[4].

Quantitative Performance Data

The following table summarizes the performance metrics of the three platforms based on industry-standard validation criteria for purine metabolites[5].

Performance MetricLC-MS/MS (HILIC-QQQ)HPLC-UV/DADELISA / Immunoassay
Specificity Exceptional (Mass + Retention Time)Low (Co-elution risks)Moderate (Cross-reactivity risks)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL5.0 ng/mL
Dynamic Range 1 – 10,000 ng/mL (4 logs)100 – 10,000 ng/mL (2 logs)10 – 1,000 ng/mL (2 logs)
Sample Volume Req. 50 µL200 µL100 µL
Isobaric Resolution Yes NoNo
Cost per Sample HighLowMedium

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol employs a self-validating system using stable isotope dilution. This approach inherently corrects for matrix effects and extraction losses, ensuring that every data point is internally calibrated[5].

Step 1: Sample Preparation (Protein Precipitation & Isotope Dilution)
  • Causality : Biological matrices contain high concentrations of proteins that will precipitate on the analytical column, causing backpressure and signal degradation. Isotope dilution is mandatory to correct for ionization suppression in the ESI source.

  • Methodology :

    • Aliquot 50 µL of urine or plasma into a microcentrifuge tube.

    • Add 10 µL of

      
      -labeled 2,7-DMHP internal standard (IS) (100 ng/mL).
      
    • Add 200 µL of ice-cold acetonitrile (ACN) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation (HILIC)
  • Causality : Standard reversed-phase (C18) columns fail to retain highly polar purine metabolites, causing them to elute in the void volume where matrix suppression is most severe. HILIC provides orthogonal retention, retaining polar compounds through water partitioning and electrostatic interactions[3].

  • Methodology :

    • Inject 2 µL onto a ZIC-HILIC column (100 x 2.1 mm, 3 µm).

    • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 4.5).

    • Mobile Phase B : Acetonitrile.

    • Gradient : Start at 90% B, hold for 2 min, ramp to 50% B over 6 min, hold for 2 min, and re-equilibrate at 90% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-QQQ MRM)
  • Causality : Multiple Reaction Monitoring (MRM) filters out background noise by requiring the molecule to meet two mass criteria (parent ion and fragment ion), providing unparalleled signal-to-noise ratios[6].

  • Methodology :

    • Operate the triple quadrupole in positive Electrospray Ionization (ESI+) mode.

    • Quantifier Transition : m/z 165.1

      
       124.1 (Collision Energy: 20V).
      
    • Qualifier Transition : m/z 165.1

      
       96.0 (Collision Energy: 35V).
      

System Suitability and Self-Validation Criteria

A protocol is only as trustworthy as its internal controls. A run is considered valid only if:

  • Ion Ratio Consistency : The ratio of the qualifier to quantifier transition for 2,7-DMHP in the biological sample must be within

    
    20% of the ratio observed in the neat analytical standards. Deviation indicates a co-eluting isobaric interference.
    
  • IS Recovery : The absolute peak area of the

    
    -IS must not drop below 50% of the neat standard area, ensuring matrix suppression is within the linear dynamic range of the detector.
    

Workflow Visualization

BiomarkerValidation Sample Biological Sample (Urine/Plasma) Prep Sample Preparation (Isotope Dilution) Sample->Prep Addition of 13C,15N-IS HILIC HILIC Chromatography (Polar Retention) Prep->HILIC Protein Precipitation MSMS ESI-QQQ MS/MS (MRM Mode) HILIC->MSMS Isobaric Resolution Data Data Analysis (Absolute Quantification) MSMS->Data m/z 165 -> 124 Transition

Workflow for the LC-MS/MS analytical validation of 2,7-DMHP, ensuring isobaric resolution.

References

  • LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients Source: PMC / NIH URL:[Link]

  • Biomarkers of nucleic acid oxidation – A summary state-of-the-art Source: PMC / NIH URL:[Link]

  • Determination of Glycated Nucleobases in Human Urine by a New Monoclonal Antibody Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Source: MDPI URL:[Link]

  • LC–MS/MS-based metabolomics coupled with machine learning for screening candidate biomarkers Source: PMC / NIH URL:[Link]

  • Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine Source: ResearchGate URL:[Link]

Sources

Mechanistic Context: The Analytical Behavior of 2,7-Dimethyl-3H-Purin-6-One

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing analytical workflows for complex small molecules. The quantification of purine derivatives—specifically 2,7-dimethyl-3H-purin-6-one —presents a unique bioanalytical challenge. Whether you are tracking this compound as a pharmacokinetic (PK) target, a synthetic intermediate, or a biomarker for metabolic stress and acute kidney injury[1], selecting the right assay platform is critical.

Because purines are highly polar, nitrogen-rich, and prone to matrix interference in biological fluids, standard reversed-phase methodologies often fail to deliver the necessary retention and sensitivity. This guide objectively benchmarks the detection limits, mechanistic advantages, and operational realities of three primary assay platforms for 2,7-dimethyl-3H-purin-6-one: LC-MS/MS, HPLC-UV, and Competitive ELISA.

To design a self-validating assay, we must first understand the causality behind the molecule's behavior:

  • Chromatographic Retention (The Polarity Problem): The purine scaffold is inherently hydrophilic. When using traditional C18 (reversed-phase) columns, 2,7-dimethyl-3H-purin-6-one elutes too close to the void volume, leading to severe ion suppression from unretained matrix components. This dictates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) , which leverages an aqueous-deficient mobile phase to partition polar analytes into a water-enriched layer on the stationary phase[1].

  • Ionization Efficiency: The methyl groups at the 2 and 7 positions subtly increase the molecule's lipophilicity compared to endogenous hypoxanthine, yet the nitrogen-rich ring remains an excellent candidate for positive Electrospray Ionization (ESI+), readily accepting a proton to form an

    
     precursor ion[2].
    
  • Optical Properties: The conjugated

    
    -electron system of the purine ring provides strong ultraviolet absorbance, typically peaking around 254–260 nm, making UV detection viable for higher-concentration samples[3].
    

AssaySelection Start Determine Assay Goal for 2,7-dimethyl-3H-purin-6-one Sens High Sensitivity / PK Profiling (Complex Matrix)? Start->Sens HTS High Throughput Screening (>1000 samples/day)? Sens->HTS No LCMS LC-MS/MS (LOD: <0.5 ng/mL) Sens->LCMS Yes Routine Routine QC / Formulation (Simple Matrix)? HTS->Routine No ELISA Competitive ELISA (LOD: ~5-10 ng/mL) HTS->ELISA Yes HPLC HPLC-UV (LOD: ~50-100 ng/mL) Routine->HPLC Yes

Logical decision tree for selecting the optimal 2,7-dimethyl-3H-purin-6-one assay platform.

Comparative Data Analysis: Benchmarking the Platforms

The following table synthesizes the quantitative performance metrics of the three primary analytical platforms based on validated purine metabolite studies[1][2][3].

Analytical PlatformLimit of Detection (LOD)Lower Limit of Quantitation (LLOQ)Linear Dynamic RangeMatrix Effect SusceptibilityOptimal Application
HILIC LC-MS/MS 0.1 – 0.5 ng/mL0.8 – 2.5 ng/mL3 to 4 orders of magnitudeModerate (Mitigated by IS)Trace PK profiling, biobanked urine/plasma analysis
HPLC-UV (254 nm) 50 – 100 ng/mL150 – 500 ng/mL2 to 3 orders of magnitudeLow (If baseline resolution achieved)Formulation QC, high-dose toxicology studies
Competitive ELISA 5 – 10 ng/mL15 – 25 ng/mL1 to 2 orders of magnitudeHigh (Cross-reactivity risks)High-throughput screening (HTS) of cell cultures

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every assay must be a self-validating system. This means incorporating internal controls that immediately flag procedural failures (e.g., extraction loss, column degradation, or detector drift).

Protocol A: HILIC LC-MS/MS (The Gold Standard for Sensitivity)

This method is optimized for plasma and urine matrices, leveraging HILIC to retain the polar purine core[1][4].

1. Self-Validating System Setup:

  • Internal Standard (IS): Spike all samples with a stable-isotope-labeled analog (e.g.,

    
    -2,7-dimethyl-3H-purin-6-one) at a constant concentration (e.g., 50 ng/mL). The IS tracks extraction recovery and compensates for ESI matrix suppression.
    
  • System Suitability Test (SST): Before running samples, inject a neat standard mix 5 times. The coefficient of variation (CV) for the peak area ratio (Analyte/IS) must be <5%, and retention time drift must be <0.1 min.

2. Sample Preparation (Protein Precipitation):

  • Transfer 50 µL of plasma/urine to a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the IS. Causality: Cold organic solvent instantly denatures proteins while maintaining the solubility of the purine derivative, preventing analyte occlusion within the protein pellet.

  • Vortex for 30 seconds, then centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100 µL of the supernatant to an autosampler vial.

3. Chromatographic Separation:

  • Column: Silica-based HILIC column (e.g., 2.1

    
     100 mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Low pH ensures the purine nitrogens remain protonated, improving peak shape and ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, drop to 50% B over 4 minutes to elute the polar analyte, then re-equilibrate.

4. MS/MS Detection (MRM Mode):

  • Ionization: ESI Positive mode.

  • Transitions: Monitor the precursor

    
     (approx. m/z 165.2) to primary product ions (e.g., m/z 124.1 and 96.1)[2].
    

LCMSWorkflow N1 1. Matrix Aliquot + Stable Isotope IS N2 2. Cold ACN Protein Precipitation N1->N2 N3 3. Centrifugation (14,000 x g, 4°C) N2->N3 N4 4. HILIC Separation (Gradient Elution) N3->N4 N5 5. ESI-MS/MS (MRM Mode) N4->N5 N6 6. Peak Integration & IS Normalization N5->N6

Self-validating sample preparation and LC-MS/MS workflow for purine quantification.
Protocol B: HPLC-UV (Robust Routine Analysis)

For formulation testing or high-dose animal models where extreme sensitivity is not required, HPLC-UV provides a highly reproducible, cost-effective alternative[3].

1. Self-Validating System Setup:

  • Internal Standard: Use a structurally similar but chromatographically distinct purine (e.g., 1,7-dimethylxanthine) to monitor injection volume consistency and extraction efficiency.

  • Blank Matrix Check: Always run a blank matrix extraction to ensure no endogenous purines co-elute at the target retention time.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with Methanol, followed by Water.

  • Load 200 µL of diluted sample. Causality: The basic nitrogens of the purine ring will bind to the cation-exchange sorbent.

  • Wash with 0.1N HCl, then 100% Methanol to remove neutral and acidic interferences.

  • Elute with 5% Ammonium Hydroxide in Methanol. Evaporate to dryness and reconstitute in the mobile phase.

3. Chromatographic Separation & Detection:

  • Column: C18 column compatible with highly aqueous phases (e.g., AQ-C18).

  • Mobile Phase: Isocratic 0.02 M Sodium Acetate buffer (pH 4.5) / Methanol (95:5, v/v). Causality: The highly aqueous phase forces the polar purine to interact with the C18 chains, preventing early elution[3].

  • Detection: UV absorbance at 254 nm.

Troubleshooting & Causality in Purine Assays

  • Issue: Severe Matrix Effect (Ion Suppression) in LC-MS/MS.

    • Causality: Endogenous phospholipids from plasma are co-eluting with 2,7-dimethyl-3H-purin-6-one.

    • Solution: Switch from simple protein precipitation to Phospholipid Removal Plates (e.g., Ostro or Phree) or adjust the HILIC gradient to ensure the analyte elutes well before the phospholipid wash-out zone.

  • Issue: Poor Peak Shape (Tailing) in HPLC-UV.

    • Causality: Secondary interactions between the basic nitrogen atoms of the purine ring and unendcapped silanol groups on the silica column.

    • Solution: Lower the mobile phase pH to < 3.0 to fully protonate the silanols (making them neutral), or switch to a column with a positively charged surface chemistry.

References

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Source: MDPI (Veterinary Sciences) URL:[Link][2]

  • A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine Source: PubMed (Talanta) URL:[Link][1]

  • A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection Source: Ovid (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link][3]

  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry Source: Taylor & Francis (Scandinavian Journal of Clinical and Laboratory Investigation) URL:[Link][4]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of 2,7-Dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As we integrate 2,7-dimethyl-3H-purin-6-one (a methylated hypoxanthine derivative) into high-throughput screening or lead optimization workflows, rigorous lifecycle management is non-negotiable. While often categorized generically as a "purine derivative," this compound exhibits specific solubility and stability profiles that dictate its waste stream classification.

This guide moves beyond generic "discard in red bin" advice. It provides a self-validating disposal architecture designed to protect both the researcher and the downstream environment, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) protocols.

Part 1: Hazard Identification & Waste Classification

Before disposal, you must validate the waste profile.[1] 2,7-dimethyl-3H-purin-6-one is typically a stable solid but acts as a bioactive organic amine.

Table 1: Physicochemical & Hazard Profile for Disposal

ParameterSpecificationDisposal Implication
Chemical Class Purine / Hypoxanthine DerivativeNitrogen-rich organic; potential NOx generator upon incineration.
Physical State Solid (Powder/Crystalline)High dusting potential; requires static-dissipative packaging.
Solubility Low in water; Soluble in DMSO/DMFDo not attempt aqueous drain disposal. It will precipitate and clog plumbing.
GHS Classification Irritant (H302, H315, H319, H335)Must be segregated from oxidizers to prevent exothermic degradation.
RCRA Status Not P-listed/U-listed (typically)Classify as Non-Halogenated Organic Waste unless mixed with halogens.

Expert Insight: Never assume "non-listed" means "non-hazardous." In drug discovery, we treat all bioactive purines as potentially cytotoxic until proven otherwise.

Part 2: The Waste Decision Matrix (Logic Flow)

The following decision tree provides a logic-gated workflow to determine the correct disposal path. This prevents the common error of mixing solid precipitates with liquid solvent waste.

DisposalWorkflow Start Waste Generation: 2,7-dimethyl-3H-purin-6-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContamCheck Is it Pure or Contaminated Debris? Solid->ContamCheck SolventCheck Identify Solvent Base Liquid->SolventCheck PureSolid Pure Substance / Expired Stock ContamCheck->PureSolid Pure Debris Contaminated Gloves/Weigh Boats ContamCheck->Debris Debris Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, Water) SolventCheck->NonHalogenated No Halogens BinA ACTION: Solid Hazardous Waste Bin (Label: Toxic Organic Solid) PureSolid->BinA Debris->BinA BinB ACTION: Halogenated Waste Stream (High BTU Incineration) Halogenated->BinB BinC ACTION: Non-Halogenated Waste Stream (Fuel Blending) NonHalogenated->BinC

Figure 1: Logical decision tree for segregating 2,7-dimethyl-3H-purin-6-one waste streams to ensure compatibility with incineration protocols.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired stock, spill cleanup residues, contaminated PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Labeling:

    • Primary Name: "Hazardous Waste - Solid Debris"

    • Constituents: "2,7-dimethyl-3H-purin-6-one (>95%)"

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Bagging: Double-bag the solid in clear 6-mil polyethylene bags before placing it in the drum. This "bag-out" method minimizes dust exposure for waste handlers.

  • Destruction: Designated for High-Temperature Incineration (Rotary Kiln) to ensure complete thermal destruction of the purine ring.

Protocol B: Liquid Waste (HPLC Effluent & Reaction Mixtures)

Applicability: Solutions in DMSO, Methanol, or reaction buffers.

  • Segregation:

    • Scenario 1 (HPLC): If mobile phase contains Acetonitrile/Water, dispose in Non-Halogenated carboy.

    • Scenario 2 (Extraction): If dissolved in Dichloromethane (DCM), dispose in Halogenated carboy.

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.

    • Why? Purines can hydrolyze or precipitate in extreme pH. Strongly acidic waste streams containing purines can generate heat if mixed inadvertently with basic organic waste (like amines).

  • Precipitation Watch: If the concentration is high (>100 mM), dilute with the carrier solvent before disposal to prevent the compound from crashing out and clogging the carboy nozzle.

Part 4: Emergency Spill Management

In the event of a powder spill, immediate containment is required to prevent inhalation of bioactive dust.

Step-by-Step Spill Response:

  • Isolate: Mark the area. Don PPE (Nitrile gloves, Lab coat, N95 or P100 respirator).

  • Contain: Do not dry sweep. Dry sweeping generates aerosols.

  • Wet Method:

    • Cover the powder gently with paper towels.

    • Dampen the towels with a 10% soap/water solution or Isopropanol.

    • Mechanism: This solvates the outer layer of the crystals, weighing them down to prevent airborne dispersion.

  • Collect: Scoop the damp mass into a hazardous waste bag.

  • Decontaminate: Wipe the surface with 1N NaOH followed by water.

    • Validation: Verify no white residue remains.

Part 5: Chemical Deactivation (Optional Pre-treatment)

Note: Only perform this if required by specific institutional biosafety protocols. Incineration is preferred.

If you must chemically degrade the purine ring before disposal (e.g., for highly bioactive analogs), use Oxidative Degradation :

  • Reagent: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Reaction: Slowly add the purine solid to the bleach solution (Ratio 1g : 100mL).

  • Time: Stir for 2 hours. The hypochlorite attacks the nitrogen-rich purine ring, cleaving it into smaller, less active fragments [1].

  • Disposal: Neutralize the solution to pH 7 and dispose of as aqueous chemical waste (Do not drain dispose).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135398638 (Purine Derivatives). Retrieved from .

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet: Purine Derivatives and Handling. Retrieved from .[3]

  • Occupational Safety and Health Administration (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from .

Sources

Personal protective equipment for handling 2,7-dimethyl-3H-purin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Overview & Hazard Identification[2]

Chemical Identity:

  • IUPAC Name: 2,7-Dimethyl-3,7-dihydro-6H-purin-6-one[1][2]

  • Common Synonyms: 2,7-Dimethylhypoxanthine; 2,7-Dimethyl-6-hydroxypurine[1][2]

  • CAS Number: 1713477-43-0 (Primary Reference)[1][2]

  • Molecular Formula: C₇H₈N₄O[1][2]

Critical Safety Distinction: Do NOT confuse this compound with common xanthine metabolites like Paraxanthine (1,7-dimethylxanthine) or Theobromine (3,7-dimethylxanthine).[1][2] Unlike naturally occurring xanthines which possess a 2-ketone group, 2,7-dimethyl-3H-purin-6-one features a methyl group at the C2 position.[1][2] This structural difference implies unknown chronic biological activity; therefore, the Precautionary Principle must apply.[2] Treat as a high-potency bioactive agent until definitive toxicology rules otherwise.[1][2]

GHS Classification (Warning)
Hazard ClassCategoryCodeStatement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Irritation 2H315 Causes skin irritation.[2]
Eye Irritation 2AH319 Causes serious eye irritation.[2][3]
STOT - Single Exp. 3H335 May cause respiratory irritation.[1][2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling this substance. Selection is based on the specific physical state and activity to ensure a self-validating safety loop.[2]

PPE Selection by Operational Phase[2]
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing & Solid Handling (High Risk: Dust Inhalation)N95/P2 Respirator (Minimum) or PAPR if >10g.[1][2] Work inside Fume Hood.Double Nitrile (0.11 mm min).[1] Change outer glove immediately upon contamination.[2][4]Chemical Safety Goggles (ANSI Z87.1).[1] Face shield recommended if handling fine powder.[2]Lab coat (buttoned to neck) + Tyvek sleeves/apron.[1]
Solubilization & Liquid Transfer (Medium Risk: Splash)Surgical mask (if in hood); N95 if outside hood.[1]Single Nitrile (Standard).[1] Inspect for pinholes before use.[2][5]Safety Glasses with side shields or Goggles.[2]Standard Lab coat.[2]
Instrument Analysis (Closed vials/plates)Standard Lab Safety.Single Nitrile .[2][3]Safety Glasses .Standard Lab coat.[2]
Spill Cleanup (High Risk)Half-face Respirator with P100/Organic Vapor cartridges.[1][2]Double Nitrile or Butyl Rubber (for large solvent spills).[1]Chemical Safety Goggles + Face Shield.[2][5]Tyvek Coveralls + Shoe Covers.[2]

Part 3: Operational Handling Protocols

Engineering Controls & Facility Requirements
  • Primary Containment: All solid handling (weighing, transfer) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Airflow Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as purine derivatives often exhibit high static charge, increasing dispersion risk.[2]

Step-by-Step Solubilization Workflow

Objective: Safely prepare a stock solution (e.g., 10 mM in DMSO) without aerosol generation.

  • Preparation: Place the balance inside the fume hood. Pre-label the destination vial.

  • Weighing:

    • Tare the receiving vial (glass with PTFE-lined cap).[1][2]

    • Using a disposable anti-static spatula, transfer the solid directly into the vial.[2]

    • Critical Check: If powder adheres to the vial neck, wipe with a Kimwipe dampened with methanol before removing from the hood.[2]

  • Solvent Addition:

    • Add DMSO (Dimethyl sulfoxide) or appropriate solvent carefully down the side of the vial to prevent "puffing" of the powder.[1]

    • Do not vortex open containers. Cap tightly before vortexing or sonicating.[2]

  • Dissolution:

    • If sonication is required, ensure the water bath is room temperature to prevent thermal degradation.[2]

    • Inspect solution for clarity. 2,7-dimethyl-3H-purin-6-one typically requires polar aprotic solvents for high concentrations.[1][2]

Visualized Workflow (Graphviz)

HandlingProtocol cluster_safety Critical Control Points Storage Cold Storage (+4°C, Desiccated) Weighing Weighing Station (Fume Hood Required) Storage->Weighing Acclimate to RT Solubilization Solubilization (DMSO/Buffer) Weighing->Solubilization Add Solvent (Closed System) Waste Waste Disposal (Segregated) Weighing->Waste Contaminated Consumables Experiment Experimental Use (Assay/Synthesis) Solubilization->Experiment Dilution Experiment->Waste Deactivation

Figure 1: Operational workflow emphasizing the critical containment zone (Red/Yellow nodes) during the transition from solid to liquid state.

Part 4: Waste Disposal & Deactivation[2]

Disposal Principle: Treat as a bioactive organic compound. Do not dispose of down the drain.

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must be placed in a Hazardous Solid Waste bag (yellow/red biohazard or chemical hazard bag, depending on facility codes).[1]

    • Label as: "Solid Waste Contaminated with Purine Derivatives (Irritant)."

  • Liquid Waste:

    • Aqueous Streams: Collect in "Aqueous Waste with Trace Organics" carboy.

    • Solvent Streams (DMSO/Methanol): Collect in "Halogen-Free Organic Solvent" carboy.[1][2]

    • Deactivation (Spills): For minor spills, treat with 10% bleach (sodium hypochlorite) solution for 20 minutes to oxidize the purine ring system before absorbing with vermiculite.[1] Note: Verify chemical compatibility with other spilled solvents before bleaching.[2]

Part 5: References & Authority[1][2]

  • CymitQuimica. (2024).[2] Safety Data Sheet: 2,7-dimethyl-6,7-dihydro-3H-purin-6-one (CAS 1713477-43-0).[1][2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary: Hypoxanthine Derivatives.[2] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][6] National Academies Press.[2] Retrieved from [1]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling new chemical entities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.